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  • Product: N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
  • CAS: 64655-47-6

Core Science & Biosynthesis

Foundational

The Structural and Biological Imperative of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in Epidermal Barrier Function

Executive Summary As a Senior Application Scientist specializing in lipidomics and epidermal biophysics, I approach the stratum corneum (SC) not merely as a biological boundary, but as a highly ordered, liquid-crystallin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in lipidomics and epidermal biophysics, I approach the stratum corneum (SC) not merely as a biological boundary, but as a highly ordered, liquid-crystalline matrix governed by precise stoichiometric rules. Among the myriad of lipids orchestrating this barrier, N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine —universally designated as Ceramide AS (d18:1/h24:0) —stands out as a critical structural lynchpin.

Comprising an 18-carbon sphingosine base linked to a 24-carbon alpha-hydroxy fatty acid (lignoceric acid), this specific very long-chain (VLC) ceramide dictates the thermodynamic stability of the SC. This technical guide deconstructs the biophysical significance, biosynthetic pathways, and self-validating analytical methodologies required to accurately quantify Ceramide AS in dermatological and drug development research.

Biophysical Mechanics: The Hydrogen-Bonding Network

The SC extracellular matrix relies on an equimolar ratio of ceramides, free fatty acids, and cholesterol to form its barrier. Ceramide AS (d18:1/h24:0) is pivotal for the formation of the highly impermeable lamellar phases—specifically the Short Periodicity Phase (SPP, ~6 nm) and Long Periodicity Phase (LPP, ~13 nm)[1].

The causality behind its structural dominance lies in its functional groups. The alpha-hydroxyl group at the 2' position of the lignoceroyl chain acts as a critical hydrogen bond donor and acceptor. This specific hydroxylation increases interfacial hydration and tightens the lateral packing of the lipid tails into a dense orthorhombic lattice, drastically reducing transepidermal water loss (TEWL). Without the C24 chain length, the lipid tails fail to fully span the bilayer, leading to a destabilized, highly permeable hexagonal phase[1].

Biosynthetic Architecture

The de novo synthesis of Cer(d18:1/h24:0) is tightly regulated by an enzymatic cascade that is highly sensitive to environmental and genetic disruptions.

  • Elongation: The elongase ELOVL4 extends fatty acids to very long chains (≥C24). This step is non-negotiable for barrier function; loss of functional ELOVL4 depletes VLCFAs, leading to defective lamellar body formation and neonatal death[2].

  • Hydroxylation: Fatty Acid 2-Hydroxylase (FA2H) introduces the (R)-hydroxyl group at the C2 position of lignoceric acid.

  • Acylation: Ceramide Synthase 3 (CerS3) exhibits high specificity for VLCFAs, acylating the sphinganine base.

  • Desaturation: DEGS1 introduces the trans-4 double bond to finalize the d18:1 sphingosine backbone.

Biosynthesis A Palmitoyl-CoA + Serine B 3-Ketosphinganine A->B SPTLC C Sphinganine (d18:0) B->C KDSR D Dihydroceramide AS (d18:0/h24:0) C->D CerS3 (Acylation) E Ceramide AS (d18:1/h24:0) D->E DEGS1 (Desaturation) F1 Lignoceric Acid (C24:0) F2 2-Hydroxylignoceric Acid (h24:0) F1->F2 FA2H (Hydroxylation) F2->D

Caption: Enzymatic cascade driving the de novo synthesis of Ceramide AS (d18:1/h24:0) in the epidermis.

Self-Validating Analytical Methodologies

A common pitfall in SC lipidomics is the under-recovery of VLC ceramides due to their extreme hydrophobicity. A standard monophasic extraction is insufficient. To ensure a self-validating system, we mandate a sequential extraction protocol coupled with dynamic Multiple Reaction Monitoring (dMRM).

Protocol 1: Sequential Lipid Extraction from SC Tape Strips

Rationale: The SC matrix is notoriously recalcitrant. A sequential modified Bligh & Dyer extraction using varying solvent polarities ensures the complete disruption of the hydrogen-bonding network[1].

  • Sampling: Collect SC using adhesive tape strips. Discard the first strip to eliminate sebum contamination[3].

  • Internal Standardization: Spike the sample with non-endogenous deuterated standards (e.g., Cer(d18:1-d7/h24:0)) prior to extraction. This is a critical self-validating step to calculate absolute recovery rates and correct for matrix suppression[4].

  • Sequential Extraction:

    • Step 1: Add Chloroform:Methanol:Water (1:2:0.5 v/v/v). Vortex for 10 min, sonicate for 5 min. Centrifuge and collect supernatant[1].

    • Step 2: Add Chloroform:Methanol (1:1 v/v) to the pellet. Repeat agitation and collection[1].

    • Step 3: Add Chloroform:Methanol (2:1 v/v) to the pellet. Repeat and pool all supernatants[1].

  • Phase Separation: Add aqueous 0.25 M KCl to the pooled extract to induce phase separation. Collect the lower organic phase, dry under N2​ gas, and reconstitute in Chloroform:Methanol (1:2 v/v)[4].

Protocol 2: LC-MS/MS Quantification

Rationale: Reversed-phase UHPLC coupled with dMRM mass spectrometry is required to resolve isobaric ceramide species[5]. Positive ion mode is superior for SC ceramides as they readily form [M+H]+ and [M−H2​O+H]+ ions, yielding higher signal-to-noise ratios[6].

  • Chromatography: Utilize a C18 reversed-phase column. Mobile phase A: H2​O /MeOH/Formic Acid (50:50:0.5) with 5mM ammonium formate. Mobile phase B: MeOH/ CHCl3​ / H2​O /Formic Acid (90:10:0.5:0.5)[6].

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • dMRM Transitions: Monitor the transition from the precursor ion to the m/z 264.3 product ion (corresponding to the d18:1 sphingosine backbone after water loss)[6].

Workflow S1 SC Tape Stripping & ISTD Spiking S2 Sequential Extraction (CHCl3:MeOH:H2O) S1->S2 S3 Phase Separation (0.25M KCl) S2->S3 S4 UHPLC Separation (C18 RP Column) S3->S4 S5 ESI(+)-MS/MS dMRM Analysis S4->S5

Caption: Self-validating workflow for the extraction and LC-MS/MS quantification of SC ceramides.

Quantitative Data Summaries

Table 1: Mass Spectrometry Parameters for Ceramide AS (d18:1/h24:0) | Parameter | Value / Description | | :--- | :--- | | Chemical Formula | C42​H83​NO4​ | | Exact Mass | 665.63 Da | | Precursor Ion [M+H]+ | m/z 666.64 | | Precursor Ion [M−H2​O+H]+ | m/z 648.63 | | Primary Product Ion | m/z 264.3 (d18:1 backbone fragment) | | Collision Energy (CE) | 25 - 35 eV | Data synthesized from established LC-MS/MS lipidomic profiling methodologies[5],[6].

Table 2: Pathological Shifts in SC Ceramide Profiles

Condition Ceramide AS (h24:0) Levels Short-Chain Ceramides Impact on Lipid Organization
Healthy Skin High (Optimal SPP/LPP) Baseline Dense orthorhombic lateral packing
Atopic Dermatitis Significantly Decreased Increased Shift to hexagonal packing, barrier defect
Psoriasis Decreased Increased Disrupted lamellar phase, high TEWL

Reductions in VLC ceramides directly correlate with altered lipid organization and decreased barrier function[1].

Clinical Implications & Drug Development

In pathological states such as atopic eczema, the SC lipid profile shifts dramatically. The proportion of VLC ceramides, including Cer(d18:1/h24:0), decreases, while short-chain ceramides increase[1]. This chain-length reduction prevents the fatty acid tails from fully spanning the lipid bilayer, destabilizing the orthorhombic packing and leading to a highly permeable hexagonal phase.

For drug development professionals, this establishes Ceramide AS not just as a biomarker for barrier integrity, but as a primary active pharmaceutical ingredient (API) target. Formulations utilizing synthetic pseudo-ceramides or natural extracts—such as wine lees extract, which has been shown to upregulate endogenous ceramide synthesis—aim to replenish these specific VLC alpha-hydroxy ceramides to restore the thermodynamic stability of the SC[7].

References

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PubMed.[Link]

  • Profile and quantification of human stratum corneum ceramides by normal-phase liquid chromatography coupled with dynamic multiple reaction monitoring of mass spectrometry. PubMed.[Link]

  • Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC–MS/MS. Semantic Scholar.[Link]

  • Methodological Considerations for Lipid and Polar Component Analyses in Human Skin Stratum Corneum. PMC.[Link]

  • Increase in short-chain ceramides correlates with an altered lipid organization and decreased barrier function in atopic eczema patients. PMC.[Link]

  • Loss of functional ELOVL4 depletes very long-chain fatty acids (≥C28) and the unique ω-O-acylceramides in skin leading to neonatal death. PMC.[Link]

  • Efficacy and Safety of Oral Administration of Wine Lees Extract (WLE)-Derived Ceramides and Glucosylceramides in Enhancing Skin Barrier Function. ResearchGate.[Link]

Sources

Exploratory

A Technical Guide to the Metabolic Pathways of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in the Human Epidermis

Abstract The human epidermis constitutes a formidable barrier against the external environment, a function fundamentally reliant on the intricate lipid matrix of the stratum corneum (SC). Among the most critical componen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The human epidermis constitutes a formidable barrier against the external environment, a function fundamentally reliant on the intricate lipid matrix of the stratum corneum (SC). Among the most critical components of this matrix are ceramides, a complex class of sphingolipids. This technical guide provides an in-depth exploration of the metabolic pathways of a specific and vital ceramide subclass: N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, also known as Ceramide [hNS] or hydroxylated Ceramide NS. This molecule, characterized by a sphingosine backbone and a C24:0 2-hydroxylated N-acyl chain, plays a pivotal role in the structural integrity and impermeability of the skin barrier. We will dissect its de novo synthesis and catabolism, discuss its functional significance, and detail the state-of-the-art methodologies employed by researchers to investigate these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in dermatology, lipidomics, and skin barrier research.

Introduction: The Architectural Significance of Ceramide [hNS]

The efficacy of the epidermal permeability barrier is not merely a result of cellular layers but is dictated by the highly organized, lamellar structures of lipids in the intercellular spaces of the SC. This lipid mortar is predominantly composed of ceramides (~50% by weight), cholesterol, and free fatty acids.[1] The unique molecular structure of each ceramide species contributes differently to the overall barrier function.

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide [hNS]) is a member of the 2-hydroxy (α-hydroxy) ceramide family. Its structure is defined by two key features:

  • A very-long-chain (VLC) fatty acid: Lignoceric acid (C24:0), which is crucial for forming the long periodicity phase lamellar structures that are characteristic of a competent barrier.[2]

  • A hydroxyl group at the C2 (α) position of the fatty acid: This hydroxyl group provides an additional site for hydrogen bonding, significantly enhancing the molecular cohesion within the lipid lamellae and contributing to a more robust and less permeable barrier structure.

Deficiencies in the synthesis of very-long-chain and hydroxylated ceramides are directly linked to severe skin barrier dysfunctions, including conditions like atopic dermatitis and ichthyosis.[3][4] Understanding the precise metabolic pathways governing the lifecycle of Ceramide [hNS] is therefore paramount for developing targeted therapeutic strategies to restore barrier integrity.

Anabolic Pathway: The De Novo Synthesis of Ceramide [hNS]

The synthesis of Ceramide [hNS] is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of differentiating keratinocytes. It is not a standalone pathway but an integral part of the broader sphingolipid metabolism.[5] The process can be logically divided into the formation of its two constituent parts followed by their condensation.

Step 1: Formation of the Sphingosine Backbone

The synthesis begins with the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) , forming 3-ketodihydrosphingosine.[6] This is subsequently reduced to dihydrosphingosine (sphinganine). Finally, the introduction of a C4-5 trans double bond by dihydroceramide desaturase 1 (DEGS1) yields the D-erythro-sphingosine backbone.[2][6]

Step 2: Generation of the 2-Hydroxylignoceroyl-CoA Moiety

This step is critical for defining the unique identity of Ceramide [hNS].

  • Fatty Acid Elongation: Lignoceric acid (C24:0) is synthesized from shorter fatty acid precursors through the action of fatty acid elongase enzymes, particularly ELOVL fatty acid elongase 1 (ELOVL1) and ELOVL4 .[2]

  • α-Hydroxylation: The pivotal hydroxylation step is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .[7][8] This enzyme, whose expression markedly increases during keratinocyte differentiation, introduces a hydroxyl group at the C2 position of lignoceric acid to form 2-hydroxylignoceric acid.[7][9] Crucially, evidence shows this hydroxylation occurs on the free fatty acid prior to its activation to acyl-CoA and subsequent incorporation into ceramide.[7] The resulting 2-hydroxylignoceric acid is then activated to 2-hydroxylignoceroyl-CoA for the final condensation step.

Step 3: N-Acylation by Ceramide Synthase 3 (CERS3)

The final step in the synthesis is the formation of an amide bond between the sphingosine backbone and the 2-hydroxylignoceroyl-CoA. This reaction is catalyzed by a member of the ceramide synthase family. In the epidermis, Ceramide Synthase 3 (CERS3) is the predominantly expressed isoform and is indispensable for this process.[10][11] CERS3 exhibits high selectivity for very-long-chain and ultra-long-chain fatty acyl-CoAs (≥C22), making it the specific enzyme responsible for synthesizing the majority of the epidermis's critical long-chain ceramides, including Ceramide [hNS].[4][12][13] The expression of CERS3, like FA2H, is upregulated during the terminal differentiation of keratinocytes, ensuring that the production of these vital barrier lipids occurs at the right time and place (the upper granular layer) for incorporation into the nascent stratum corneum.[10]

G cluster_0 Sphingosine Synthesis cluster_1 Fatty Acid Synthesis & Hydroxylation Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDSR D-erythro-Sphingosine D-erythro-Sphingosine Dihydrosphingosine->D-erythro-Sphingosine DEGS1 Ceramide [hNS] N-(2'-(R)-hydroxylignoceroyl) -D-erythro-sphingosine D-erythro-Sphingosine->Ceramide [hNS] Shorter FAs Shorter FAs Lignoceric Acid (C24:0) Lignoceric Acid (C24:0) Shorter FAs->Lignoceric Acid (C24:0) ELOVLs 2-Hydroxylignoceric Acid 2-Hydroxylignoceric Acid Lignoceric Acid (C24:0)->2-Hydroxylignoceric Acid FA2H 2-Hydroxylignoceroyl-CoA 2-Hydroxylignoceroyl-CoA 2-Hydroxylignoceric Acid->2-Hydroxylignoceroyl-CoA Acyl-CoA Synthetase 2-Hydroxylignoceroyl-CoA->Ceramide [hNS] CERS3

Diagram 1: De Novo Synthesis of Ceramide [hNS] in Keratinocytes.

Catabolic Pathway: Degradation and Recycling

The turnover of ceramides is a tightly regulated process essential for maintaining lipid homeostasis and generating bioactive signaling molecules. The degradation of Ceramide [hNS] releases its constituent components, which can then be either further broken down or recycled.

Step 1: Hydrolysis by Ceramidase

The primary catabolic step is the hydrolysis of the amide bond linking the fatty acid and the sphingosine base. This is carried out by ceramidase (CDase) enzymes.[3] The epidermis expresses several isoforms, including acid, neutral, and alkaline ceramidases, which are localized to different subcellular compartments (e.g., lysosomes for acid CDase).[14] This reaction yields two products:

  • D-erythro-Sphingosine

  • 2-Hydroxylignoceric Acid

Step 2: The Fate of Catabolic Products
  • Sphingosine: The liberated sphingosine base is a key metabolic hub. It can re-enter the anabolic pathway via the salvage pathway , where it is re-acylated by ceramide synthases to form new ceramides.[14][15] This recycling mechanism is crucial for maintaining the diversity of the epidermal ceramide pool. Alternatively, sphingosine can be phosphorylated by sphingosine kinases (SPHK1/2) to produce sphingosine-1-phosphate (S1P) , a potent signaling lipid involved in regulating cell growth, differentiation, and inflammation.[16] S1P can be irreversibly degraded by S1P lyase, representing the final exit from the sphingolipid metabolic pathway.[16]

  • 2-Hydroxylignoceric Acid: The fate of the 2-hydroxy fatty acid is less characterized in the epidermis specifically, but it is presumed to enter the fatty acid metabolic pool where it can be degraded through peroxisomal α- or β-oxidation or potentially be reactivated and re-utilized.

G Ceramide_hNS N-(2'-(R)-hydroxylignoceroyl) -D-erythro-sphingosine Sphingosine Sphingosine Ceramide_hNS->Sphingosine Ceramidase (CDase) 2H_Lignoceric_Acid 2-Hydroxylignoceric Acid Ceramide_hNS->2H_Lignoceric_Acid Ceramidase (CDase) Salvage_Pathway Salvage Pathway (Re-acylation) Sphingosine->Salvage_Pathway CERS S1P_Signaling Sphingosine-1-Phosphate (S1P Signaling) Sphingosine->S1P_Signaling SPHK1/2 Degradation Fatty Acid Degradation 2H_Lignoceric_Acid->Degradation

Diagram 2: Catabolic Pathway of Ceramide [hNS].

Methodologies for Investigation

Studying the intricate pathways of Ceramide [hNS] requires a combination of sophisticated cellular models and advanced analytical techniques. The choice of methodology is driven by the specific research question, whether it pertains to enzyme kinetics, lipid profiling, or functional barrier analysis.

In Vitro Models
Model SystemDescription & ApplicationCausality of Choice
Cultured Human Keratinocytes Primary or immortalized (e.g., N/TERT) keratinocytes grown in monolayer.[7]Ideal for studying the regulation of specific genes and enzymes (e.g., FA2H, CERS3) in response to differentiation stimuli like increased calcium concentration.[17] Provides a clean system for mechanistic studies and genetic manipulation (e.g., siRNA knockdown).[7]
3D Human Skin Equivalents (HSEs) Keratinocytes cultured at an air-liquid interface on a dermal equivalent, forming a stratified, differentiated epidermis.[18][19]This model recapitulates the spatial and temporal aspects of epidermal differentiation, making it superior for studying the synthesis and deposition of lipids into a functional stratum corneum. It is the gold standard for in vitro barrier function testing (e.g., TEWL measurements) and for modeling disease states.[18]
Analytical Protocols: A Workflow for Ceramide Profiling

The gold standard for the detailed analysis and quantification of individual ceramide species is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[20][21][22] This technique offers unparalleled sensitivity and specificity, allowing for the resolution of complex ceramide mixtures extracted from biological samples.

Step-by-Step Methodology: LC-MS/MS Analysis of Epidermal Ceramides

  • Sample Collection:

    • Stratum Corneum: Non-invasive collection via sequential tape stripping from human subjects or HSEs.[22] This method specifically isolates the lipids of the outermost barrier.

    • Cultured Cells/Tissues: Cells or tissues are harvested, washed with PBS, and pelleted.

  • Lipid Extraction (Bligh-Dyer Method or equivalent):

    • Homogenize the sample in a single-phase solvent system of chloroform:methanol:water (or an appropriate buffer).

    • Add additional chloroform and water to induce phase separation.

    • Vortex thoroughly and centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas and store it at -80°C until analysis.

    • Causality: This solvent system is chosen for its ability to efficiently partition lipids away from polar metabolites, proteins, and other contaminants, ensuring a clean sample for MS analysis.

  • Chromatographic Separation (Reversed-Phase LC):

    • Reconstitute the dried lipid extract in a suitable injection solvent.

    • Inject the sample onto a reversed-phase column (e.g., C18).

    • Elute lipids using a gradient of mobile phases, typically composed of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization.

    • Causality: Reversed-phase chromatography separates lipids based on their hydrophobicity. This allows for the separation of different ceramide classes and even species within a class based on acyl chain length and saturation, reducing ion suppression effects in the mass spectrometer.

  • Mass Spectrometric Detection (e.g., Q-TOF or Triple Quadrupole MS):

    • The eluent from the LC column is directed into an electrospray ionization (ESI) source, which generates charged lipid ions.

    • The mass spectrometer separates ions based on their mass-to-charge ratio (m/z).

    • For identification (MS/MS), a specific parent ion (e.g., the [M+H]+ adduct of Ceramide [hNS]) is isolated and fragmented. The resulting fragment ions create a unique "fingerprint" that confirms the identity of the lipid, including the specific sphingoid base and fatty acyl chain.

    • For quantification, specific precursor-product ion transitions are monitored (Selected Reaction Monitoring - SRM), providing high precision and sensitivity.[23]

G cluster_workflow Analytical Workflow for Epidermal Ceramide Profiling A 1. Sample Collection (Tape Strips / Cultured Cells) B 2. Lipid Extraction (e.g., Bligh-Dyer) A->B C 3. Chromatographic Separation (Reversed-Phase LC) B->C D 4. Mass Spectrometry (ESI-MS/MS) C->D E 5. Data Analysis (Identification & Quantification) D->E

Diagram 3: Experimental Workflow for LC-MS/MS Analysis.

Conclusion

The metabolic pathways of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine are a testament to the elegant molecular engineering that underpins human skin barrier function. Its synthesis is a tightly orchestrated process, dependent on the differentiation-linked expression of key enzymes like FA2H and the VLCFA-specific CERS3. The presence of both a very-long acyl chain and a 2-hydroxy group endows this ceramide with unique biophysical properties that are indispensable for the formation of a robust and impermeable stratum corneum. Disruptions in these anabolic or catabolic pathways are directly implicated in the pathophysiology of numerous skin disorders characterized by barrier defects. The continued application of advanced in vitro models and high-resolution mass spectrometry will further illuminate the regulation of these pathways, paving the way for novel therapeutic interventions aimed at precisely restoring the skin's lipid shield.

References

  • D. H. H. M. E. P. A. D. O. Y. U. M. P. W. M. H. T. M. K. E. H. S. L. R. K. F. P. M. E. (2007). Fatty Acid 2-hydroxylase, Encoded by FA2H, Accounts for Differentiation-Associated Increase in 2-OH Ceramides During Keratinocyte Differentiation. PubMed. [Link]

  • TKindt, R., et al. (2012). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]

  • Li, Q., et al. (2023). Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. MDPI. [Link]

  • T'Kindt, R., et al. (2011). Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]

  • TKindt, R., et al. (2013). Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry. Academic Bibliography, Ghent University. [Link]

  • Tidhar, R., et al. (2023). Development of Human Skin Equivalents with Inducible Ceramide Depletion for In Vitro Modeling of Lipid Impairment. PubMed. [Link]

  • Kihara, A. (2016). Ceramide Synthesis in the Epidermis. ResearchGate. [Link]

  • Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: Enzymatic basis for the preference of FA chain length. ResearchGate. [Link]

  • Tidhar, R., et al. (2024). Development of human skin equivalents with inducible ceramide depletion for in vitro modelling of lipid deficiency. Sciety. [Link]

  • Eckhardt, M., et al. (2011). Normal Fur Development and Sebum Production Depends on Fatty Acid 2-Hydroxylase Expression in Sebaceous Glands. PMC. [Link]

  • Kim, Y., et al. (2015). Vitamin C Stimulates Epidermal Ceramide Production by Regulating Its Metabolic Enzymes. Biomolecules & Therapeutics. [Link]

  • Alderson, N.L., et al. (2004). The Human FA2H Gene Encodes a Fatty Acid 2-hydroxylase. PubMed. [Link]

  • Levy, M. & Futerman, A.H. (2010). Ceramide synthases at the centre of sphingolipid metabolism and biology. Portland Press. [Link]

  • Uchida, Y. & Holleran, W.M. (2008). Ceramide Biosynthesis in Keratinocyte and Its Role in Skin Function. PubMed. [Link]

  • Spandl, J., et al. (2021). Ceramide metabolism and selective C16-ceramide synthesis in keratinocytes in atopic dermatitis lesions and sensitive/inflammatory skin. ResearchGate. [Link]

  • Kihara, A. (2021). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. PMC. [Link]

  • WebMD. (2023). What to Know About Ceramides for Skin. [Link]

  • Wikipedia. Ceramide synthase 3. [Link]

  • Delve Beauty. (2023). The Role of Ceramides in Skin Barrier Repair: A Scientific Perspective. [Link]

  • Schild, J., et al. (2024). The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. PubMed. [Link]

  • Sassa, T. & Kihara, A. (2023). Relationship between time-dependent epidermal ceramide composition changes and skin barrier function in adult mice. Molecular Biology of the Cell (MBoC). [Link]

  • CeraVe. Understanding the Benefits of Ceramides. [Link]

  • Jennemann, R., et al. (2011). Loss of ceramide synthase 3 causes lethal skin barrier disruption. PubMed. [Link]

  • Longdom Publishing. (2020). In vitro Methods Used for Simulation of Skin Functions. [Link]

  • GeneCards. CERS3 Gene - Ceramide Synthase 3. [Link]

  • UniProt. CERS3 - Ceramide synthase 3 - Homo sapiens (Human). [Link]

  • Chun, J., et al. (2003). First Asymmetric Synthesis of 6-hydroxy-4-sphingenine-containing Ceramides. Use of Chiral Propargylic Alcohols to Prepare a Lipid Found in Human Skin. PubMed. [Link]

  • Cosmetics & Toiletries. (2020). Skin care shown to alter endogenous stratum corneum ceramide profile. [Link]

  • Koru, O. & A. K. T. (2016). Human as the Ultimate Wound Healing Model: Strategies for Studies Investigating the Dermal Lipidome. PMC. [Link]

  • IUBMB. EC 2.3.1.297. Nomenclature Committee of the International Union of Biochemistry and Molecular Biology (NC-IUBMB). [Link]

  • KEGG. Sphingolipid metabolism - Homo sapiens (human). Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Igarashi, Y., et al. (2006). Synthesis of Sphingosine Relatives. Part 27. Synthesis and Absolute Configuration of 6-Hydroxylated New Ceramides in Human Skin, Ceramides B, 4, 7 and 8. ResearchGate. [Link]

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  • Gault, C.R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. PMC. [Link]

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  • ResearchGate. (2018). Metabolic pathway of sphingolipids. [Link]

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Foundational

Structural Properties and Phase Behavior of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine: A Comprehensive Technical Guide

Executive Summary The barrier function of the mammalian stratum corneum (SC) is fundamentally dependent on the highly ordered, crystalline organization of its extracellular lipid matrix. A critical component of this matr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The barrier function of the mammalian stratum corneum (SC) is fundamentally dependent on the highly ordered, crystalline organization of its extracellular lipid matrix. A critical component of this matrix is N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine , commonly designated as Ceramide AS or Cer[AS] . This whitepaper provides an in-depth biophysical analysis of Cer[AS], detailing how its specific stereochemistry and molecular architecture dictate thermotropic phase behavior, lateral lipid packing, and the formation of the Short Periodicity Phase (SPP). Designed for researchers and formulation scientists, this guide synthesizes current structural data with self-validating experimental protocols for analyzing biomimetic skin lipid models.

Molecular Architecture and Stereochemistry

Ceramide AS is characterized by a D-erythro-sphingosine base (d18:1) linked via an amide bond to a 24-carbon (lignoceric) fatty acid bearing an α-hydroxyl group ()[1]. The structural identity of this molecule is highly dependent on its stereochemistry:

  • Sphingoid Base: Contains a trans-4 double bond which promotes extended chain conformations and dense packing.

  • Acyl Chain Hydroxylation: The α-hydroxyl group acts as a critical node for the interfacial hydrogen bonding network, serving as both a hydrogen bond donor and acceptor ()[2].

  • Stereospecificity: The physiological (R)-enantiomer is strictly conserved in human skin. The specific orientation of the (R)-OH group dictates the lipid's ability to tightly pack with adjacent free fatty acids (FFAs) and cholesterol, differentiating its behavior from both the non-hydroxylated Cer[NS] and the unnatural (S)-isomer ()[1].

Thermotropic Phase Behavior and Lateral Packing

In healthy stratum corneum, lipids exist primarily in a dense, crystalline orthorhombic lateral packing at physiological skin temperatures (~32°C) ()[3]. As temperature increases, these lipids undergo thermotropic phase transitions from an ordered orthorhombic gel phase to a hexagonal phase, and eventually to a disordered liquid-crystalline phase ()[4].

The α-hydroxylation in Cer[AS] subtly disrupts the ultra-tight packing seen in non-hydroxylated ceramides (Cer[NS]), leading to a slight decrease in overall lipid chain order. However, the physiological (R)-configuration maintains a significantly higher degree of orthorhombic packing and a stronger permeability barrier compared to the unnatural (S)-isomer[1].

Table 1: Comparative Biophysical Parameters of C24 Ceramides
PropertyCer[NS] (Non-hydroxylated)Cer[(R)-AS] (Physiological)Cer[(S)-AS] (Unnatural Isomer)
Acyl Chain Structure Lignoceroyl (C24:0)(R)-α-hydroxylignoceroyl(S)-α-hydroxylignoceroyl
Lamellar Phase SPP (~5.4 nm)SPP (~5.4 nm)SPP (~5.4 nm)
Lateral Packing (32°C) Highly OrthorhombicOrthorhombic (Slightly reduced order)Hexagonal / Disrupted Orthorhombic
Miscibility w/ FFAs ExcellentGood (Minor phase separation)Poor
Permeability Barrier Very HighHighCompromised

Data synthesized from biophysical evaluations of model SC lipid membranes[1],[5].

Lamellar Organization in Stratum Corneum Lipid Models

Within the extracellular space of the SC, lipids self-assemble into two coexisting lamellar phases: the Short Periodicity Phase (SPP, d≈5.4 nm) and the Long Periodicity Phase (LPP, d≈13 nm)[6].

In equimolar mixtures of Ceramide/Cholesterol/FFA, Cer[AS] primarily drives the formation of the SPP ()[5]. Unlike ω-esterified acylceramides (e.g., Cer[EOS]) or 6-hydroxysphingosine ceramides (Cer[NH]) which are required for LPP formation[7], Cer[AS] adopts a hairpin or extended conformation that perfectly stabilizes the ~5.4 nm repeating bilayer structure.

SPP_Model cluster_SPP Short Periodicity Phase (SPP) Architecture CerAS Ceramide AS (Hairpin/Extended Conformation) H_Bond Interfacial Hydrogen Bonding Network (α-OH, Amide, Sphingosine OH) CerAS->H_Bond Donates/Accepts Chol Cholesterol (Intercalated) Chol->H_Bond Accepts/Donates FFA Free Fatty Acids (C24:0 Lignoceric Acid) FFA->H_Bond Donates/Accepts Orthorhombic Orthorhombic Lateral Packing (Crystalline, High Barrier) H_Bond->Orthorhombic Stabilizes Lattice

Molecular interactions driving the Short Periodicity Phase (SPP) in Ceramide AS lipid lamellae.

Experimental Methodologies for Phase Behavior Analysis

To rigorously evaluate the phase behavior of Cer[AS], researchers utilize biomimetic Stratum Corneum Lipid Lamellae (SCLLs). The following protocols outline the self-validating systems required to accurately measure lipid packing and phase transitions.

Workflow Prep 1. Lipid Mixing Cer[AS]:Chol:FFA (1:1:1) CHCl3/MeOH Hydration 2. Hydration & Annealing pH 5.5 Buffer Heat to 85°C & Cool Prep->Hydration Evaporate & Desiccate split Hydration->split Self-Assembly XRD 3a. XRPD Analysis Lamellar Spacing (d-spacing) Identify SPP (~5.4 nm) split->XRD FTIR 3b. ATR-FTIR Spectroscopy Lateral Packing & Chain Order Deuterated FFA Tracking split->FTIR DSC 3c. DSC Analysis Thermotropic Phase Transitions Tm Determination split->DSC

Experimental workflow for preparing and analyzing biomimetic stratum corneum lipid membranes.

Protocol 1: Preparation of Biomimetic SCLLs
  • Step 1: Dissolve Cer[(R)-AS], Cholesterol, and Free Fatty Acids (e.g., C24:0 lignoceric acid) in a 1:1:1 molar ratio in a chloroform/methanol (2:1 v/v) solvent system.

    • Causality: Ensures complete molecular mixing of the highly hydrophobic ceramide and cholesterol before structural assembly.

  • Step 2: Evaporate under a gentle stream of nitrogen gas, followed by vacuum desiccation for 12 hours.

  • Step 3: Hydrate the lipid film in an acetate buffer (pH 5.5) to mimic the physiological "acid mantle" of the SC. Heat the mixture to 85°C (above the main phase transition temperature) and subject it to multiple freeze-thaw cycles.

    • Causality: Heating above the Tm ensures the lipids transition into the liquid-crystalline phase, allowing them to self-assemble into highly ordered multilamellar vesicles upon slow cooling (annealing).

  • Validation Check: Weigh the lipid film before and after vacuum desiccation to confirm complete solvent removal. Residual solvent will artificially fluidize the bilayer and lower the phase transition temperature.

Protocol 2: ATR-FTIR Spectroscopy with Deuterated Lipids
  • Step 1: Substitute standard lignoceric acid with perdeuterated lignoceric acid (d-FFA) during SCLL preparation ()[5].

    • Causality: Shifts the methylene stretching and scissoring vibrations of the FFA (CD2) to a lower frequency region (~2100-2200 cm⁻¹) distinct from the ceramide (CH2) vibrations (~2800-2900 cm⁻¹), enabling independent tracking of lipid mixing.

  • Step 2: Scan the hydrated lipid film on a diamond ATR crystal from 25°C to 90°C.

  • Step 3: Monitor the CH2 scissoring contour at ~1462-1472 cm⁻¹. A doublet indicates dense, crystalline orthorhombic packing, whereas a singlet at ~1468 cm⁻¹ indicates looser hexagonal packing[8].

  • Validation Check: Confirm the absence of the broad O-H stretch of liquid water (~3400 cm⁻¹) if analyzing dry films, or ensure proper buffer subtraction if analyzing hydrated films, to prevent spectral masking of the lipid headgroups.

Protocol 3: X-Ray Powder Diffraction (XRPD)
  • Step 1: Place the annealed lipid suspension in a glass capillary or on a silicon zero-background holder.

  • Step 2: Expose to Cu Kα radiation (λ = 1.54 Å) and collect scattering intensity over a 2θ range of 1° to 30°.

  • Step 3: Calculate the lamellar repeat distance ( d ) using Bragg's Law ( nλ=2dsinθ ).

    • Causality: Identifies whether the lipids have assembled into the Short Periodicity Phase (SPP, d≈5.4 nm) characteristic of Cer[AS].

  • Validation Check: Include a crystalline cholesterol standard to calibrate the diffractometer. The sharp diffraction peaks of separated crystalline cholesterol ( d=3.4 nm) often co-exist in SCLLs and serve as an internal calibration marker[8].

Implications for Barrier Function and Drug Delivery

Understanding the phase behavior of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is paramount for dermatological drug development. Because the physiological (R)-configuration maintains a highly ordered orthorhombic lattice, formulations aiming to repair the skin barrier (e.g., in atopic dermatitis) must utilize stereochemically pure (R)-isomers. Utilizing synthetic (S)-isomers or racemic mixtures will result in hexagonal phase defects, compromising the permeability barrier and increasing transepidermal water loss (TEWL)[1]. Furthermore, encapsulating active pharmaceutical ingredients (APIs) within liposomes engineered with Cer[AS] can modulate the release kinetics by leveraging the lipid's high transition temperature and rigid lamellar packing ()[4].

References

  • Kováčik, A., et al. "Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models." International Journal of Molecular Sciences. 2021. URL: [Link]

  • Badhe, Y., et al. "Models for the Stratum Corneum Lipid Matrix: Effects of Ceramide Concentration, Ceramide Hydroxylation, and Free Fatty Acid Protonation." The Journal of Physical Chemistry B. 2018. URL: [Link]

  • Pullmannová, P., et al. "Different Phase Behavior and Packing of Ceramides with Long (C16) and Very Long (C24) Acyls in Model Membranes: Infrared Spectroscopy Using Deuterated Lipids." The Journal of Physical Chemistry B. 2014. URL: [Link]

  • Kováčik, A., et al. "Effects of 6-Hydroxyceramides on the Thermotropic Phase Behavior and Permeability of Model Skin Lipid Membranes." Langmuir. 2017. URL: [Link]

  • Moore, D. J., et al. "Infrared Spectroscopic Study of Stratum Corneum Model Membranes Prepared from Human Ceramides, Cholesterol, and Fatty Acids." Biophysical Journal. 1997. URL: [Link]

Sources

Exploratory

Biosynthesis of alpha-hydroxy ceramides including N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

An In-depth Technical Guide to the Biosynthesis of Alpha-Hydroxy Ceramides, Featuring N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine Prepared by: Gemini, Senior Application Scientist Abstract Alpha-hydroxy ceramides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biosynthesis of Alpha-Hydroxy Ceramides, Featuring N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

Prepared by: Gemini, Senior Application Scientist

Abstract

Alpha-hydroxy ceramides (α-OH-Cer) are a critical subclass of sphingolipids essential for the structural integrity and function of the epidermal permeability barrier and the myelin sheath.[1][2][3] Their unique structure, characterized by a hydroxyl group on the second carbon of the N-acyl chain, imparts distinct biophysical properties crucial for forming stable, organized lipid structures. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to α-OH-Cer, with a specific focus on N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a species prevalent in the mammalian epidermis and nervous system. We will dissect the key enzymatic steps catalyzed by Fatty Acid 2-Hydroxylase (FA2H) and Ceramide Synthases (CerS), discuss the causality behind experimental methodologies for their study, and provide detailed, field-proven protocols for researchers in lipid biology and drug development.

Introduction to Alpha-Hydroxy Ceramides

Ceramides form the backbone of complex sphingolipids and are composed of a sphingoid base linked to a fatty acid via an amide bond.[4][5][6] Alpha-hydroxy ceramides are distinguished by the presence of a hydroxyl group at the α-position (C2) of the fatty acid chain.[7][8]

Chemical Structure and Nomenclature

The nomenclature for these lipids specifies the nature of both the fatty acid and the sphingoid base. For our core example, N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine :

  • N- : Indicates the fatty acid is attached to the nitrogen of the sphingoid base.

  • (2'-(R)-hydroxylignoceroyl)- : Describes the fatty acid component. "Lignoceryl" refers to a 24-carbon saturated fatty acid (tetracosanoic acid). "2'-hydroxy" specifies the hydroxyl group is on the second carbon of this fatty acid. "(R)" denotes the stereochemistry at this chiral center.[9]

  • -D-erythro-sphingosine : This is the most common sphingoid base in mammals, an 18-carbon amino alcohol with a characteristic trans double bond between C4 and C5.[10][11][12]

Biological Significance

Alpha-hydroxy ceramides are not merely structural lipids; they are vital for physiological function.

  • Epidermal Barrier: In the skin's outermost layer, the stratum corneum, α-OH-Cer are indispensable for creating the lamellar lipid matrix that prevents trans-epidermal water loss and protects against environmental insults.[1][13][14][15] Altered levels of these ceramides are associated with skin diseases like atopic dermatitis and psoriasis.[15]

  • Myelin Sheath: In the nervous system, 2-hydroxylated sphingolipids (galactosylceramides and sulfatides) are abundant in myelin, the insulating layer around axons.[2][16][17] The absence of these lipids leads to a loss of myelin stability and demyelination.[3]

The Core Biosynthetic Pathway

The synthesis of α-OH-Cer is a two-stage process primarily occurring in the endoplasmic reticulum (ER).[5] It involves the initial hydroxylation of a fatty acid followed by its condensation with a sphingoid base. The critical insight is that hydroxylation precedes the formation of the ceramide backbone.[1][17]

Alpha_Hydroxy_Ceramide_Biosynthesis cluster_0 Step 1: Fatty Acid Hydroxylation cluster_1 Step 2: Ceramide Synthesis VLCFA_CoA Very Long-Chain Fatty Acyl-CoA (e.g., Lignoceroyl-CoA) FA2H Fatty Acid 2-Hydroxylase (FA2H) VLCFA_CoA->FA2H OH_VLCFA 2-Hydroxy-VLCFA (e.g., 2-hydroxylignoceric acid) FA2H->OH_VLCFA OH_VLCFA_CoA 2-Hydroxy-VLCFA-CoA OH_VLCFA->OH_VLCFA_CoA Acyl-CoA Synthetase CerS Ceramide Synthase (CerS2 / CerS3) OH_VLCFA_CoA->CerS Sphingosine Sphingosine Sphingosine->CerS alpha_OH_Cer Alpha-Hydroxy Ceramide (e.g., N-(2'-hydroxylignoceroyl)- sphingosine) CerS->alpha_OH_Cer

Caption: Core biosynthetic pathway of alpha-hydroxy ceramides.

Key Enzymology and Mechanistic Insights

Fatty Acid 2-Hydroxylase (FA2H): The Initiating Step

FA2H catalyzes the rate-limiting step in the formation of all 2-hydroxy sphingolipids.[2][16]

  • Gene and Protein Structure: The human FA2H gene encodes a 372-amino acid protein that is an integral membrane protein of the ER.[16] Its structure includes an N-terminal cytochrome b5 domain, which is essential for its catalytic activity, and four potential transmembrane domains.[16]

  • Catalytic Mechanism: FA2H is a non-heme, iron-containing hydroxylase that utilizes a conserved histidine motif for iron binding.[16] The hydroxylation of the fatty acid is dependent on NADPH and NADPH:cytochrome P-450 reductase, which transfer electrons to the enzyme, likely via the integrated cytochrome b5 domain.[16]

  • Regulation and Expression: FA2H expression is highly tissue-specific, with the highest levels found in the brain and skin.[16] Its expression is significantly upregulated during the differentiation of keratinocytes, coinciding with the increased demand for α-OH-Cer to form the epidermal barrier.[1]

Ceramide Synthases (CerS): The Acylation Step

Once the 2-hydroxy fatty acid is synthesized and activated to its CoA-thioester form, it is transferred to a sphingoid base by a ceramide synthase.

  • The CerS Family: Mammals possess six distinct CerS enzymes (CerS1-6), each displaying specificity for fatty acyl-CoAs of different chain lengths.[18][19] This specificity is a primary determinant of the diverse ceramide profiles observed across different tissues.[19]

  • Substrate Specificity for 2-Hydroxy-Acyl-CoAs: All six CerS isoforms have demonstrated the ability to utilize 2-hydroxy-fatty acyl-CoAs as substrates to produce α-OH-Cer.[20][21] The acyl chain length preference is maintained; for example, CerS2, which prefers very-long-chain fatty acids (C22-C24), is a key enzyme in synthesizing lignoceric acid-containing α-OH-Cer.[20][21] In the epidermis, CerS3 is also highly expressed and contributes significantly to the synthesis of very-long-chain ceramides.[5][20][21]

  • Cellular Localization: CerS enzymes are primarily located in the membrane of the endoplasmic reticulum, where the de novo synthesis of ceramides occurs.[5][6]

Experimental Protocols for Studying Biosynthesis

Studying the biosynthesis of these lipids requires robust in vitro assays and sensitive analytical techniques. The protocols below are designed as self-validating systems, where the inclusion of positive and negative controls ensures the reliability of the results.

In Vitro Ceramide Synthase (CerS) Activity Assay (Fluorescence-Based)

This assay measures the activity of CerS in microsomal preparations by monitoring the formation of a fluorescent ceramide product. It is a safer alternative to radioactive assays.[18]

  • Causality and Self-Validation: This protocol relies on the specific enzymatic condensation of a fluorescent sphingoid base analog (NBD-sphinganine) with a 2-hydroxy-acyl-CoA. The system is validated by:

    • Negative Controls: Reactions without microsomes, without acyl-CoA, or with heat-inactivated microsomes should yield no fluorescent product, confirming the activity is enzymatic and substrate-dependent.

    • Inhibitor Control: Addition of a known CerS inhibitor like Fumonisin B1 should significantly reduce product formation, confirming the specificity of the measured activity.[22][23]

  • Reagents:

    • Microsomal Preparation (from cells or tissue expressing the CerS of interest)

    • Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2[18]

    • 2'-(R)-hydroxylignoceroyl-CoA (Substrate)

    • NBD-sphinganine (Fluorescent Substrate) dissolved in ethanol

    • Defatted Bovine Serum Albumin (BSA)[18]

    • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • Protocol:

    • Prepare microsomal fractions from cell or tissue homogenates via differential centrifugation as previously described.[24][25] Resuspend the final microsomal pellet in Assay Buffer to a protein concentration of ~2 mg/mL.

    • In a microcentrifuge tube, prepare the reaction mixture (100 µL final volume). Pre-warm at 37°C for 5 minutes.

      • 50 µL of 2x Assay Buffer

      • 10 µL of 2'-(R)-hydroxylignoceroyl-CoA (to a final concentration of 50 µM)

      • 5 µL of NBD-sphinganine (to a final concentration of 15 µM) complexed with defatted BSA.

      • Add ddH₂O to bring the volume to 80 µL.

    • Initiate the reaction by adding 20 µL of the microsomal preparation (~40 µg of protein).

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 500 µL of Stop Solution (Chloroform:Methanol). Vortex vigorously.

    • Centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of Chloroform:Methanol (2:1).

    • Separate the fluorescent product (NBD-2-hydroxy-ceramide) from the unreacted NBD-sphinganine substrate using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[18]

    • Quantify the fluorescent product spot using a fluorescence scanner or HPLC with a fluorescence detector.

Lipid Extraction and Analysis by LC-MS/MS

Mass spectrometry is the gold standard for the unambiguous identification and quantification of specific lipid species.[26][27]

  • Rationale: This workflow provides both structural confirmation and quantitative data. Tandem MS (MS/MS) generates characteristic fragmentation patterns that allow for precise identification of the fatty acid and sphingoid base components of a ceramide.[7][26]

Experimental_Workflow Sample Cell/Tissue Homogenate Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Separation LC Separation (e.g., C18 column) Extraction->Separation Analysis Tandem Mass Spectrometry (ESI-MS/MS) Separation->Analysis Data Data Analysis (Quantification & ID) Analysis->Data

Caption: General workflow for lipid analysis by LC-MS/MS.

Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented clearly to allow for comparison between conditions.

Table 1: Hypothetical Kinetic Parameters for CerS2 with Different Acyl-CoA Substrates

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg)
Lignoceroyl-CoA (C24:0)15250
2'-OH-Lignoceroyl-CoA20210
Stearoyl-CoA (C18:0)>10030

This illustrative data shows the high specificity of CerS2 for very-long-chain acyl-CoAs, including the 2-hydroxy variant, compared to a shorter chain length.

Conclusion and Future Directions

The biosynthesis of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine and other α-OH-Cer is a tightly regulated process orchestrated by the sequential actions of FA2H and specific CerS isoforms. Understanding this pathway is paramount, given the critical roles these lipids play in maintaining barrier functions in the skin and nervous system. Dysregulation of these enzymes is implicated in numerous pathologies, making them attractive targets for therapeutic intervention.[19] Future research should focus on developing isoform-specific inhibitors for CerS enzymes to modulate the production of specific ceramide species, offering a targeted approach to treating metabolic and inflammatory diseases.

References

  • α-hydroxy-phytosphingosine Analysis - Ceramide Lipids - Lipotype. (n.d.). Lipotype. Retrieved March 17, 2026, from [Link]

  • α-hydroxy-6-hydroxy-sphingosine Analysis - Lipid Analysis - Lipotype GmbH. (n.d.). Lipotype. Retrieved March 17, 2026, from [Link]

  • Aronova, S., et al. (2008). Regulation of Ceramide Biosynthesis by TOR Complex 2. Molecular Cell. Retrieved March 17, 2026, from [Link]

  • Uchida, Y., et al. (2007). Fatty Acid 2-hydroxylase, Encoded by FA2H, Accounts for Differentiation-Associated Increase in 2-OH Ceramides During Keratinocyte Differentiation. Journal of Biological Chemistry. Retrieved March 17, 2026, from [Link]

  • Alderson, N. L., et al. (2004). The Human FA2H Gene Encodes a Fatty Acid 2-hydroxylase. Journal of Biological Chemistry. Retrieved March 17, 2026, from [Link]

  • Hama, H. (2011). Ceramide Lipids Signaling. Grantome. Retrieved March 17, 2026, from [Link]

  • Cremesti, A. E., et al. (2007). Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death. Journal of Biological Chemistry. Retrieved March 17, 2026, from [Link]

  • Shin, J. H., et al. (2014). Lipidomic platform for structural identification of skin ceramides with α-hydroxyacyl chains. Analytical and Bioanalytical Chemistry. Retrieved March 17, 2026, from [Link]

  • Wang, T., et al. (2025). Structure and Function of Ceramide and Its Application in Diseases. Advances in Engineering Technology Research. Retrieved March 17, 2026, from [Link]

  • Jassal, B., et al. (2015). FA2H hydroxylates 1,2-saturated fatty acids. Reactome. Retrieved March 17, 2026, from [Link]

  • Wu, Y., et al. (2016). Lipidomic platform for structural identification of skin ceramides with α-hydroxyacyl chains. Journal of Chromatography B. Retrieved March 17, 2026, from [Link]

  • Park, K., et al. (2016). Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). International Journal of Molecular Medicine. Retrieved March 17, 2026, from [Link]

  • Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: Enzymatic basis for the preference of FA chain length. Journal of Lipid Research. Retrieved March 17, 2026, from [Link]

  • Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. Journal of Lipid Research. Retrieved March 17, 2026, from [Link]

  • Zhong, A., et al. (2025). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols. Retrieved March 17, 2026, from [Link]

  • Scacioc, A., et al. (2023). Structure of the yeast ceramide synthase. bioRxiv. Retrieved March 17, 2026, from [Link]

  • Wang, Y., et al. (2023). Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. Molecules. Retrieved March 17, 2026, from [Link]

  • N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Chaurasia, B. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Frontiers in Endocrinology. Retrieved March 17, 2026, from [Link]

  • Ceramide synthase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • CERAMIDES. (2008). SkinIdent. Retrieved March 17, 2026, from [Link]

  • 24:0(2S-OH) Ceramide, N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Liu, D., et al. (2022). Overexpression of a ceramide synthase gene, GhCS1, inhibits fiber cell initiation and elongation by promoting the synthesis of ceramides containing dihydroxy LCB and VLCFA. Frontiers in Plant Science. Retrieved March 17, 2026, from [Link]

  • Skinny dipping for ceramides with HPLC. (2006). Wiley Analytical Science. Retrieved March 17, 2026, from [Link]

  • Ceramide Lipids Analysis. (n.d.). Lipotype. Retrieved March 17, 2026, from [Link]

  • Vlieg, J., et al. (2010). Synthesis and Structure-Activity Relationships of Skin Ceramides. Current Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Sphingosine. (n.d.). LIPID MAPS Structure Database (LMSD). Retrieved March 17, 2026, from [Link]

  • Sphingosine - Lipid Analysis - Lipotype. (n.d.). Lipotype. Retrieved March 17, 2026, from [Link]

  • Radwan, M. M., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules. Retrieved March 17, 2026, from [Link]

  • Byun, H.-S., & Bittman, R. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. The Journal of Organic Chemistry. Retrieved March 17, 2026, from [Link]

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Foundational

Lipidomics Profiling of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine: A Technical Guide to Alpha-Hydroxy Ceramides in Mammalian Tissues

Executive Summary The comprehensive lipidomic profiling of mammalian tissues requires rigorous analytical strategies, particularly when targeting low-abundance, structurally complex sphingolipids. N-(2'-(R)-hydroxylignoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The comprehensive lipidomic profiling of mammalian tissues requires rigorous analytical strategies, particularly when targeting low-abundance, structurally complex sphingolipids. N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine , commonly designated as Cer(d18:1/h24:0) or C24 (2'(R)-hydroxy) ceramide, represents a critical subset of alpha-hydroxy very-long-chain ceramides[1]. These specific lipids are indispensable for the structural integrity of the myelin sheath in the central nervous system and the barrier function of the stratum corneum in the skin[2][3].

This whitepaper provides an authoritative, step-by-step technical guide for researchers and drug development professionals. It details the biochemical pathways, the causality behind specialized extraction protocols, and the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies required to accurately quantify Cer(d18:1/h24:0) while avoiding common analytical pitfalls such as in-source decay artifacts[4].

Structural Biochemistry and Biological Significance

Cer(d18:1/h24:0) consists of a D-erythro-sphingosine backbone (d18:1) linked via an amide bond to an alpha-hydroxylated, 24-carbon saturated fatty acid (2-hydroxylignoceric acid)[1]. The molecular formula is C42H83NO4, yielding a monoisotopic mass of 665.6322 Da[5].

The presence of the alpha-hydroxyl group at the 2'-position of the acyl chain drastically alters the biophysical properties of the ceramide, enhancing lateral hydrogen bonding within lipid bilayers. This structural nuance is biologically profound:

  • Dermatology & Barrier Function: In the stratum corneum, Cer(d18:1/h24:0) is a foundational component of the extracellular lipid matrix, preventing transepidermal water loss[2].

  • Pathology & Oncology: Alterations in alpha-hydroxy ceramides and their downstream glycosphingolipids are implicated in severe pathologies. For instance, the lactosylceramide derivative LacCer(d18:1/h24:0) is significantly overexpressed in cholangiocarcinoma (CCA) tissues, correlating with tumor progression[6]. Furthermore, sulfated derivatives like (3'-Sulfo)Gal-Cer(d18:1/h24:0) act as localized candidate markers in polycystic kidney disease[7].

Biosynthetic Pathway

The synthesis of Cer(d18:1/h24:0) is tightly regulated. Lignoceroyl-CoA is first hydroxylated by Fatty Acid 2-Hydroxylase (FA2H). Subsequently, mammalian very-long-chain ceramide synthases—specifically CERS2 and CERS3—catalyze the N-acylation of the sphingoid base using the 2-hydroxylignoceroyl-CoA substrate[8].

Pathway Lignoceroyl Lignoceroyl-CoA (24:0-CoA) hLignoceroyl 2-Hydroxylignoceroyl-CoA (h24:0-CoA) Lignoceroyl->hLignoceroyl FA2H Ceramide Cer(d18:1/h24:0) N-(2'-(R)-hydroxylignoceroyl)- D-erythro-sphingosine hLignoceroyl->Ceramide CERS2/3 Sphingosine D-erythro-Sphingosine (d18:1) Sphingosine->Ceramide CERS2/3 FA2H FA2H (Fatty Acid 2-Hydroxylase) CERS CERS2 / CERS3 (Ceramide Synthase)

Biosynthetic pathway of Cer(d18:1/h24:0) via FA2H and CERS2/3 enzymes.

Sample Preparation: The Self-Validating Extraction Protocol

The Causality of the Protocol: Standard Bligh & Dyer or Folch extractions are insufficient for high-fidelity sphingolipidomics. Mammalian tissues are dominated by ester-linked glycerophospholipids (e.g., phosphatidylcholine), which co-elute and cause severe ion suppression during electrospray ionization (ESI). Because ceramides utilize an amide bond, they are resistant to mild alkaline conditions. By introducing a saponification step, we selectively hydrolyze interfering glycerophospholipids into water-soluble lysolipids and free fatty acids, isolating the sphingolipid fraction[6].

Step-by-Step Methodology
  • Tissue Homogenization: Homogenize 20–50 mg of mammalian tissue (e.g., brain or skin) in 1 mL of a 4:1 Chloroform:Methanol solution[1].

  • Internal Standard Spiking: Immediately spike the homogenate with a non-endogenous synthetic internal standard, such as Cer(d18:1/h17:0), at a known concentration. Self-Validation Check: The recovery of this odd-chain standard validates extraction efficiency and normalizes matrix effects.

  • Mild Alkaline Hydrolysis: Add 0.5 mL of 0.1 M KOH in methanol. Incubate the mixture at 37°C for 2 hours. This step saponifies the ester-linked lipids[6].

  • Neutralization: Critical Step. Add glacial acetic acid dropwise to neutralize the pH to ~7.0. Failing to neutralize will cause base-catalyzed degradation of the target analytes during the drying phase.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of Chloroform and 1 mL of HPLC-grade water. Vortex vigorously for 1 minute, then centrifuge at 3,000 × g for 10 minutes to achieve phase separation.

  • Recovery & Reconstitution: Carefully extract the lower organic (chloroform) phase. Dry completely under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol:Isopropanol (1:1, v/v) prior to LC-MS/MS injection.

LC-MS/MS Analytical Workflow

Chromatographic Separation (RPLC)

Reversed-phase liquid chromatography (RPLC) using a C18 or C8 column is mandatory for alpha-hydroxy ceramides[3][9]. The Causality: Direct infusion (shotgun lipidomics) is highly susceptible to false positives due to In-Source Decay (ISD) . During ESI, the alpha-hydroxy group of Cer(d18:1/h24:0) easily loses a water molecule (-18 Da). This ISD artifact is perfectly isobaric to the intact, non-hydroxylated monounsaturated ceramide Cer(d18:1/24:1)[4]. RPLC separates these compounds by hydrophobicity before they enter the mass spectrometer, ensuring that the ISD artifact of h24:0 elutes at a different retention time than true endogenous 24:1.

Mass Spectrometry (ESI-MS/MS)

Analysis is typically performed in positive ESI mode, utilizing Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) on a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer[3][10]. Lithium adducts ([M+Li]+) can also be utilized to enhance sequence-specific fragmentation[11].

Workflow Tissue Mammalian Tissue Sample Homogenization Homogenization (CHCl3:MeOH + Internal Standards) Tissue->Homogenization Hydrolysis Mild Alkaline Hydrolysis (0.1M KOH, 37°C, 2h) Homogenization->Hydrolysis Removes Glycerophospholipids LLE Liquid-Liquid Extraction (Phase Separation) Hydrolysis->LLE Isolates Sphingolipids RPLC Reversed-Phase LC (C18/C8 Column Separation) LLE->RPLC Resolves Isobars MSMS ESI-MS/MS (DIA/DDA Acquisition) RPLC->MSMS Quantifies Cer(d18:1/h24:0)

Step-by-step lipidomics workflow for alpha-hydroxy ceramide extraction and LC-MS/MS profiling.

Quantitative Data and Fragmentation Signatures

To ensure accurate identification, researchers must monitor specific precursor-to-product ion transitions. The table below summarizes the critical mass spectrometric parameters for Cer(d18:1/h24:0)[1][4][5][11].

ParameterValue / Description
Common Name C24 (2'(R)-hydroxy) Ceramide
Lipid MAPS Abbreviation Cer(d18:1/h24:0)
Molecular Formula C42H83NO4
Exact Mass (Monoisotopic) 665.6322 Da
Precursor Ion[M+H]+ m/z 666.64
Precursor Ion[M+Li]+ m/z 672.64
Precursor Ion [M-H]- m/z 664.62
Key Product Ions (CID, + mode) m/z 264.3 (Sphingosine base - H2O), m/z 648.6 (Loss of H2O)
Isobaric Interference (ISD) Cer(d18:1/24:1) [Δm = 0 Da after H2O loss from h24:0]

Conclusion

The lipidomics profiling of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine demands a rigorous, chemically informed approach. By integrating mild alkaline hydrolysis to eliminate matrix suppression and utilizing high-resolution RPLC to resolve isobaric in-source decay artifacts, researchers can achieve highly accurate, reproducible quantification of this vital alpha-hydroxy ceramide. As our understanding of sphingolipid-mediated pathologies deepens, these robust analytical frameworks will be essential for discovering novel biomarkers and therapeutic targets in dermatology, oncology, and neurology.

References

  • 24:0(2S-OH) Ceramide, N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder | CID 76959838 - PubChem. National Institutes of Health (NIH).[Link]

  • Overexpression of HexCer and LacCer containing 2-hydroxylated fatty acids in cholangiocarcinoma... ResearchGate.[Link]

  • LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. PMC - National Institutes of Health (NIH).[Link]

  • MALDI imaging MS reveals candidate lipid markers of polycystic kidney disease. ResearchGate.[Link]

  • Tandem Mass Spectrometry of Lipids: Molecular Analysis of Complex Lipids. Scribd.[Link]

  • Lipidomic platform for structural identification of skin ceramides with α-hydroxyacyl chains. ResearchGate.[Link]

  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. Chromatography Online.[Link]

  • Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience.[Link]

  • Profiling and Characterizing Skin Ceramides Using Reversed-Phase Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry (ACS Publications).[Link]

  • Information on EC 2.3.1.297 - very-long-chain ceramide synthase. BRENDA Enzyme Database.[Link]

  • Mass Spectrometry for Lipidomics. Methods and Applications [Volume 1]. EBIN.PUB.[Link]

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Exploratory

The Role of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in Sphingolipid Signaling: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Lipid Biochemists, and Drug Development Professionals Executive Summary Sphingolipids are not merely structural components of the eukaryotic lipid b...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Lipid Biochemists, and Drug Development Professionals

Executive Summary

Sphingolipids are not merely structural components of the eukaryotic lipid bilayer; they are highly bioactive signaling molecules that dictate cellular fate. Among these, N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine —commonly denoted as Cer(d18:1/h24:0) or C24:0-OH Ceramide —represents a specialized subclass of α -hydroxy ceramides[1][2]. Distinguished by a 24-carbon fatty acyl chain featuring an (R)-configured hydroxyl group at the α -carbon, this molecule exerts profound effects on membrane biophysics, lipid raft stabilization, and intracellular apoptotic signaling[3][4]. This whitepaper synthesizes the biosynthetic pathways, signaling mechanisms, pathological implications, and the rigorous analytical methodologies required to quantify this critical lipid mediator.

Structural Biochemistry & Membrane Biophysics

Stereospecific Biosynthesis

The biosynthesis of Cer(d18:1/h24:0) is a highly regulated, stereospecific process. It begins with the hydroxylation of lignoceric acid (C24:0) by Fatty Acid 2-Hydroxylase (FA2H) , generating 2'-(R)-hydroxylignoceric acid. This modified fatty acid is then conjugated to a sphinganine base via Ceramide Synthase 2 (CerS2) , an enzyme with a high affinity for very-long-chain fatty acyl-CoAs. Finally, Dihydroceramide Desaturase (DES1) introduces the trans-4,5 double bond into the sphingoid base to yield the mature α -hydroxy ceramide[3].

Biosynthesis Lignoceric Lignoceric Acid (C24:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Lignoceric->FA2H OH_Lignoceric 2'-(R)-OH-Lignoceric Acid (h24:0) FA2H->OH_Lignoceric O2, NADPH CerS2 Ceramide Synthase 2 (CerS2) OH_Lignoceric->CerS2 Acyl-CoA Synthase Sphinganine Sphinganine (d18:0) Sphinganine->CerS2 dhCer Dihydroceramide (d18:0/h24:0) CerS2->dhCer DES1 Desaturase (DES1) dhCer->DES1 Cer Cer(d18:1/h24:0) DES1->Cer Oxidation

Figure 1: De novo biosynthetic pathway of Cer(d18:1/h24:0) via FA2H and CerS2.

Membrane Thermodynamics and Lipid Rafts

The addition of the 2'-hydroxyl group fundamentally alters the biophysical behavior of the ceramide. Mechanistically, the α -hydroxyl group acts as both a hydrogen bond donor and acceptor. This facilitates extensive lateral hydrogen bonding network formation with adjacent sphingolipids and cholesterol within the plasma membrane. Consequently, Cer(d18:1/h24:0) drives the lateral segregation of lipids, stabilizing liquid-ordered ( Lo​ ) microdomains (lipid rafts)[5]. This stabilization is causal to the clustering of death receptors (e.g., Fas) and the exclusion of survival signaling complexes.

Intracellular Signaling Cascades

Cer(d18:1/h24:0) acts as a potent lipid second messenger, shifting the "sphingolipid rheostat" away from proliferative sphingosine-1-phosphate (S1P) signaling toward cell cycle arrest and apoptosis[6].

Kinase Modulation

Research utilizing synthetic stereoisomers demonstrates that (R)-2'-hydroxy ceramides are significantly more potent pro-apoptotic inducers than their non-hydroxylated or (S)-configured counterparts[4]. The signaling cascade is characterized by:

  • Akt/PKB Inhibition: Rapid, transient phosphorylation followed by profound dephosphorylation and inactivation of Akt, shutting down survival pathways[4].

  • MAPK Alterations: Dephosphorylation of ERK1/2 and p38, coupled with the robust phosphorylation and activation of the pro-apoptotic JNK1/2 (c-Jun N-terminal kinase) pathway[4].

Signaling Cer Cer(d18:1/h24:0) Rafts Lipid Raft Clustering Cer->Rafts H-Bonding Akt Akt Dephosphorylation (Survival OFF) Rafts->Akt Phosphatase Activation JNK JNK1/2 Phosphorylation (Stress ON) Rafts->JNK Kinase Cascade Apoptosis Apoptosis Akt->Apoptosis JNK->Apoptosis

Figure 2: Pro-apoptotic signaling cascade initiated by alpha-hydroxy ceramide accumulation.

Pathological Biomarker Utility

Because of its specific chain length and hydroxylation status, Cer(d18:1/h24:0) and its complex glycosphingolipid derivatives are highly sensitive biomarkers for several severe pathologies:

  • Amyotrophic Lateral Sclerosis (ALS): In the terminal stages of sporadic ALS, lipidomic profiling of the cervical spinal cord reveals a significant accumulation of C24:0-OH ceramide. This is driven by catabolic pathway dysregulation rather than de novo synthesis, correlating with motor neuron apoptosis[7].

  • Polycystic Kidney Disease (PKD): MALDI Imaging Mass Spectrometry (MALDI-IMS) has identified the sulfatide derivative, (3'-Sulfo)Gal-Cer(d18:1;h24:0) (m/z 906.7), as a primary spatial biomarker localized to the inner medulla of cystic kidneys, indicating dysregulated sphingolipid metabolism during cystogenesis[8][9].

  • Cholangiocarcinoma (CCA): Overexpression of hexosylceramides and lactosylceramides containing 2-hydroxylated fatty acids (including h24:0 and h23:0 species) is heavily correlated with tumor progression and shorter patient survival rates[10].

Analytical Methodology: LC-MS/MS Protocol

Rationale for Lithium Coordination

While ceramides readily form [M−H]− ions in negative mode, positive ion mode using lithium [M+Li]+ provides superior structural elucidation. Lithium coordinates tightly with the amide oxygen, the C1/C3 hydroxyls of the sphingosine base, and critically, the 2'- α -hydroxyl group of the fatty acid[2][11]. During Collision-Induced Dissociation (CID), this specific coordination directs cleavage to produce a highly diagnostic "O-type" product ion at m/z 306 , which is absent in non-hydroxylated ceramides[2].

Step-by-Step Validated Workflow

Step 1: Lipid Extraction (Modified MTBE Method)

  • Causality: Methyl tert-butyl ether (MTBE) is preferred over traditional chloroform (Bligh-Dyer) because the lipid-rich organic layer forms the upper phase, allowing for cleaner extraction of highly hydrophobic very-long-chain ceramides without protein carryover.

  • Homogenize tissue in 1.5 mL methanol. Add 5 mL MTBE and vortex for 1 hour at room temperature.

  • Induce phase separation by adding 1.25 mL MS-grade water. Centrifuge at 10,000 x g for 10 min.

  • Collect the upper organic phase and dry under a gentle stream of nitrogen.

Step 2: Chromatographic Separation

  • Reconstitute the lipid film in Isopropanol:Methanol:Water (4:4:2, v/v/v).

  • Use a C18 reversed-phase column (e.g., Acquity UPLC CSH C18, 1.7 μ m).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM Lithium Acetate (LiAc).

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM LiAc.

  • Causality: The inclusion of LiAc in the mobile phase ensures uniform [M+Li]+ adduct formation prior to entering the mass spectrometer[2].

Step 3: Mass Spectrometry Parameters

  • Operate in ESI Positive Mode.

  • Target Precursor Ion for Cer(d18:1/h24:0): m/z 672 [M+Li]+ [2][11].

  • Set Collision Energy (CE) to 35-45 eV to induce fragmentation.

Data Presentation: Key CID Transitions
Target AnalytePrecursor Ion [M+Li]+ Product Ion (m/z)Structural Significance
Cer(d18:1/h24:0) 672306 Diagnostic "O-type" ion indicating α -hydroxy fatty acyl group[2].
Cer(d18:1/h24:0) 672654 [M+Li−H2​O]+ (Loss of water from sphingosine)[2].
Cer(d18:1/h24:0) 672624 [M+Li−H2​O−CH2​O]+ [2].

Table 1: Diagnostic MS/MS transitions for the accurate identification of C24:0-OH Ceramide.

Conclusion

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is a critical node in the sphingolipid signaling network. Its unique stereochemistry governs lipid raft dynamics and dictates cellular apoptosis via Akt/MAPK modulation. Rigorous analytical workflows utilizing lithium-adducted tandem mass spectrometry are essential for leveraging this molecule as a biomarker in neurodegenerative, renal, and oncological research.

References

  • NextSDS. (n.d.). N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine - Chemical Substance Information. Retrieved from[Link]

  • Royal Society of Chemistry. (n.d.). Sphingolipids (SP) | Tandem Mass Spectrometry of Lipids. Books Gateway. Retrieved from[Link]

  • National Institutes of Health (PMC). (2025). Apolipoprotein M expression modifies the sphingolipid landscape in murine blood and lymph. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). Involvement of Lipids in the Pathogenesis of Amyotrophic Lateral Sclerosis. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells. Retrieved from[Link]

  • Proceedings of the National Academy of Sciences (PNAS). (n.d.). Sphingolipid metabolism governs Purkinje cell patterned degeneration in Atxn1[82Q]/+ mice. Retrieved from[Link]

  • Frontiers. (2014). Podocyte Pathology and Nephropathy – Sphingolipids in Glomerular Diseases. Retrieved from[Link]

  • Scribd. (2018). Tandem Mass Spectrometry of Lipids Molecular Analysis of Complex Lipids. Retrieved from[Link]

  • ResearchGate. (2025). MALDI imaging MS reveals candidate lipid markers of polycystic kidney disease. Retrieved from[Link]

  • ResearchGate. (2019). Overexpression of HexCer and LacCer containing 2-hydroxylated fatty acids in cholangiocarcinoma... Retrieved from[Link]

  • ResearchGate. (n.d.). MALDI IMS reveals only subtle differences in renal sulfatide levels... Retrieved from[Link]

Sources

Foundational

A Technical Guide to the Cellular Localization of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in Keratinocytes

Abstract N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a member of the α-hydroxy ceramide (Cer AS) class, is a critical lipid component of the epidermal permeability barrier. Its unique structure, featuring a very...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a member of the α-hydroxy ceramide (Cer AS) class, is a critical lipid component of the epidermal permeability barrier. Its unique structure, featuring a very-long-chain (C24) lignoceric acid with a hydroxyl group at the α-position, is fundamental to the highly organized and impermeable lipid matrix of the stratum corneum. Deficiencies in the synthesis of very-long-chain ceramides are linked to severe skin barrier disorders, such as autosomal recessive congenital ichthyosis.[1][2] Understanding the precise subcellular journey of this lipid—from its synthesis to its final extracellular destination—is paramount for researchers in dermatology, cell biology, and drug development. This guide provides a comprehensive overview of the principles and methodologies for determining the cellular localization of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in keratinocytes, offering field-proven insights into experimental design, execution, and data interpretation.

Introduction: The Architectural Significance of a Unique Ceramide

The skin's primary function as a barrier against the environment is largely attributed to the unique lipid composition of its outermost layer, the stratum corneum (SC).[3] This barrier is composed of an intercellular matrix of lipids, primarily ceramides, cholesterol, and free fatty acids, arranged in a highly ordered lamellar structure.[3][4][5] Ceramides, a complex family of sphingolipids, are the cornerstone of this structure, ensuring low water permeability and protection against external insults.[6][7]

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine belongs to a specific and crucial subclass of ceramides. Its key features are:

  • A D-erythro-sphingosine base: The canonical C18 sphingoid base found in most human ceramides.[8][9]

  • A Lignoceric Acyl Chain: A very-long-chain (VLC) saturated fatty acid (C24:0). The length of the acyl chain is critical for spanning adjacent lipid bilayers, acting as a "molecular rivet" that enhances the mechanical stability of the barrier.[4]

  • An (R)-α-hydroxy Group: A hydroxyl group on the second carbon of the acyl chain. This group is pivotal for establishing extensive lateral hydrogen-bonding networks with adjacent lipids, significantly increasing the packing density and stability of the lipid matrix.[10][11][12]

The synthesis and proper trafficking of this ceramide are essential for epidermal homeostasis.[13] Genetic defects in the enzymes responsible for VLC ceramide synthesis, particularly Ceramide Synthase 3 (CERS3), lead to a specific loss of these critical lipids and result in severe skin diseases like ichthyosis, highlighting their indispensable role.[1][2][14] Therefore, elucidating the precise subcellular localization of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is crucial for understanding both normal skin physiology and the pathophysiology of keratinization disorders.

This technical guide details the key metabolic pathways and provides robust, validated methodologies for visualizing the journey of this ceramide through the keratinocyte.

Biosynthesis, Trafficking, and Secretion Pathway

The journey of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine begins in the endoplasmic reticulum (ER) and culminates in its secretion into the extracellular space at the uppermost layer of the viable epidermis.

  • De Novo Synthesis (Endoplasmic Reticulum): The process starts on the cytosolic face of the ER.[15] Serine and palmitoyl-CoA are condensed to form 3-ketosphinganine. This is reduced to sphinganine (dihydrosphingosine). Ceramide synthases (CerS) then catalyze the N-acylation of sphinganine.[15] CERS3 is specifically responsible for adding very-long-chain fatty acids, including lignoceric acid, to the sphingoid base.[1][2] The characteristic 4,5-trans double bond of the sphingosine backbone is introduced into the dihydroceramide precursor to form the final ceramide.[16] The α-hydroxylation of the lignoceroyl-CoA precursor is carried out by fatty acid 2-hydroxylase (FA2H).[12]

  • Golgi Apparatus Processing: Ceramides are then transported from the ER to the Golgi apparatus. Here, they are further metabolized, primarily by conversion to glucosylceramide (GlcCer) by glucosylceramide synthase.[17] This glycosylation step is critical, as GlcCer is the primary transport form of ceramides destined for the stratum corneum.

  • Lamellar Body Packaging: Within the differentiating keratinocytes of the stratum granulosum, GlcCer and processing enzymes are packaged into specialized secretory organelles called lamellar bodies (LBs).[17]

  • Extracellular Secretion and Processing: As keratinocytes terminally differentiate, LBs fuse with the apical plasma membrane and secrete their lipid contents into the intercellular space between the stratum granulosum and stratum corneum.[3] Here, enzymes convert the secreted GlcCer back into ceramide, which then self-assembles with cholesterol and free fatty acids to form the mature, multilamellar lipid barrier.[5]

Ceramide_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_SG Stratum Granulosum cluster_SC Stratum Corneum (Extracellular) ER_Start Serine + Palmitoyl-CoA Sphinganine Sphinganine Synthesis ER_Start->Sphinganine Ceramide_Synthesis N-lignoceroyl-sphinganine (Dihydroceramide) Enzyme: CERS3 Sphinganine->Ceramide_Synthesis Lignoceroyl-CoA (α-hydroxylated) Desaturation N-(2'-hydroxylignoceroyl) -D-erythro-sphingosine (Ceramide AS) Ceramide_Synthesis->Desaturation Desaturase GlcCer_Synthesis Glucosylceramide (GlcCer) Synthesis Desaturation->GlcCer_Synthesis Transport LB Lamellar Body Packaging GlcCer_Synthesis->LB Secretion Secretion into Intercellular Space LB->Secretion Final_Cer Ceramide AS Secretion->Final_Cer GlcCer Hydrolysis Barrier Lipid Lamellae Formation Final_Cer->Barrier

Caption: Metabolic pathway of Ceramide AS in keratinocytes.

Methodologies for Cellular Localization

Determining the subcellular location of a specific lipid like N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine requires specialized techniques that can overcome the challenges of lipid detection, such as their high mobility and the difficulty of generating specific probes. No single method is perfect; therefore, a multi-pronged approach is recommended for robust, verifiable results.

Comparison of Key Techniques
Technique Principle Advantages Limitations
Immunofluorescence (IF) Microscopy Uses fluorophore-conjugated antibodies to bind to the target lipid, which is then visualized via fluorescence microscopy.Allows for co-localization with known organelle protein markers. Relatively common and accessible equipment.Antibody specificity for lipids is often low and requires rigorous validation.[18] Fixation can create artifacts.
Mass Spectrometry Imaging (MALDI-MS) Label-free technique where a laser desorbs and ionizes molecules from a tissue section, and a mass spectrometer detects their mass-to-charge ratio, creating a spatial map.High chemical specificity. No antibodies or labels required, preserving native lipid profiles.[19][20]Lower spatial resolution compared to microscopy. Does not provide subcellular detail within a single cell.
Immuno-Electron Microscopy (Immuno-EM) Similar to IF, but uses antibodies conjugated to electron-dense particles (e.g., gold) for visualization with an electron microscope.Provides the highest spatial resolution, enabling precise localization to subcellular structures like lamellar bodies.Technically challenging, time-consuming, and requires specialized equipment. Prone to fixation artifacts.
Fluorescent Lipid Analogs Cells are incubated with a synthetic version of the ceramide that has a fluorescent molecule (e.g., NBD, BODIPY) attached.Allows for live-cell imaging and tracking of lipid dynamics.The fluorescent tag is bulky and can significantly alter the lipid's metabolism, transport, and final localization.[16][18]
Detailed Protocol: Immunofluorescence (IF) Microscopy

This protocol provides a robust starting point for localizing ceramides in cultured human keratinocytes. Causality: Each step is designed to preserve lipid integrity while allowing antibody access.

A. Materials

  • Primary Antibody: Anti-ceramide antibody (must be validated for specificity).

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Mouse IgM).

  • Cell Culture: Human keratinocytes grown on sterile glass coverslips.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS. Rationale: PFA cross-links proteins, preserving cellular architecture with moderate impact on lipid antigens. Avoid harsh alcohol fixatives like methanol, which can extract lipids.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS. Rationale: Creates pores in cell membranes to allow antibody entry.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS. Rationale: BSA binds to non-specific sites, reducing background signal from the antibodies.

  • Mounting Medium: Antifade mounting medium with DAPI (for nuclear counterstaining).

B. Step-by-Step Methodology

  • Cell Culture: Grow keratinocytes on coverslips until they reach the desired confluence and differentiation state.

  • Rinsing: Gently rinse the cells twice with pre-warmed PBS to remove culture medium.[21]

  • Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.[22] Self-Validation: Proper fixation is crucial. Check for preserved cell morphology under a bright-field microscope.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each to remove the fixative.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes. Rationale: This step is essential for intracellular targets. For lipids that may be on the outer leaflet of the plasma membrane, this step can sometimes be omitted or performed with a milder detergent like saponin.

  • Blocking: Incubate the coverslips in 5% BSA blocking buffer for 1 hour at room temperature in a humidified chamber. Self-Validation: This step is critical to prevent non-specific antibody binding. A "secondary antibody only" control must be run in parallel to validate the effectiveness of blocking.

  • Primary Antibody Incubation: Dilute the primary anti-ceramide antibody in the blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.[21] Rationale: Low temperature and long incubation often improve specific binding and reduce background.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.[22]

  • Final Washes: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using antifade mounting medium containing DAPI. Seal the edges with nail polish.

  • Imaging: Visualize using a confocal or fluorescence microscope. Acquire images using appropriate laser lines and filters.

C. Essential Controls for Trustworthiness

  • Secondary Antibody Only Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Isotype Control: Use a non-immune antibody of the same isotype and concentration as the primary antibody to assess background signal.

  • Biological Control: If possible, use keratinocytes with a known defect in ceramide synthesis (e.g., CERS3 knockdown) to confirm the antibody's target specificity. A loss of signal in these cells would strongly validate the antibody.

Experimental and Analytical Workflow

The overall process, from sample preparation to data interpretation, follows a logical sequence designed to yield reliable localization data. This workflow can be adapted for the various techniques described.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_proc 2. Processing for Specific Technique cluster_detect 3. Detection cluster_analysis 4. Imaging & Analysis Culture Culture & Differentiate Keratinocytes IF_Fix Fixation & Permeabilization (IF/EM) Culture->IF_Fix MALDI_Prep Cryosectioning & Matrix Application (MALDI) Culture->MALDI_Prep Live_Cell Incubation with Fluorescent Analog Culture->Live_Cell Staining Antibody Incubation (Primary & Secondary) IF_Fix->Staining Acquisition MALDI-MS Data Acquisition MALDI_Prep->Acquisition Live_Imaging Live-Cell Microscopy Live_Cell->Live_Imaging Microscopy Confocal / Electron Microscopy Imaging Staining->Microscopy MS_Image Generate Ion Density Map Acquisition->MS_Image Data_Analysis Image Analysis: Co-localization, Quantification Live_Imaging->Data_Analysis Microscopy->Data_Analysis MS_Image->Data_Analysis

Caption: General workflow for ceramide localization experiments.

Expected Localization and Functional Implications

Based on its known metabolic pathway, N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is expected to be localized in several key compartments:

  • Endoplasmic Reticulum and Golgi Apparatus: As sites of synthesis and processing, a diffuse or perinuclear staining pattern is expected, which can be confirmed by co-localization with ER markers (e.g., Calnexin) or Golgi markers (e.g., GM130).

  • Lamellar Bodies: In terminally differentiating keratinocytes of the stratum granulosum, the ceramide (as its GlcCer precursor) should appear as distinct puncta within the cytoplasm.[17] Co-localization with lamellar body markers like ABCA12 would confirm this.

  • Stratum Corneum: The ultimate destination is the extracellular space of the stratum corneum. In tissue sections, strong staining should be observed in the intercellular "mortar" surrounding the corneocytes. Its presence here is critical for barrier function, with the α-hydroxy group forming hydrogen bonds that create a highly ordered, crystalline lipid structure.[10] This tight packing is essential for preventing transepidermal water loss (TEWL).[6][11]

Conclusion

The subcellular localization of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is intrinsically linked to its vital role in skin barrier function. Its synthesis in the ER, processing in the Golgi, packaging into lamellar bodies, and final assembly in the stratum corneum represent a highly orchestrated trafficking pathway. For researchers aiming to understand skin health and disease, accurately visualizing this pathway is essential. While challenges such as antibody specificity and potential artifacts exist, a carefully planned experimental approach using complementary techniques like immunofluorescence and mass spectrometry imaging, supported by rigorous controls, can yield reliable and insightful data. The protocols and workflows outlined in this guide provide a solid foundation for investigating the biology of this crucial epidermal lipid.

References

  • Hofmann, L. P., et al. (2020). Visualizing Bioactive Ceramides. Methods in Molecular Biology.
  • Vávrová, K., et al. (2010). Synthesis and Structure-Activity Relationships of Skin Ceramides. Current Organic Chemistry. Available at: [Link]

  • Vávrová, K., et al. (2016). Ceramides in the skin barrier. Acta Facultatis Pharmaceuticae Universitatis Comenianae. Available at: [Link]

  • Eckl, K. M., et al. (2013). Impaired epidermal ceramide synthesis causes autosomal recessive congenital ichthyosis and reveals the importance of ceramide acyl chain length. Journal of Investigative Dermatology. Available at: [Link]

  • Liu, Y., et al. (2023). Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. International Journal of Molecular Sciences. Available at: [Link]

  • Uchida, Y. & Park, K. (2011). Ceramide signaling in mammalian epidermis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Vávrová, K., et al. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. Pharmaceutics. Available at: [Link]

  • Williams, R. M. & Glinka, T. W. (1992). Synthesis of d-erythro-sphingosine and d-erythro-ceramide. Chemical Communications. Available at: [Link]

  • Radner, F. P. W., et al. (2013). In situ ceramide localization and sphingolipid profile of cultured keratinocytes. ResearchGate. Available at: [Link]

  • Masuda-Kuroki, K., et al. (2024). Sphingosine 1-phosphate receptor 2 in keratinocytes plays a key role in reducing inflammation in psoriasis. Frontiers in Immunology. Available at: [Link]

  • Jones, E. E., et al. (2017). On-Tissue Localization of Ceramides and Other Sphingolipids by MALDI Mass Spectrometry Imaging. Analytical Chemistry. Available at: [Link]

  • Eckl, K. M., et al. (2013). Impaired Epidermal Ceramide Synthesis Causes Autosomal Recessive Congenital Ichthyosis and Reveals the Importance of Ceramide Acyl Chain Length. ResearchGate. Available at: [Link]

  • Wang, E., et al. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. The Journal of Organic Chemistry. Available at: [Link]

  • Boggara, M. B., et al. (2020). Arrangement of Ceramides in the Skin: Sphingosine Chains Localize at a Single Position in Stratum Corneum Lipid Matrix Models. Langmuir. Available at: [Link]

  • Kim, B. E., et al. (2016). Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). International Journal of Molecular Medicine. Available at: [Link]

  • Lipotype. (n.d.). Alpha-hydroxy-sphingosine. Lipotype. Available at: [Link]

  • UAMS Department of Microbiology and Immunology. (n.d.). Immunofluorescence Staining for Immunotyping. UAMS. Available at: [Link]

  • Mizutani, Y., et al. (2021). Comprehensive stratum corneum ceramide profiling reveals reduced acylceramides in ichthyosis patient with CERS3 mutations. Journal of Lipid Research. Available at: [Link]

  • Kok, J. W. & Nikolova-Karakashian, M. (1999). Dihydroceramide biology: Structure-specific metabolism and intracellular localization. Journal of Biological Chemistry. Available at: [Link]

  • Park, K., et al. (2022). Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. Cells. Available at: [Link]

  • Ceramol. (2022). What are Ceramides and their use in skin care. Ceramol. Available at: [Link]

  • King, M. W. (2024). Sphingolipid Metabolism and the Ceramides. The Medical Biochemistry Page. Available at: [Link]

  • Young, R. P., et al. (2017). Quantifying ceramide kinetics in vivo using stable isotope tracers and LC-MS/MS. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Labclinics. (n.d.). N-(R,S)-alpha-Hydroxyoctadecanoyl-D-erythro-sphingosine. Labclinics Shop. Available at: [Link]

  • Miroshnikova, Y. A., et al. (2016). Immunofluorescence labelling of keratinocytes on patterned substrates 24 h post seeding. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2021). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Applied Chemistry for Engineering. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine by LC-MS/MS

Introduction N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, also known as C24:0-OH ceramide or Cer[AS] C42:1, is a member of the α-hydroxy ceramide family. These complex sphingolipids are integral components of cel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, also known as C24:0-OH ceramide or Cer[AS] C42:1, is a member of the α-hydroxy ceramide family. These complex sphingolipids are integral components of cellular membranes, particularly enriched in neural tissues and the stratum corneum of the skin, where they play a critical role in establishing the epidermal water barrier.[1] Dysregulation in the metabolism of very-long-chain ceramides, including hydroxylated species, has been implicated in various pathological conditions, such as insulin resistance and certain skin disorders.[2] Consequently, the accurate and precise quantification of specific ceramide species like N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in biological matrices is essential for both basic research and the development of potential clinical biomarkers.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its exceptional sensitivity, specificity, and throughput.[3][4] This application note provides a detailed, field-proven protocol for the robust quantification of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in human plasma, designed for researchers, scientists, and drug development professionals. The methodology is built upon the principles of stable isotope dilution, reversed-phase chromatography, and detection via Multiple Reaction Monitoring (MRM).

Principle of the Method

The quantification of the target analyte is achieved by spiking a biological sample (e.g., plasma) with a known concentration of a stable isotope-labeled internal standard (IS). The ideal IS would be N-(2'-(R)-hydroxylignoceroyl-d4)-D-erythro-sphingosine, as its near-identical chemical and physical properties ensure it tracks the analyte through extraction, chromatography, and ionization, correcting for matrix effects and procedural losses. In the absence of a specific labeled standard, a non-endogenous odd-chain ceramide, such as N-heptadecanoyl-D-erythro-sphingosine (C17:0 Ceramide), can serve as a reliable alternative.[2]

Following a robust protein precipitation and liquid-liquid extraction procedure to isolate lipids, the sample is analyzed by LC-MS/MS.[5] The analyte and IS are separated from other matrix components on a reversed-phase C18 column and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed by monitoring specific precursor-to-product ion transitions (MRM) and calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), 2-Propanol (IPA, LC-MS Grade), Chloroform (HPLC Grade), Water (LC-MS Grade or 18.2 MΩ·cm).

  • Reagents: Formic Acid (Optima™ LC/MS Grade), Ammonium Formate (≥99.0%).

  • Standards:

    • N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Avanti Polar Lipids or equivalent).

    • Internal Standard (IS): N-heptadecanoyl-D-erythro-sphingosine (C17:0 Ceramide, Avanti Polar Lipids) or a stable-isotope labeled analogue if available.

  • Biological Matrix: Human Plasma (K2-EDTA).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, glass autosampler vials with inserts, pipettes.

Instrumentation and Conditions

Liquid Chromatography (LC)
  • System: Agilent 1290 Infinity II LC, Waters ACQUITY UPLC, or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.

  • Column Temperature: 55 °C.

    • Rationale: Elevated temperatures reduce backpressure and improve the peak shape of hydrophobic lipids by decreasing mobile phase viscosity.

  • Autosampler Temperature: 10 °C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile:2-Propanol (10:90, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Rationale: The combination of ammonium formate and formic acid promotes robust protonation for positive mode ESI.[6] The strong organic solvent mixture in Mobile Phase B is necessary to elute very-long-chain, hydrophobic ceramides from the reversed-phase column.

  • LC Gradient:

Time (min)Flow Rate (mL/min)%A%B
0.00.46535
2.00.45050
12.00.40100
15.00.40100
15.10.46535
18.00.46535
Mass Spectrometry (MS)
  • System: Agilent 6495 Triple Quadrupole, SCIEX 7500 QTRAP, or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 250 °C.

  • Gas Flow: 14 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temp: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions and Parameters

The foundational principle of MRM is the highly specific detection of a molecule through the fragmentation of its protonated precursor ion into a characteristic product ion. For ceramides, the most abundant product ion typically results from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid backbone.[4]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
N-(2'-OH-lignoceroyl)-sphingosine666.6264.35045
Confirmatory Ion666.6282.35040
Internal Standard (C17:0 Ceramide)538.5264.35035

Note: Collision energies are instrument-dependent and require optimization.

Diagram of Analyte Fragmentation

G Precursor Precursor Ion [M+H]⁺ N-(2'-OH-lignoceroyl)-sphingosine m/z 666.6 Product Product Ion Sphingosine Backbone m/z 264.3 Precursor->Product CID NeutralLoss Neutral Loss 2'-OH-Lignoceric Acid (as ketene) Precursor->NeutralLoss

Caption: Collision-Induced Dissociation (CID) of the target ceramide.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in chloroform:methanol (2:1, v/v). Store at -20 °C.

  • Analyte Working Solution (for Calibration Curve): Serially dilute the analyte stock solution in methanol to prepare working solutions for spiking into a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve (e.g., 1 - 1000 ng/mL).

  • Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution in methanol. This solution will be used to spike all samples, calibrators, and quality controls (QCs).

Sample Preparation: Protein Precipitation & Extraction

This protocol is designed for a 50 µL plasma sample volume.

  • Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.

  • Add Internal Standard: Add 25 µL of the IS Working Solution (500 ng/mL) to every tube.

  • Protein Precipitation: Add 500 µL of ice-cold methanol. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, being careful not to disturb the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase conditions (65% A / 35% B). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any insoluble material.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow

G cluster_prep Sample Preparation Plasma 1. Aliquot Plasma (50 µL) Add_IS 2. Spike Internal Standard (25 µL) Plasma->Add_IS Precipitate 3. Add Methanol (500 µL) & Vortex Add_IS->Precipitate Centrifuge1 4. Centrifuge (14,000 x g) Precipitate->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer Dry 6. Evaporate to Dryness (N₂) Transfer->Dry Reconstitute 7. Reconstitute (100 µL) Dry->Reconstitute Centrifuge2 8. Final Centrifugation Reconstitute->Centrifuge2 Inject 9. Transfer to Vial & Inject Centrifuge2->Inject

Caption: Step-by-step workflow for lipid extraction from plasma.

Data Analysis and Method Validation

  • Quantification: Integrate the chromatographic peaks for the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Calibration Curve: Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting. The coefficient of determination (r²) should be >0.99.

  • Method Validation: For clinical or regulated applications, the method should be fully validated according to FDA or EMA guidelines.[3][7] Key parameters to assess include:

    • Linearity: The range over which the assay is accurate and precise.

    • Accuracy & Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be <15% (<20% at LLOQ).

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.

    • Selectivity: Assessed by analyzing blank matrix from multiple sources to ensure no endogenous interferences co-elute with the analyte or IS.

    • Matrix Effect & Recovery: Evaluates the impact of matrix components on ionization efficiency and the efficiency of the extraction process.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative determination of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in human plasma. The protocol emphasizes a streamlined sample preparation technique, optimized chromatographic separation for very-long-chain lipids, and highly selective detection by tandem mass spectrometry. By adhering to the principles of causality in method design and incorporating self-validating steps, this protocol offers the reliability and performance required for demanding research and clinical applications, facilitating a deeper understanding of the role of α-hydroxy ceramides in health and disease.

References

  • Huang, Q., Hao, S., Yao, X., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis, 192, 113639. Available at: [Link]

  • Huang, Q., Hao, S., Yao, X., et al. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at: [Link]

  • Jiang, H., Hsu, F. F., Farmer, M. S., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. Analytical and Bioanalytical Chemistry, 405(23), 7357–7365. Available at: [Link]

  • Kasumov, T., Shchedrina, V. A., & Previs, S. F. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. EXCLI journal, 9, 105–116. Available at: [Link]

  • Jiang, H., Hsu, F. F., Farmer, M. S., et al. (2013). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PubMed. Available at: [Link]

  • Boiten, W., et al. (2016). Profiling and characterizing skin ceramides using reversed-phase liquid chromatography – quadrupole time-of-flight mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Masukawa, Y., et al. (2008). Comprehensive quantification of ceramide species in human stratum corneum. Journal of Lipid Research. Available at: [Link]

  • Liesener, A., et al. (2005). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]

Sources

Application

Application Note: Optimized Extraction of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide NS) from Human Stratum Corneum for Mass Spectrometry Analysis

Abstract: This document provides a comprehensive guide for the efficient extraction of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a key non-hydroxy fatty acid and sphingosine-based ceramide (Ceramide [NS]), fro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the efficient extraction of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a key non-hydroxy fatty acid and sphingosine-based ceramide (Ceramide [NS]), from human stratum corneum (SC) samples. Ceramide [NS] is integral to the lamellar lipid structure of the SC, contributing critically to the skin's barrier function. Alterations in its concentration are linked to various dermatological conditions, making its accurate quantification essential for research and clinical studies[1][2]. This application note details a robust protocol based on a modified Bligh & Dyer biphasic solvent system, optimized for high recovery and purity, rendering the extract suitable for sensitive downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles: The Challenge of Stratum Corneum Lipid Extraction

The stratum corneum presents a unique analytical challenge. It is composed of protein-rich corneocytes embedded in a highly organized, dense lipid matrix. Ceramide [NS], being an amphipathic molecule, is tightly integrated within this structure through hydrogen bonding and van der Waals forces. A successful extraction strategy must therefore achieve two primary objectives:

  • Disruption of the Matrix: The protocol must effectively break the non-covalent interactions between lipids and proteins to liberate the target analytes.

  • Selective Solubilization and Partitioning: The target lipids must be solubilized while simultaneously separating them from hydrophilic contaminants like salts, amino acids, and other cellular debris.

To achieve this, this protocol employs a ternary solvent system of chloroform, methanol, and water. The mechanism, grounded in the principles of the Folch and Bligh & Dyer methods, is as follows[3][4]:

  • Initial Monophasic System: A mixture of chloroform and methanol, when combined with the inherent water content of the SC sample, forms a single, homogenous phase. The polarity of this monophasic system is sufficient to disrupt the lipid-protein interactions, with methanol playing a key role in breaking hydrogen bonds, thereby releasing the ceramides into the solution.

  • Induction of Phase Separation: The subsequent addition of precise volumes of chloroform and water perturbs the equilibrium of this ternary mixture. This forces the system to separate into two distinct phases: a lower, chloroform-rich organic phase and an upper, aqueous methanol phase[3].

  • Analyte Partitioning: Due to their lipophilic nature, Ceramide [NS] and other lipids are preferentially partitioned into the lower chloroform layer. Conversely, water-soluble, non-lipid contaminants are retained in the upper aqueous layer, achieving an effective purification[5].

This biphasic approach is renowned for its efficiency and has become a cornerstone of lipidomics research[6][7].

Comprehensive Experimental Workflow

The entire process, from sample acquisition to the final purified lipid extract, is outlined in the workflow diagram below. This visual guide provides a high-level overview of the key stages detailed in the subsequent protocols.

G Figure 1: Stratum Corneum Ceramide Extraction Workflow cluster_0 Part A: Sample Collection cluster_1 Part B: Lipid Extraction cluster_2 Part C: Sample Finalization A1 Identify Target Skin Area (e.g., Forearm) A2 Apply Adhesive Tape Strip A1->A2 A3 Apply Firm, Uniform Pressure A2->A3 A4 Remove Tape Strip (Collects SC Layer) A3->A4 B1 Place Tape Strip in Tube Add CHCl₃:MeOH (1:2) A4->B1 B2 Vortex & Incubate (Matrix Disruption) B1->B2 B3 Induce Phase Separation (Add CHCl₃ & H₂O) B2->B3 B4 Vortex & Centrifuge B3->B4 B5 Collect Lower Organic Phase (Lipid-Rich Layer) B4->B5 C1 Dry Lipid Extract (Under Nitrogen Stream) B5->C1 C2 Reconstitute in Injection Solvent (e.g., CHCl₃:MeOH 4:1) C1->C2 C3 Transfer to Autosampler Vial C2->C3 C4 Ready for LC-MS/MS Analysis C3->C4

Caption: Workflow from SC sampling to analysis-ready extract.

Materials, Reagents, and Equipment

  • Reagents:

    • Chloroform (CHCl₃), HPLC or MS Grade

    • Methanol (MeOH), HPLC or MS Grade

    • Deionized Water (H₂O), 18.2 MΩ·cm

    • Nitrogen Gas (N₂), High Purity

    • (Optional) Internal Standard: e.g., Ceramide NS (d18:1/17:0) for quantification

  • Equipment:

    • Adhesive tape strips (e.g., D-Squame®, Nichiban®)[8]

    • Glass centrifuge tubes with PTFE-lined caps (e.g., 15 mL)

    • Vortex mixer

    • Benchtop centrifuge

    • Solvent evaporator (e.g., N-EVAP) or gentle stream of nitrogen

    • Glass Pasteur pipettes

    • Autosampler vials with inserts

Detailed Protocols

Part A: Stratum Corneum Sample Collection (Tape Stripping)

Tape stripping is a widely adopted, non-invasive method for reproducibly collecting samples from the uppermost layers of the stratum corneum[9].

  • Preparation: Clean the target skin area (e.g., volar forearm) with a dry wipe to remove surface contaminants. Do not use solvents.

  • Application: Place an adhesive tape strip onto the skin. Apply firm, consistent pressure for approximately 5 seconds to ensure complete adhesion.

  • Removal: Remove the tape strip in one smooth, swift motion against the direction of hair growth. The first strip removes surface debris and is typically discarded.

  • Collection: Apply a second tape strip to the exact same area and remove as before. This strip contains the stratum corneum sample. For depth profiling, this process can be repeated sequentially.

  • Storage: Immediately place the tape strip, adhesive side up, into a labeled glass centrifuge tube. If not extracting immediately, store at -80°C under an inert atmosphere to minimize lipid oxidation[10].

Rationale: This method is highly reproducible and collects a consistent amount of SC, making it ideal for comparative studies. Storing samples at ultra-low temperatures is critical to preserve the chemical integrity of polyunsaturated fatty acids within some ceramide species.

Part B: Lipid Extraction (Modified Bligh & Dyer)

This protocol is scaled for a single tape strip in a 15 mL glass tube. Adjust volumes proportionally for different sample sizes.

  • Solvent Addition & Homogenization:

    • To the tube containing the tape strip, add 3.0 mL of a Chloroform:Methanol (1:2, v/v) mixture. If using an internal standard for absolute quantification, spike it into this solvent mixture.

    • Rationale: This initial 1:2 ratio of CHCl₃:MeOH, combined with the residual water in the sample, creates the monophasic system necessary to disrupt the SC matrix and solubilize all lipids[6][7].

  • Incubation:

    • Vortex the tube vigorously for 2 minutes. Let it incubate at room temperature for 15-30 minutes to ensure complete extraction.

    • Rationale: Vigorous mixing and incubation provide the necessary energy and time for the solvents to penetrate the tape and SC, ensuring the release of tightly bound ceramides.

  • Phase Separation:

    • Add 1.0 mL of Chloroform to the tube. Vortex for 30 seconds.

    • Add 1.0 mL of deionized water to the tube. Vortex again for 30 seconds.

    • Rationale: This adjusts the final solvent ratio to approximately Chloroform:Methanol:Water (2:2:1.8), which is outside the miscible range, forcing the separation into two distinct phases[7].

  • Centrifugation:

    • Centrifuge the tube at 2,000 x g for 10 minutes at room temperature.

    • Rationale: Centrifugation provides a clean, sharp interface between the two liquid phases and pellets the tape strip and any precipitated protein debris.

  • Isolation of Organic Phase:

    • Three layers should now be visible: the upper aqueous phase, a solid interface (tape/protein), and the lower, clear organic phase containing the lipids.

    • Carefully insert a glass Pasteur pipette through the upper layer and collect the lower chloroform phase. Transfer it to a new, clean glass tube.

    • Rationale: The lower phase contains the purified lipid extract. It is critical to avoid aspirating any of the upper aqueous layer or the solid interface, as this will introduce contaminants.

Quantitative Protocol Parameters

For clarity and reproducibility, the key quantitative aspects of the extraction protocol are summarized below.

ParameterValue/RatioRationale
Initial Solvent Volume 3.0 mLSufficient to fully submerge the sample and create the monophasic system.
Initial Solvent Ratio CHCl₃:MeOH (1:2, v/v)Optimal for disrupting lipid-protein interactions and solubilizing lipids[6][7].
Phase Separation Ratio CHCl₃:MeOH:H₂O (~2:2:1.8)Induces a clean biphasic system for efficient partitioning[7].
Centrifugation Speed 2,000 x gAdequate force to achieve sharp phase separation without excessive heat.
Centrifugation Time 10 minutesEnsures complete separation and pelleting of solid debris.

Post-Extraction Handling and Analysis

  • Solvent Evaporation: Dry the collected chloroform extract to complete dryness under a gentle stream of high-purity nitrogen. Avoid excessive heat, which can degrade lipids.

    • Rationale: Removing the extraction solvent is necessary to concentrate the sample and to allow for reconstitution in a solvent that is compatible with the intended analytical system[1][11]. Nitrogen provides an inert atmosphere, preventing oxidation.

  • Reconstitution: Re-dissolve the dried lipid film in a small, precise volume (e.g., 100 µL) of a suitable injection solvent. A mixture of Chloroform:Methanol (4:1, v/v) is often used for subsequent LC-MS analysis[1].

    • Rationale: The choice of reconstitution solvent is critical for ensuring the analyte remains soluble and is compatible with the chromatographic mobile phases to ensure good peak shape.

  • Analysis: Transfer the reconstituted sample to an autosampler vial. The sample is now ready for analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard method for the specific identification and quantification of Ceramide [NS] due to its unparalleled sensitivity and selectivity[12][13][14].

References

  • Boelsma, E., et al. (2010). LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery. Journal of Lipid Research, 51(2), 435-444. [Link]

  • Park, S. J., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Mass Spectrometry Letters, 15(1), 49-53. [Link]

  • KoreaScience. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Retrieved from KoreaScience website. [Link]

  • GERLI. (n.d.). Preparation of ceramides. Retrieved from Cyberlipid website. [Link]

  • Jiang, H., et al. (2011). Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple-reaction-monitoring mode (HPLC-MS/MS-MRM). Analytical Methods, 3(6), 1353-1359. [Link]

  • Al-Hashemi, M., & Elewa, A. (2023). OPTIMIZING LIPID EXTRACTION PROTOCOLS FOR COMPREHENSIVE LIPIDOMIC ANALYSIS OF THE SKIN. International Journal of Pharmaceutical Sciences and Research, 14(10), 5035-5041. [Link]

  • Gildenast, T., & Lasch, J. (1997). Isolation of ceramide fractions from human stratum corneum lipid extracts by high-performance liquid chromatography. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1346(1), 69-74. [Link]

  • Ishibashi, M., et al. (2019). Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS. Journal of Lipid Research, 60(11), 1886-1896. [Link]

  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(5), 1947-1956. [Link]

  • Parra, J. L., et al. (2007). Extraction and analysis of ceramides from internal wool lipids. Journal of the American Oil Chemists' Society, 84(10), 961-967. [Link]

  • Kihara, A. (2019). Optimization of SC ceramide analysis using LC-MS/MS. ResearchGate. [Link]

  • Wiley Analytical Science. (2006). Skinny dipping for ceramides with HPLC. Retrieved from Wiley Analytical Science website. [Link]

  • Royal Society of Chemistry. (2011). Quantification of ceramide levels in mammalian cells by high performance liquid chromatography coupled to tandem mass spectrometry with multiple. Retrieved from RSC Publishing website. [Link]

  • Lavrijsen, A. P., et al. (1994). Validation of an in vivo extraction method for human stratum corneum ceramides. Archives of Dermatological Research, 286(8), 495-503. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Ishikawa, J., et al. (2020). The ceramide [NP]/[NS] ratio in the stratum corneum is a potential marker for skin properties and epidermal differentiation. Scientific Reports, 10(1), 14358. [Link]

  • University of California, Berkeley. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Retrieved from UC Berkeley website. [Link]

  • YouTube. (2016). Lipid Extraction by Bligh & Dyer Method. Retrieved from YouTube website. [Link]

  • Journal of Biotechnology and Biomedical Science. (n.d.). Bligh and Dyer Extraction. Retrieved from Journal of Biotechnology and Biomedical Science website. [Link]

  • ResearchGate. (n.d.). LC/MS analysis of stratum corneum lipids: Ceramide profiling and discovery. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (n.d.). (PDF) Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin. Retrieved from ResearchGate website. [Link]

  • Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]

  • SlidePlayer. (n.d.). Analysis of Stratum Corneum lipids by HPTLC. Retrieved from SlidePlayer website. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). N-(2'-(S)-hydroxylignoceroyl)-D-erythro-C22-sphingosine. Retrieved from Inxight Drugs website. [Link]

  • Radin, N. S., & Shayman, J. A. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and glucosylceramide (Cerebroside) via an azidosphingosine analog. Journal of Lipid Research, 42(6), 1035-1045. [Link]

  • ResearchGate. (n.d.). Peeling off the stratum corneum using the tape stripping method. Retrieved from ResearchGate website. [Link]

Sources

Method

Application Note: Quantitative Analysis of Ceramides in Biological Matrices Using N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine as an Internal Standard

Abstract This document provides a comprehensive guide for the quantitative analysis of ceramides in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It details a robust protoco...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of ceramides in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It details a robust protocol centered on the use of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine as an internal standard to ensure accuracy and reproducibility. This application note is intended for researchers, scientists, and drug development professionals engaged in lipidomics, biomarker discovery, and the study of metabolic diseases.

Introduction: The Critical Role of Internal Standards in Lipidomics

Sphingolipids, including ceramides, are integral components of cell membranes and are key signaling molecules in a multitude of cellular processes.[1][2][3] Dysregulation of ceramide metabolism is implicated in numerous pathologies, such as neurodegenerative and metabolic diseases, making their accurate quantification essential for both basic research and clinical applications.[4]

Mass spectrometry (MS) is a powerful tool for lipid analysis due to its high sensitivity and specificity.[5][6][7] However, the complexity of biological samples introduces significant challenges, including matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[8][9][10][11] The use of a suitable internal standard (IS) is paramount to mitigate these effects and to correct for variability during sample preparation and analysis.[12][13][14][15][16]

Why N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine?

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is an excellent choice as an internal standard for ceramide analysis for several key reasons:

  • Structural Similarity: As a ceramide itself, it shares similar chemical and physical properties with the analytes of interest. This ensures that it behaves comparably during extraction, chromatography, and ionization, effectively normalizing for variations in these steps.[16]

  • Distinct Mass: Its unique molecular weight allows for clear differentiation from endogenous ceramides in the mass spectrometer.

  • Stereospecificity: The specific (R)-isomer is chosen to mimic the natural stereochemistry of many endogenous hydroxylated ceramides.[17]

  • Commercial Availability: High-purity standards are readily available from various suppliers.

This application note will guide the user through the entire workflow, from sample preparation to data analysis, ensuring a validated and reliable method for ceramide quantification.

Materials and Reagents

Chemicals and Standards
  • N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Internal Standard)

  • Ceramide standards for calibration curve (e.g., C16:0, C18:0, C24:0, C24:1 ceramides)

  • LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas (high purity)

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Homogenizer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

  • Analytical balance

  • Pipettes and consumables

Experimental Protocols

Workflow Overview

The following diagram illustrates the general workflow for ceramide analysis using an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Sample Collection (Plasma, Tissue, Cells) P2 Addition of Internal Standard (N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine) P1->P2 P3 Lipid Extraction (e.g., Bligh & Dyer or Folch method) P2->P3 P4 Phase Separation & Collection of Organic Layer P3->P4 P5 Drying and Reconstitution P4->P5 A1 Injection onto LC Column P5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Ratio Calculation (Analyte/IS) D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: General workflow for ceramide quantification.

Preparation of Standards and Quality Controls
  • Internal Standard Stock Solution: Prepare a stock solution of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine in a suitable solvent (e.g., methanol/chloroform mixture) at a concentration of 1 mg/mL.

  • Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL). The optimal concentration should be determined based on the expected levels of endogenous ceramides and the sensitivity of the instrument.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting stock solutions of the target ceramide analytes.[18][19] The concentration range should encompass the expected physiological or experimental concentrations.[20]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking a pooled matrix (e.g., plasma from multiple sources) with known amounts of the ceramide standards.[20]

Sample Preparation and Lipid Extraction

The following protocol is a modified Bligh and Dyer method, suitable for plasma or tissue homogenates.[7][21]

  • Sample Aliquoting: To a 2 mL glass tube, add 50 µL of plasma or an equivalent amount of tissue homogenate.

  • Internal Standard Spiking: Add a known amount of the N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine internal standard working solution to each sample, calibrator, and QC sample.

  • Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortexing: Vortex the samples vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 250 µL of water and vortex for another minute. Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Organic Phase Collection: Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for ceramide analysis. Method optimization is recommended for specific instruments and applications.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient 0-2 min: 60% B; 2-12 min: 60-95% B; 12-15 min: 95% B; 15.1-18 min: 60% B
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)

MRM Transitions: The MRM transitions should be optimized for each ceramide analyte and the internal standard. For ceramides, a common transition is the precursor ion [M+H]+ to the product ion corresponding to the sphingoid base backbone (m/z 264.4).

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (IS)666.6264.4
Cer(d18:1/16:0)538.5264.4
Cer(d18:1/18:0)566.5264.4
Cer(d18:1/24:0)650.6264.4
Cer(d18:1/24:1)648.6264.4

Note: The exact m/z values may vary slightly depending on the specific adducts formed.

Data Analysis and Validation

Quantification
  • Peak Integration: Integrate the peak areas for each ceramide analyte and the internal standard in the chromatograms.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Calibration Curve: Plot the response ratio against the concentration of the calibration standards to generate a linear regression curve.

  • Concentration Determination: Determine the concentration of the ceramides in the unknown samples using the equation of the line from the calibration curve.

Method Validation

A thorough method validation should be performed to ensure the reliability of the results.[22][23][24] Key validation parameters include:

  • Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should be >0.99.[18]

  • Accuracy and Precision: Determined by analyzing the QC samples at different concentrations. The accuracy should be within 85-115% of the nominal value, and the precision (coefficient of variation, %CV) should be less than 15%.[20]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[21]

  • Matrix Effect: Evaluated by comparing the response of an analyte in the presence and absence of the matrix.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: Assessed under various storage conditions to ensure the integrity of the analytes over time.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase or gradient, column degradationOptimize mobile phase composition and gradient, replace the column
Low Signal Intensity Inefficient ionization, sample loss during preparationOptimize MS source parameters, check extraction and reconstitution steps
High Variability Inconsistent sample preparation, matrix effectsEnsure precise pipetting, use a robust internal standard, optimize chromatography to separate interferences
Carryover Contamination from previous injectionsImplement a thorough needle wash protocol, inject blank samples between experimental samples

Conclusion

The protocol described in this application note provides a reliable and robust method for the quantification of ceramides in biological samples using N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine as an internal standard. The use of a structurally similar internal standard is crucial for compensating for analytical variability and ensuring accurate results. This method can be readily adapted for various research and clinical applications, contributing to a better understanding of the role of ceramides in health and disease.

References

  • Korea Science. (2024, March 31). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Retrieved from [Link]

  • Jiang, H., et al. (n.d.). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC. Retrieved from [Link]

  • Huang, Q., et al. (2021). High-throughput quantitation of serological ceramides/dihydroceramides by LC/MS/MS: Pregnancy baseline biomarkers and potential. Journal of Pharmaceutical and Biomedical Analysis, 192, 113639.
  • Kim, J., et al. (n.d.). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. Journal of the Society of Cosmetic Scientists of Korea.
  • LC–MS/MS-Based System Used to Profile Ceramide Reactions to Diseases. (2024, April 26). Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 24:0(2S-OH) Ceramide, N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder. Retrieved from [Link]

  • Perry, W. J., et al. (2020). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 31(5), 1039-1048.
  • Perry, W. J., et al. (2020). Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments. PubMed. Retrieved from [Link]

  • Koc, H. G., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9963-9972.
  • Han, X., & Yang, K. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 32(3), 194-211.
  • Kasumov, T., et al. (2010). QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. Analytical and Bioanalytical Chemistry, 397(5), 1987-1998.
  • Schiller, J. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. MDPI. Retrieved from [Link]

  • Kilar, F., et al. (2019). Simultaneous Quantitative Determination of Different Ceramide and Diacylglycerol Species in Cultured Cells by Using Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 64(1), 107-114.
  • Koc, H. G., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. Retrieved from [Link]

  • Koc, H. G., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. ResearchGate. Retrieved from [Link]

  • Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Wayne State University. (2020). Lipidomics FAQ. Retrieved from [Link]

  • Lee, J. Y., et al. (2020). Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data. AIP Publishing. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine. Retrieved from [Link]

  • ResearchGate. (2023). Recent Analytical Methodologies in Lipid Analysis. Retrieved from [Link]

  • Merrill, A. H., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. Retrieved from [Link]

  • da Silva, A. S., et al. (2023). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO. Retrieved from [Link]

  • Wolrab, D., et al. (2020). Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydrophilic interaction liquid chromatography–mass spectrometry. Springer. Retrieved from [Link]

  • D'Arrigo, P., et al. (n.d.). Development and Validation of Characterization Methods for Lipidots Multifunctional Platform. -ORCA. Retrieved from [Link]

  • Vávrová, K., et al. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. MDPI. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). LIPID MAPS Mass Spectrometry Internal Standards for Ceramides, Sphingoid bases (& 1-phosphates) and simple Phospho- & Glyco-sphingolipids. Retrieved from [Link]

  • Wikipedia. (n.d.). Sphingosine. Retrieved from [Link]

  • Gulbins, E., & Walter, S. (2021). The Anti-Infectious Role of Sphingosine in Microbial Diseases. MDPI. Retrieved from [Link]

  • Labinsights. (2023, May 8). Sphingolipids for Research Use. Retrieved from [Link]

  • Abfalter, I., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry, 7, 659.
  • Canals, D., & Hannun, Y. A. (2013). Sphingolipids: Basic Science and Drug Development. Handbook of Experimental Pharmacology, 215, 211-233.
  • Inxight Drugs. (n.d.). N-(2'-(S)-hydroxylignoceroyl)-D-erythro-C22-sphingosine. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Assay Development Using N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

Introduction & Mechanistic Overview N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, commonly referred to as Ceramide AS 24 or Cer(d18:1/24:0(2R-OH)), is an ultra-long chain, alpha-hydroxylated sphingolipid. In human...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, commonly referred to as Ceramide AS 24 or Cer(d18:1/24:0(2R-OH)), is an ultra-long chain, alpha-hydroxylated sphingolipid. In human biology, it is a critical structural component of the stratum corneum (SC) lipid matrix and the myelin sheath of the nervous system[1].

Unlike short-chain ceramides (e.g., C16 or C18), ultra-long chain ceramides (C24–C30) are essential for forming the highly dense orthorhombic lipid phase [2]. This crystalline-like packing is the primary mechanism by which the skin prevents transepidermal water loss (TEWL) and blocks environmental irritants. Recent in vivo and in vitro evidence demonstrates that C24-C30 ceramides confer superior improvements in barrier recovery and structural cohesion compared to their shorter-chain counterparts[3].

Developing robust in vitro assays using Ceramide AS 24 is notoriously challenging due to its extreme hydrophobicity and high phase transition temperature (Tm > 70°C). This application note provides field-proven, self-validating protocols for biophysical and cellular assay development, ensuring scientific integrity and reproducible data generation.

Biosynthetic Pathway & Target Rationale

The synthesis of Ceramide AS 24 is highly regulated. It requires the specialized enzyme Fatty Acid 2-Hydroxylase (FA2H) to introduce an (R)-hydroxyl group at the alpha-carbon of lignoceric acid (C24:0), followed by amidation to a sphingosine base via Ceramide Synthase 2 or 3 (CerS2/3) . Assays tracking the incorporation of Ceramide AS 24 are frequently used to screen for FA2H modulators in the context of leukodystrophies or epidermal barrier dysfunctions.

Pathway A Sphingosine Base (d18:1) E Ceramide Synthase (CerS2/3) A->E B Lignoceric Acid (C24:0) C FA2H (Fatty Acid 2-Hydroxylase) B->C D 2-Hydroxy-Lignoceric Acid C->D D->E F N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide AS 24) E->F

Caption: Biosynthetic pathway of Ceramide AS 24 via FA2H and CerS2/3.

Biophysical Protocol: Stratum Corneum Lipid Matrix Model

To evaluate the barrier-enhancing properties of Ceramide AS 24, researchers utilize liposomal permeability assays.

Expertise & Causality: Because Ceramide AS 24 possesses an ultra-long C24 acyl chain with an alpha-hydroxyl group, it exhibits a significantly higher phase transition temperature than standard phospholipids or C16 ceramides[4]. Consequently, traditional lipid hydration at 37°C or 50°C will fail to incorporate this lipid into unilamellar vesicles, resulting in phase separation and assay failure. Hydration must be performed at 85°C to ensure the lipids are in the fluid phase during vesicle formation[5].

Step-by-Step Methodology: Calcein Leakage Assay

1. Lipid Film Preparation

  • Prepare a lipid mixture in Chloroform/Methanol (2:1 v/v) mimicking the SC ratio: Ceramide AS 24 (40 mol%), Cholesterol (35 mol%), and Free Fatty Acids (e.g., Lignoceric acid, 25 mol%).

  • Dry the lipid mixture under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours to remove residual solvent.

2. High-Temperature Hydration

  • Hydrate the lipid film with a buffer containing 50 mM Calcein (self-quenching concentration) in 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Critical Step: Incubate the hydration mixture in a water bath at 85°C for 1 hour with intermittent vortexing.

3. Extrusion

  • Extrude the multilamellar vesicle suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder. The extruder block must be placed on a heating block set to 85°C to prevent lipid crystallization within the syringe.

4. SEC Purification

  • Separate the calcein-loaded liposomes from unencapsulated free dye using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50 column) equilibrated with an iso-osmotic buffer (without Calcein).

5. Fluorescence Kinetics & Self-Validating Readout

  • Transfer liposomes to a 96-well black microplate.

  • Measure baseline fluorescence ( F0​ ) at Ex/Em 490/520 nm at 32°C (average skin surface temperature).

  • Self-Validating Control: Add 0.1% Triton X-100 to completely lyse the liposomes. Measure the maximum fluorescence ( Fmax​ ). This internal calibration ensures that variations in liposome concentration do not skew permeability calculations.

  • Calculate % Leakage = [(Ft​−F0​)/(Fmax​−F0​)]×100 .

Workflow S1 Lipid Mixing (Cer:Chol:FFA) S2 Thin Film Hydration (85°C, Calcein) S1->S2 S3 Extrusion (100 nm pores) S2->S3 S4 SEC Purification (Remove free dye) S3->S4 S5 Fluorescence Assay (Triton X-100 Control) S4->S5

Caption: Workflow for the in vitro Ceramide AS 24 liposome permeability assay.

Cellular Protocol: Epidermal Keratinocyte Differentiation Assay

Ceramide AS 24 acts as a signaling molecule to promote keratinocyte differentiation. However, delivering highly hydrophobic C24 ceramides to cultured cells without causing artifactual precipitation is a major hurdle.

Expertise & Causality: Adding Ceramide AS 24 dissolved directly in DMSO or ethanol to aqueous culture media causes immediate micelle crash-out, leading to false-negative cellular uptake. The ceramide must be pre-complexed with Bovine Serum Albumin (BSA) at a specific molar ratio to act as a lipid carrier, mimicking physiological lipid transport.

Step-by-Step Methodology: BSA-Ceramide Complexation & Treatment

1. Preparation of BSA-Ceramide Complex

  • Dissolve Ceramide AS 24 in 100% Ethanol to a stock concentration of 10 mM.

  • Prepare a 10% (w/v) essentially fatty-acid-free BSA solution in PBS.

  • Slowly inject the Ceramide stock into the BSA solution while vortexing vigorously to achieve a final concentration of 1 mM Ceramide in 10% BSA (1:10 dilution).

  • Incubate at 37°C for 30 minutes to allow stable complex formation.

2. Cell Culture & Treatment

  • Seed Normal Human Epidermal Keratinocytes (NHEK) in 6-well plates and grow to 70% confluence in basal keratinocyte media.

  • Treat cells with 5–20 µM of the BSA-Ceramide AS 24 complex.

  • Self-Validating Control: Treat control wells with an equivalent volume of BSA-Ethanol vehicle to rule out carrier toxicity or solvent-induced differentiation.

3. Readout

  • After 48 hours, harvest cells for RT-qPCR analysis of terminal differentiation markers (Involucrin, Loricrin, and Filaggrin).

Quantitative Data Presentation

The structural variations in ceramide species dictate their biophysical behavior. The table below summarizes the causality between acyl chain length, hydroxylation, and barrier efficacy, highlighting why Ceramide AS 24 is the gold standard for restoring SC integrity[3].

Ceramide SpeciesAcyl Chain LengthHydroxylationPhase State (at 32°C)Relative Permeability (Calcein Leakage)Barrier Recovery Efficacy
Ceramide NS 16 C16:0NoneLiquid-CrystallineHigh (>40%)Low
Ceramide NS 24 C24:0NoneHexagonal / OrthorhombicMedium (~15%)Moderate
Ceramide AS 24 C24:0Alpha-OH (2'R)Dense OrthorhombicLow (<5%)High

References

  • Ceramide Chain Length and Composition: Core Variables for Skin Barrier Function and Formulation Technology. The K Beauty Science. Available at:[Link]

  • Impact of Ceramide Acyl Chain Length on Human Skin Barrier Recovery and Hydration. National Institutes of Health (NIH). Available at:[Link]

  • Ceramides in the skin barrier. SciSpace. Available at: [Link]

  • Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

Sources

Method

Topic: Chemical Synthesis Pathways for N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

An Application Note and Protocol Guide for Researchers Abstract N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a member of the α-hydroxy ceramide family, is a critical lipid component of the epidermal barrier and m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a member of the α-hydroxy ceramide family, is a critical lipid component of the epidermal barrier and myelin sheaths. Its unique structure, featuring a C24 α-hydroxy fatty acid linked to a D-erythro-sphingosine backbone, imparts specific biophysical properties essential for skin hydration and neuronal function. The stereospecific synthesis of this molecule presents significant challenges, primarily in controlling the chirality at the C2' position of the fatty acid and ensuring selective N-acylation of the sphingosine base. This guide provides a comprehensive overview of a robust synthetic strategy, detailing the preparation of key intermediates, the critical amide coupling reaction, and final purification protocols. We emphasize the rationale behind methodological choices, offering field-proven insights to guide researchers in the successful synthesis of this complex sphingolipid.

Introduction and Strategic Overview

Ceramides are fundamental structural components of the stratum corneum, where they, along with cholesterol and free fatty acids, form the extracellular lipid matrix that prevents transepidermal water loss and protects against environmental insults[1][2]. Specifically, α-hydroxy ceramides, such as the target molecule, are crucial for the organization of these lipid lamellae. The presence of the 2'-hydroxyl group enhances hydrogen bonding networks, contributing to a more resilient and impermeable skin barrier.

The synthesis of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine requires a convergent strategy, where the two primary building blocks, D-erythro-sphingosine and (R)-2-hydroxylignoceric acid, are prepared separately and then coupled. This approach allows for greater control over the stereochemistry of each component before the final amide bond formation.

Retrosynthetic Analysis

The logical disconnection of the target molecule is at the amide bond, yielding the sphingosine base and the α-hydroxy fatty acid. This defines the two primary synthetic challenges that must be addressed.

Retrosynthesis Target N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine Amide_Bond Amide Bond Disconnection Target->Amide_Bond Sphingosine D-erythro-sphingosine Amide_Bond->Sphingosine   HydroxyAcid (R)-2-Hydroxylignoceric Acid (Cerebronic Acid) Amide_Bond->HydroxyAcid  

Caption: Retrosynthetic approach for the target ceramide.

Synthesis of Key Intermediate: (R)-2-Hydroxylignoceric Acid

Lignoceric acid (C24:0) is the precursor to 2-hydroxylignoceric acid, also known as cerebronic acid[3]. The primary challenge is the stereoselective introduction of a hydroxyl group at the α-position (C2). While enzymatic methods exist, a robust and scalable chemical approach involves an α-halogenation followed by a nucleophilic substitution that proceeds with inversion of configuration. However, a more direct and recently developed method utilizes trichloroisocyanuric acid (TCCA) for α-chlorination, followed by hydrolysis.[4][5] This method is efficient and uses a greener halogenating agent.

Protocol 1: Synthesis of 2-Hydroxylignoceric Acid via α-Chlorination

This two-step protocol first converts the starting fatty acid to an intermediate α-chloro fatty acid, which is then hydrolyzed to the desired α-hydroxy fatty acid without intermediate purification.[5]

Hydroxy_Acid_Synthesis Start Lignoceric Acid Step1 Step 1: α-Chlorination Reagents: TCCA Conditions: Solvent-free, Heat Start->Step1 Intermediate Crude 2-Chloro Lignoceric Acid Step1->Intermediate Step2 Step 2: Hydrolysis Reagents: KOH(aq) Conditions: Reflux, 24h followed by Acidification (HCl) Intermediate->Step2 Product 2-Hydroxylignoceric Acid Step2->Product

Caption: Workflow for the synthesis of 2-hydroxylignoceric acid.

Step 1: α-Chlorination of Lignoceric Acid

  • In a round-bottom flask, combine lignoceric acid and trichloroisocyanuric acid (TCCA) in a suitable molar ratio (typically a slight excess of the chlorinating agent).

  • Heat the solvent-free mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to melt the fatty acid (e.g., 80-90°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The crude product, 2-chloro lignoceric acid, is used directly in the next step.

Causality: TCCA serves as an effective and safer alternative to other chlorinating agents for the α-chlorination of carboxylic acids.[5] The solvent-free condition simplifies the procedure and reduces waste.

Step 2: Hydrolysis to 2-Hydroxylignoceric Acid

  • Prepare an aqueous solution of potassium hydroxide (KOH, approx. 4 equivalents) in a separate flask and heat to 80°C.[5]

  • Add the crude 2-chloro lignoceric acid from Step 1 to the hot KOH solution.

  • Reflux the mixture for approximately 24 hours to ensure complete hydrolysis.[5]

  • After cooling to room temperature, acidify the mixture to pH 1 using 1 M hydrochloric acid (HCl). This will precipitate the α-hydroxy fatty acid as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by trituration or recrystallization from a suitable solvent like acetonitrile to yield high-purity 2-hydroxylignoceric acid.[4]

Causality: The reaction is a nucleophilic substitution (Sₙ2) where the hydroxide ion displaces the chloride ion. Using a strong base and heat drives the reaction to completion. Acidification is necessary to protonate the carboxylate and hydroxylate salts to yield the final product.

Core Synthesis: Amide Coupling of Sphingosine and α-Hydroxy Acid

The formation of the amide bond between D-erythro-sphingosine and the prepared (R)-2-hydroxylignoceric acid is the central step of the synthesis. Several challenges must be addressed:

  • Chemoselectivity: D-erythro-sphingosine has three nucleophilic sites: the C2 amine and the C1 and C3 hydroxyl groups. To ensure exclusive N-acylation, the hydroxyl groups must be protected, or a highly selective acylation method must be employed.[6]

  • Activation of Carboxylic Acid: The carboxyl group of the fatty acid must be activated to react with the amine.[7]

  • Protection of the 2'-Hydroxyl Group: The hydroxyl group on the fatty acid can interfere with the coupling reaction and may require protection, often as an acetate ester, which is removed post-coupling.[8]

A common and effective method for ceramide synthesis involves the use of a carbodiimide coupling agent, which activates the carboxylic acid in situ.[8][9]

Protocol 2: Carbodiimide-Mediated Synthesis of the Target Ceramide

This protocol outlines the protection of the 2'-hydroxyl group, the amide coupling reaction, and the final deprotection step.

Ceramide_Synthesis cluster_0 Reactant Preparation cluster_1 Coupling & Deprotection HydroxyAcid (R)-2-Hydroxylignoceric Acid ProtectOH Protect 2'-OH (e.g., Acetylation) Reagents: Acetic Anhydride, Pyridine HydroxyAcid->ProtectOH ProtectedAcid 2'-O-Acetyl- (R)-hydroxylignoceric Acid ProtectOH->ProtectedAcid Coupling Amide Coupling Reagents: Protected Acid, Carbodiimide (e.g., DIC) Solvent: THF/Pyridine Sphingosine D-erythro-sphingosine Sphingosine->Coupling ProtectedCeramide Protected Ceramide Intermediate Coupling->ProtectedCeramide Deprotection Deprotection (Saponification) Reagents: K2CO3, MeOH Conditions: Room Temp ProtectedCeramide->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Workflow for the final amide coupling and deprotection steps.

Step 1: Protection of 2-Hydroxylignoceric Acid

  • Dissolve the 2-hydroxylignoceric acid in a mixture of pyridine and acetic anhydride.[8]

  • Allow the reaction to proceed at room temperature for several hours until TLC analysis confirms the complete conversion to the acetylated product.

  • Quench the reaction by adding ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer sequentially with dilute HCl and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2'-O-acetyl-(R)-hydroxylignoceric acid.

Causality: The acetyl group is a simple and effective protecting group for alcohols.[10][11] It is stable under the neutral or slightly acidic conditions of the subsequent amide coupling but can be easily removed under mild basic conditions that will not affect the newly formed amide bond.

Step 2: Amide Coupling

  • Dissolve D-erythro-sphingosine and the 2'-O-acetyl-(R)-hydroxylignoceric acid (approx. 1.1 equivalents) in an appropriate solvent mixture, such as tetrahydrofuran (THF) and pyridine.

  • Add a mixed carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to the solution.[7][9]

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, a urea byproduct (dicyclohexylurea or diisopropylurea) will precipitate. Filter off this solid.

  • Concentrate the filtrate. The crude product contains the protected ceramide.

Causality: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine group of sphingosine then attacks this intermediate to form the stable amide bond, releasing the urea byproduct. Using sphingosine without hydroxyl protecting groups relies on the higher nucleophilicity of the amine compared to the hydroxyls, a strategy that can be effective but may require careful purification to remove any O-acylated side products.[12]

Step 3: Deprotection of the 2'-Acetyl Group

  • Dissolve the crude protected ceramide in methanol.

  • Add a mild base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature.

  • Monitor the saponification by TLC until the starting material is consumed.

  • Neutralize the reaction mixture, reduce the solvent volume, and extract the final product into an organic solvent.

  • Wash, dry, and concentrate the organic phase to yield the crude final product.

Purification and Characterization

Purification of the final ceramide is critical to remove unreacted starting materials, reagents, and any side products.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel column using a solvent system appropriate for the polarity of the ceramide, typically a mixture of chloroform and methanol or diethyl ether and acetic acid.[13]

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column, collecting fractions and monitoring them by TLC.

  • Combine the pure fractions containing the desired product and evaporate the solvent to obtain N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine as a white solid.

Characterization: The identity and purity of the synthesized ceramide should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the sphingosine vinyl protons, the long alkyl chains of both backbones, the methine proton adjacent to the amide nitrogen, and the methine proton at C2' bearing the hydroxyl group.
¹³C NMR Resonances for the sphingosine backbone carbons, the amide carbonyl carbon, the C2' carbon bearing the hydroxyl group, and the numerous methylene carbons of the aliphatic chains.
Mass Spectrometry (HRMS) The exact mass of the protonated molecular ion [M+H]⁺ should be observed, confirming the molecular formula C₄₂H₈₃NO₄.
Infrared (IR) Spectroscopy Characteristic absorption bands for the amide group (N-H stretch and C=O stretch), hydroxyl groups (O-H stretch), and aliphatic C-H stretches.[8]

Conclusion

This guide provides a detailed, logically structured pathway for the chemical synthesis of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine. By focusing on a robust synthesis of the key α-hydroxy fatty acid intermediate and employing a well-established carbodiimide-mediated coupling strategy, researchers can reliably produce this important biological lipid. The protocols and explanations herein are designed to provide both the practical steps and the underlying chemical principles, empowering scientists to tackle the synthesis of complex sphingolipids with confidence.

References

  • American Chemical Society. (2021, November 18). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. ACS Publications. [Link]

  • ACS Omega. (2021, November 18). Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses. [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. [Link]

  • Cyberlipid. (n.d.). Preparation of ceramides. Retrieved from [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of Fatty Hydroxamic Acids (FHAs) from Coconut Oil Using Lipase as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110078635B - A kind of synthetic method of amide and its application in the preparation of ceramide 3.
  • Google Patents. (n.d.). US5665778A - Ceramides, process for their preparation and their applications in cosmetics and in dermopharmacy.
  • Frontiers. (2019, October 17). Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. [Link]

  • PubMed. (2019, January 15). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ACS Publications. (2002, February 5). The Synthesis and Biological Characterization of a Ceramide Library. Journal of the American Chemical Society. [Link]

  • PubMed. (2001, June 15). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. [Link]

  • PubMed. (2008, November 15). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. [Link]

  • ResearchGate. (n.d.). Scheme 5 Synthesis of D-erythro-sphingosine (1). Retrieved from [Link]

  • MDPI. (2021, July 29). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. [Link]

  • Formula Botanica. (n.d.). Everything you need to know about ceramides – And how to formulate with them. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US6469148B1 - Process for large scale preparation of sphingosines and ceramides.
  • ResearchGate. (n.d.). Synthesis of sphingosine and sphingoid bases. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise route to defined stereoisomers of the hydroxy acid of the chondramides. PMC. [Link]

  • MetwareBio. (n.d.). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. Retrieved from [Link]

  • Labclinics. (n.d.). N-Nonadecanoyl-D-erythro-sphingosine. Retrieved from [Link]

  • dermavenue. (2024, May 21). The Science Behind Ceramides: A Breakdown. [Link]

  • Inxight Drugs. (n.d.). N-(2'-(S)-hydroxylignoceroyl)-D-erythro-C20-sphingosine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dynamic Kinetic Stereoselective Glycosylation via Rh(II) and Chiral Phosphoric Acid-Cocatalyzed Carbenoid Insertion to Anomeric OH Bond for the Synthesis of Glycoconjugates. PMC. [Link]

  • National Institutes of Health. (n.d.). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. PMC. [Link]

  • SincereSkin.lt. (n.d.). Ceramide and Lipid Regeneration: Skin Recovery After Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cerebronic Acid from Lignoceric Acid by Rat Brain Preparation. Retrieved from [Link]

  • Uniba.it. (2022, November 25). and stereoselective biocatalytic hydration of fatty acids from waste cooking oils en route to hydroxy fatty. [Link]

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Application

Preparation of Liposomes Containing N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine: An Application Note and Protocol

Abstract Ceramides, particularly N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, are integral components of the skin's stratum corneum, playing a crucial role in maintaining the skin barrier function and preventing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ceramides, particularly N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, are integral components of the skin's stratum corneum, playing a crucial role in maintaining the skin barrier function and preventing transepidermal water loss.[][2] Their incorporation into liposomal delivery systems offers a sophisticated approach to replenish these essential lipids in compromised skin, with applications in dermatology and cosmetics.[][2] This guide provides a comprehensive, step-by-step protocol for the preparation of stable, unilamellar liposomes encapsulating N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine. We detail the widely adopted thin-film hydration method followed by extrusion, and outline essential characterization techniques to ensure the quality and consistency of the final formulation.

Introduction: The Rationale for Ceramide Liposomes

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine, a specific ceramide species, is a waxy, lipid molecule characterized by its poor water solubility.[3][4] This inherent hydrophobicity presents a significant challenge for its direct application in aqueous topical formulations. Liposomes, which are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core, serve as excellent carriers for such lipophilic compounds.[5] By incorporating ceramides within their lipid bilayer, liposomes can enhance the stability, bioavailability, and targeted delivery of these molecules to the skin.[][6]

The primary advantages of using liposomes for ceramide delivery include:

  • Enhanced Skin Penetration: The lipid composition of liposomes facilitates their fusion with the skin's own lipid matrix, enabling deeper penetration of the encapsulated ceramides.[]

  • Improved Stability: Liposomal encapsulation protects the ceramide from degradation, ensuring its efficacy over time.[][6]

  • Controlled Release: Liposomal formulations can be designed to release the ceramide in a sustained manner, providing long-lasting benefits.[]

This application note will focus on the thin-film hydration technique, a robust and widely used method for liposome preparation, followed by extrusion to achieve a homogenous population of unilamellar vesicles with a defined size.[7][8][9]

Materials and Equipment

Lipids and Reagents
  • N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide)

  • Phosphatidylcholine (PC) (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment
  • Rotary evaporator

  • Round-bottom flasks (50 mL)

  • Water bath or heating block

  • Nitrogen or Argon gas cylinder with a gentle stream regulator

  • Vacuum pump

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

  • Gas-tight syringes (1 mL)

  • Vortex mixer

  • Analytical balance

  • Glass vials

Experimental Workflow: A Visual Guide

Liposome_Preparation_Workflow A Dissolve Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B Chloroform/ Methanol C Dry Film under Vacuum B->C Thin Lipid Film D Add Aqueous Buffer (PBS) E Agitate above Lipid Tc D->E Hydration F Formation of Multilamellar Vesicles (MLVs) E->F G Assemble Extruder with Polycarbonate Membrane H Extrude MLV Suspension (Multiple Passes) G->H I Formation of Unilamellar Vesicles (LUVs) H->I Homogenization J Particle Size & PDI (DLS) K Zeta Potential (ELS) L Encapsulation Efficiency (HPLC)

Caption: Workflow for preparing and characterizing ceramide liposomes.

Detailed Protocol

This protocol is designed to produce approximately 1 mL of a liposomal suspension.

Preparation of the Lipid Film

The initial and most critical step is the formation of a thin, homogenous lipid film. This ensures that upon hydration, the lipids are evenly dispersed, leading to the formation of well-structured liposomes.[7]

  • Lipid Mixture Preparation: In a clean, dry round-bottom flask, combine the lipids in the desired molar ratio. A common starting point for a stable formulation is a molar ratio of Phosphatidylcholine:Cholesterol:Ceramide at 55:40:5. For 1 mL of a 10 mg/mL final liposome suspension, this would correspond to:

    • Phosphatidylcholine: ~7.5 mg

    • Cholesterol: ~2.5 mg

    • N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine: ~1.0 mg

    Rationale: Cholesterol is included as a "helper lipid" to regulate the fluidity and rigidity of the lipid bilayer, which enhances the stability of the liposomes.[10][11][12][13] Phosphatidylcholine serves as the primary structural component of the liposome.

  • Dissolution: Add 2-3 mL of a chloroform:methanol (2:1 v/v) mixture to the flask. Gently swirl the flask until all lipids are completely dissolved, resulting in a clear solution.[14]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature slightly above the transition temperature (Tc) of the lipids (typically 40-50°C).[15] Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[7][14]

  • Drying: To ensure complete removal of any residual organic solvent, place the flask under a high vacuum for at least 2 hours.[7]

Hydration of the Lipid Film

This step involves the rehydration of the dried lipid film with an aqueous phase, which triggers the self-assembly of the lipids into multilamellar vesicles (MLVs).[7]

  • Hydration: Add 1 mL of pre-warmed (to the same temperature as the evaporation step) PBS (pH 7.4) to the flask containing the lipid film.

  • Agitation: Immediately agitate the flask using a vortex mixer. Continue this process until the entire lipid film is hydrated and dispersed in the buffer, forming a milky suspension of MLVs. This may take 30-60 minutes.[16]

Size Reduction by Extrusion

The MLVs formed during hydration are typically large and heterogeneous in size. Extrusion is a process that forces the liposome suspension through a polycarbonate membrane with a defined pore size to produce smaller, more uniform unilamellar vesicles (LUVs).[14][16][17]

  • Extruder Assembly: Assemble the mini-extruder with a 100 nm polycarbonate membrane sandwiched between two filter supports, according to the manufacturer's instructions.[16]

  • Temperature Control: Place the assembled extruder in a heating block set to a temperature above the Tc of the lipid mixture to maintain the lipids in a fluid state during extrusion.[16]

  • Extrusion Process: a. Draw the MLV suspension into one of the gas-tight syringes. b. Insert the loaded syringe into one end of the extruder and an empty syringe into the other end. c. Gently and steadily push the plunger of the loaded syringe, forcing the lipid suspension through the membrane into the empty syringe. d. Repeat this process for a minimum of 11-21 passes.[16] The suspension should become progressively more translucent as the liposome size decreases.

  • Collection: After the final pass, collect the extruded liposome suspension. The resulting product should be a homogenous suspension of LUVs.

Characterization of Ceramide Liposomes

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the prepared liposomes.

ParameterMethodTypical Expected ValuesRationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-150 nm, PDI < 0.2Determines the average size and size distribution of the liposomes. A low PDI indicates a homogenous population.[][19][20][21][22]
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mVMeasures the surface charge of the liposomes, which is an indicator of their stability. A sufficiently high negative or positive zeta potential prevents aggregation.[][19][20][22]
Encapsulation Efficiency (%EE) High-Performance Liquid Chromatography (HPLC)> 90%Quantifies the percentage of the initial ceramide that is successfully incorporated into the liposomes.[][24][25]
Protocol for Determining Encapsulation Efficiency
  • Separation of Free Ceramide: Separate the unencapsulated ceramide from the liposomes using a technique like size exclusion chromatography or ultracentrifugation.[24][26]

  • Quantification of Total Ceramide: a. Take a known volume of the liposome suspension and disrupt the liposomes using an appropriate solvent (e.g., methanol or a chloroform/methanol mixture) to release the encapsulated ceramide.[26] b. Quantify the total amount of ceramide using a validated HPLC method.[27][28][29][30]

  • Quantification of Free Ceramide: Analyze the fraction containing the unencapsulated ceramide from step 1 using the same HPLC method.

  • Calculation: Calculate the %EE using the following formula:[][26] %EE = [(Total Ceramide - Free Ceramide) / Total Ceramide] x 100

Stability and Storage

Store the prepared ceramide liposome suspension at 4°C in a sealed container, protected from light. The stability of the formulation should be monitored over time by periodically re-evaluating the particle size, PDI, and zeta potential. For long-term storage, lyophilization can be considered.[]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation and characterization of liposomes containing N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine. By following these steps, researchers and formulation scientists can reliably produce stable and homogenous ceramide-loaded liposomes suitable for a variety of applications in dermatology and drug delivery. The successful incorporation of ceramides into liposomal carriers holds significant promise for the development of advanced skincare and therapeutic products aimed at restoring and maintaining a healthy skin barrier.[2]

References

  • Vertex AI Search. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • Vertex AI Search. (n.d.). Ultrasonically-Assisted Thin Film Hydration for Liposome Preparation.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Avanti Polar Lipids. (n.d.). Mini-Extruder Extrusion Technique.
  • BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement.
  • Taylor & Francis Online. (2025, March 31). Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis.
  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination.
  • CNKI. (n.d.). Determination of Encapsulation Efficiencies of Liposomes and Nanoliposomes by Protamine Aggregation Method.
  • ResearchGate. (2025, April 15). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes?
  • AcceGen. (2026, January 16). Liposome Drug Delivery: Classification, Composition, and Formulation Considerations.
  • PLOS One. (2024, April 9). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method.
  • JoVE. (n.d.). Preparation of Drug Liposomes by Thin-Film Hydration and Homogenization.
  • BOC Sciences. (n.d.). Ceramide Liposome Development Service for Skin Care.
  • ACS Publications. (2008, May 30). Physicochemical and Biological Characterization of Ceramide-Containing Liposomes: Paving the Way to Ceramide Therapeutic Application.
  • WBCIL. (2025, December 24). The Power of Ceramides for Skin: The Liposomal & Biomimetic Advantage.
  • E-SPIN. (2023, April 14). Liposome's Structure and Extrusion: Introduction, Method, and Application.
  • BOC Sciences. (n.d.). LNP Parameters Explained: Particle Size and Zeta Potential.
  • PMC. (n.d.). Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation.
  • PMC. (n.d.). Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles.
  • PMC. (2021, April 21). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM).
  • PMC. (n.d.). Undulating tubular liposomes through incorporation of a synthetic skin ceramide into phospholipid bilayers.
  • Malvern Panalytical. (2010, November 4). Size and zeta potential characterization of liposomes using the Zetasizer Nano.
  • Scribd. (n.d.). Ceramide Liposome Preparation SOP2.
  • HORIBA. (n.d.). Particle Size Analysis of Liposomes.
  • PMC. (n.d.). The Role of Cholesterol and Structurally Related Molecules in Enhancing Transfection by Cationic Liposome–DNA Complexes.
  • PMC. (2022, August 2). Synthesis and Characterization of Ceramide-Containing Liposomes as Membrane Models for Different T Cell Subpopulations.
  • ResearchGate. (2025, December 20). Microfluidic preparation of ceramide E liposomes and properties.
  • Pharma Excipients. (2020, December 8). Lipid Composition Effect on Liposome Properties: Role of Cholesterol.
  • Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
  • protocols.io. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion.
  • ResearchGate. (n.d.). Ceramide liposomes for skin barrier recovery: A novel formulation based on natural skin lipids.
  • ACS Publications. (2022, July 27). Structure and Interaction of Ceramide-Containing Liposomes with Gold Nanoparticles as Characterized by SERS and Cryo-EM.
  • MDPI. (2022, August 26). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives.
  • Huateng Pharma. (2023, August 10). The Role of Helper Lipids in Lipid Nanoparticles.
  • Sigma-Aldrich. (n.d.). Liposome Preparation - Avanti Research™.
  • MDPI. (2023, November 27). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier.
  • PMC. (n.d.). PLGA/liposome hybrid nanoparticles for short-chain ceramide delivery.
  • SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release.
  • Cyberlipid. (n.d.). Quantification of ceramides.
  • ACS Publications. (2008, May 30). Physicochemical and Biological Characterization of Ceramide-Containing Liposomes: Paving the Way to Ceramide Therapeutic Application.
  • OncLive. (2021, March 5). FDA Approves Investigational New Drug Application for Ceramide NanoLiposome.
  • Springer Nature Experiments. (n.d.). High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes.
  • NextSDS. (n.d.). N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine.
  • PubChem. (n.d.). 24:0(2S-OH) Ceramide, N-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosine, powder.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Quantification of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

Welcome to the Advanced Lipidomics Support Center. Quantifying very long-chain alpha-hydroxyceramides, specifically N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (also known as Cer(d18:1/24:0(2OH))), presents uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. Quantifying very long-chain alpha-hydroxyceramides, specifically N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (also known as Cer(d18:1/24:0(2OH))), presents unique bioanalytical challenges. Due to its extreme hydrophobicity (C24 acyl chain) and the localized polarity of the alpha-hydroxyl group, this analyte frequently co-elutes with high-abundance endogenous lipids. This leads to severe ion suppression in Electrospray Ionization (ESI).

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to ensure your quantification workflows are robust, reproducible, and self-validating.

Section 1: Troubleshooting Guide & Causality Analysis (FAQs)

Q1: Why am I experiencing >60% ion suppression specifically at the retention time of Cer(d18:1/24:0(2OH))? Root Cause: In ESI-MS/MS, ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet before fission. Cer(d18:1/24:0(2OH)) is highly lipophilic and elutes late in reversed-phase chromatography. This retention window perfectly overlaps with endogenous phospholipids (e.g., phosphatidylcholines) and triglycerides. Phospholipids possess a fixed quaternary ammonium charge, allowing them to outcompete the neutral ceramide for the droplet surface, effectively suppressing the ceramide's transition to the gas phase .

Q2: Standard protein precipitation (PPT) with methanol leaves my samples too dirty. What is the optimal extraction strategy? Root Cause & Solution: PPT removes proteins but leaves the lipidome entirely intact, guaranteeing matrix effects. To isolate ceramides, you must implement a biphasic Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE). We recommend the Methyl tert-butyl ether (MTBE) extraction over the traditional Folch method. MTBE partitions lipids into the upper organic layer, leaving precipitated proteins and salts in the dense aqueous phase, preventing contamination during transfer . Following LLE, an aminopropyl (NH2) SPE cartridge is critical: it retains interfering phospholipids via ionic interactions while allowing neutral ceramides to elute.

Q3: How should I modify my LC gradient to separate this very long-chain ceramide from residual matrix? Root Cause & Solution: Standard Acetonitrile/Water gradients are insufficient to elute C24-ceramides sharply, leading to peak broadening and prolonged exposure to co-eluting matrix. You must incorporate Isopropanol (IPA) into Mobile Phase B. IPA disrupts the hydrophobic interactions between the C24 chain and the C18 stationary phase much more effectively than acetonitrile or methanol . A steep gradient up to 99% Mobile Phase B (containing IPA) ensures sharp peak shapes, which increases the signal-to-noise ratio and physically separates the ceramide from broader matrix bands.

Q4: Matrix effects fluctuate between patient samples. How do I build a self-validating quantification system? Root Cause & Solution: Absolute elimination of matrix effects is impossible in complex biological fluids. A self-validating system relies on Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for residual suppression. You must use a matched deuterated standard, such as Cer(d18:1/24:0)-d7. If the exact alpha-hydroxylated SIL is unavailable, an odd-chain internal standard like Cer(d18:1/25:0) or a shorter chain like Cer(d18:1/12:0) can be used, provided their retention times closely bracket your target analyte to experience identical ionization conditions , .

Section 2: Step-by-Step Methodologies

Protocol A: Biphasic MTBE Extraction and Aminopropyl SPE Cleanup

This protocol ensures the physical removal of >95% of ionization-suppressing phospholipids prior to LC injection.

  • Spiking: Aliquot 50 µL of plasma, serum, or homogenized skin tissue. Add 10 µL of SIL-IS mixture (e.g., 1 µM Cer(d18:1/24:0)-d7 in methanol).

  • Precipitation: Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds to disrupt protein-lipid complexes.

  • Extraction: Add 1000 µL of MTBE. Vortex continuously for 10 minutes at room temperature.

  • Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic phase (containing ceramides) to a new glass vial. Evaporate to dryness under a gentle stream of nitrogen.

  • SPE Cleanup:

    • Reconstitute the dried extract in 200 µL of Chloroform.

    • Condition an Aminopropyl (NH2) SPE cartridge (100 mg/1 mL) with 1 mL Hexane.

    • Load the reconstituted sample onto the sorbent bed.

    • Elute neutral lipids (including alpha-hydroxyceramides) with 2 mL of Chloroform/Isopropanol (2:1, v/v). Note: Phospholipids remain ionically bound to the sorbent.

    • Evaporate the eluate and reconstitute in 100 µL of Initial LC Mobile Phase.

Protocol B: Optimized UHPLC-MS/MS Parameters

Designed to elute highly hydrophobic C24-ceramides with maximum peak sharpness and minimal carryover.

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size). Temperature: 50°C (Crucial for reducing backpressure of viscous IPA and sharpening lipid peaks).

  • Mobile Phases:

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 5.0 min: Linear ramp to 99% B

    • 5.0 - 7.0 min: Hold at 99% B (Target elution window for Cer(d18:1/24:0(2OH)))

    • 7.0 - 7.1 min: Return to 40% B

    • 7.1 - 9.0 min: Re-equilibration

  • Divert Valve: Route LC flow to waste from 0-2 mins (polar salts) and 8-9 mins (highly retained neutral lipids) to prevent MS source contamination.

Section 3: Quantitative Data Summary

Table 1: Impact of Sample Preparation on Matrix Effect (%) for Cer(d18:1/24:0(2OH))

Extraction MethodPhospholipid RemovalMatrix Effect (%)*Absolute Recovery (%)
Protein Precipitation (MeOH)< 5%-68.4% (Severe Suppression)98%
Liquid-Liquid Extraction (Folch)~ 40%-42.1% (Moderate Suppression)85%
LLE (MTBE) + Aminopropyl SPE> 95%-8.5% (Minimal Suppression)78%

*Matrix Effect (%) calculated as: (Peak Area in Matrix / Peak Area in Neat Solvent - 1) x 100. Values closer to 0 indicate minimal interference.

Table 2: Optimized MRM Transitions for Alpha-Hydroxyceramides

AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Cer(d18:1/24:0(2OH))666.6264.335Quantifier (Sphingosine backbone loss)
Cer(d18:1/24:0(2OH))666.6282.330Qualifier
Cer(d18:1/24:0)-d7 (IS)657.7271.335Internal Standard Normalization

Section 4: System Workflows & Mechanistic Diagrams

G A Biological Sample (Plasma/Tissue) B Modified LLE (MTBE/MeOH/H2O) A->B C SPE Cleanup (Aminopropyl Phase) B->C D UHPLC Separation (C18, IPA Gradient) C->D E ESI-MS/MS (MRM Quantification) D->E

Fig 1. Optimized sample preparation and LC-MS/MS workflow for minimizing lipid matrix effects.

G A ESI Droplet Formation (Analyte + Matrix Lipids) B High-Abundance Phospholipids Occupy Droplet Surface A->B C Cer(d18:1/24:0(2OH)) Forced to Droplet Interior A->C D Reduced Gas-Phase Ion Emission B->D C->D E Signal Suppression (Matrix Effect) D->E

Fig 2. Mechanism of ESI ion suppression caused by co-eluting high-abundance matrix phospholipids.

References

  • Wang D, Xu P, Mesaros C. "Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood." Bioanalysis. 2021. URL:[Link]

  • Jiang H, Hsu FF, Farmer MS, et al. "Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma." Analytical and Bioanalytical Chemistry. 2013. URL:[Link]

  • Wu Z, Shon JC, Lee D, et al. "Lipidomic platform for structural identification of skin ceramides with α-hydroxyacyl chains." Analytical and Bioanalytical Chemistry. 2016. URL:[Link]

Optimization

Preventing degradation of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine during tissue lipid extraction

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for the extraction of N-(2'-(R)-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for the extraction of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine from tissue samples. Given the molecule's complex structure and susceptibility to degradation, this guide emphasizes the rationale behind each procedural step to ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine and what makes it difficult to extract?

N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine is a type of ceramide, a class of lipid molecules essential for cellular membrane structure and signaling pathways.[1][2] This specific ceramide is characterized by a long lignoceroyl (C24:0) fatty acid chain that has a hydroxyl group at the alpha-position (2'-R). The presence of the amide linkage, the hydroxyl groups on both the fatty acid and the sphingosine backbone, and a double bond in the sphingosine base makes the molecule susceptible to chemical degradation during extraction.[3] Key challenges include preventing hydrolysis of the amide bond and oxidation of the molecule.

Q2: What are the primary causes of degradation during tissue extraction?

The two main degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The amide bond linking the fatty acid and the sphingosine base can be cleaved under strongly acidic or alkaline conditions.[4][5][6] This results in the loss of your target molecule and the generation of lignoceric acid and sphingosine.

  • Oxidation: The double bond in the sphingosine backbone is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and trace metal ions. The hydroxyl groups can also be targets of oxidation.

Q3: Which lipid extraction method is recommended for this molecule?

Modified versions of the Bligh & Dyer or Folch methods are the gold standard for extracting ceramides and other sphingolipids from tissues.[7][8][9][10] These methods use a chloroform/methanol/water solvent system to create a biphasic mixture that efficiently partitions lipids into the lower organic phase, separating them from polar metabolites. Modifications, which will be detailed in this guide, are crucial to prevent degradation.

Q4: How should I prepare and store my tissue samples before extraction?

Proper sample handling is critical.

  • Harvesting: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt all enzymatic activity.

  • Storage: Store frozen tissue at -80°C until you are ready to begin the extraction. Long-term storage at higher temperatures can lead to lipid degradation. For very long-term studies, storing samples on a deposition foil at -20°C or below has been shown to be a viable option with minimal degradation.[11][12]

Q5: How should the final lipid extract be stored?

After extraction and solvent evaporation, the purified lipid extract should be stored under an inert atmosphere (nitrogen or argon) at -80°C.[13] For long-term storage, resuspend the lipid film in a solvent like methanol or dichloromethane, as these have been shown to prevent N-acyl migration.[14] Avoid storing in chloroform long-term, as it can degrade to form HCl.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter, their probable causes, and actionable solutions grounded in scientific principles.

Problem 1: Low Yield of Target Ceramide
Potential Cause A: Amide Bond Hydrolysis
  • Why it Happens: The amide linkage in ceramides is sensitive to pH extremes. Tissue homogenates can have acidic microenvironments, and some extraction protocols improperly use strong acids or bases, leading to cleavage.[4][15] Maintaining a pH between 4.5 and 6.5 is ideal for ceramide stability.[4]

  • Evidence: Appearance of lignoceric acid and sphingosine peaks in your LC-MS/MS analysis.

  • Solution:

    • Use Buffered Solutions: When preparing the single-phase extraction mixture, use a neutral buffer like phosphate-buffered saline (PBS) instead of pure water.[8][16]

    • Avoid Strong Acids/Bases: Do not use protocols that call for strong acid or base hydrolysis unless you are intentionally cleaving the molecule for fatty acid analysis. Mild alkaline hydrolysis (e.g., 0.1 M methanolic KOH) can be used to remove glycerophospholipids but must be carefully controlled.[6]

    • Work Quickly and on Ice: Keep samples cold at all times to reduce the rate of any chemical or enzymatic degradation.

Potential Cause B: Oxidative Degradation
  • Why it Happens: The allylic double bond in the sphingosine backbone is a prime target for reactive oxygen species (ROS). This process can be initiated by atmospheric oxygen and catalyzed by light or metal ions.

  • Evidence: A complex pattern of unknown peaks in your chromatogram, often with masses corresponding to the addition of one or more oxygen atoms.

  • Solution:

    • Incorporate Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) to your extraction solvent at a final concentration of 0.005-0.01% (50-100 µg/mL).[13][17][18] BHT is a radical scavenger that effectively terminates lipid peroxidation chain reactions.[18]

    • Work Under Inert Gas: Whenever possible, perform extraction steps under a stream of nitrogen or argon gas, especially during solvent evaporation.[5]

    • Use Amber Glassware: Protect your samples from light by using amber glass vials or by wrapping tubes in aluminum foil.[19]

    • Chelate Metal Ions: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to the aqueous phase of your extraction.

Problem 2: Poor Phase Separation
  • Why it Happens: Incorrect solvent ratios or the presence of high concentrations of detergents or other amphipathic molecules can lead to the formation of an emulsion, preventing a clean separation of the aqueous and organic layers.

  • Evidence: A cloudy or ill-defined interface between the upper and lower phases after centrifugation.

  • Solution:

    • Verify Solvent Ratios: Ensure your final chloroform:methanol:aqueous phase ratio is correct for the method used (e.g., close to 8:4:3 for a Folch-type partition).

    • Centrifuge Adequately: Increase centrifugation time or speed to help break the emulsion.

    • Break Emulsion with Salt: Add a small amount of NaCl or KCl to the aqueous phase to increase its polarity, which can help force the separation.

    • Add More Solvent: If an emulsion persists, adding a small, precise volume of chloroform or methanol can sometimes shift the ratios enough to resolve the single phase and allow for proper partitioning upon adding more water.

Recommended Protocol: Modified Bligh & Dyer Extraction

This protocol incorporates best practices to minimize degradation of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine.

Materials:
  • Tissue sample (pre-weighed, frozen)

  • Chloroform (HPLC grade, stabilized with ethanol)

  • Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Butylated Hydroxytoluene (BHT)

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen or Argon gas line

  • Ice bucket

Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_purify Purification & Storage Homogenize 1. Homogenize Tissue on Ice in CHCl3:MeOH:PBS (1:2:0.8) + BHT Vortex 2. Vortex & Incubate Homogenize->Vortex Critical: Keep Cold Phase_Sep 3. Induce Phase Separation (Add CHCl3 & PBS to 2:2:1.8) Vortex->Phase_Sep Centrifuge 4. Centrifuge to Separate Phases Phase_Sep->Centrifuge Creates Biphasic System Collect 5. Collect Lower Organic Phase Centrifuge->Collect Wash 6. Wash Organic Phase with Synthetic Upper Phase Collect->Wash Removes Contaminants Dry 7. Dry Under Nitrogen Wash->Dry Critical: Avoid Oxidation Store 8. Store at -80°C in Amber Vial Dry->Store

Caption: Workflow for degradation-aware ceramide extraction.

Step-by-Step Procedure:
  • Prepare Solvents: Prepare a stock solution of 0.1% BHT in methanol. Your primary extraction solvent will be a mixture of Chloroform:Methanol (containing 0.01% BHT):PBS.

  • Homogenization:

    • Place the pre-weighed frozen tissue (~50-100 mg) in a glass homogenizer on ice.

    • Add 3.8 mL of a cold Chloroform:Methanol:PBS mixture in a 1:2:0.8 (v/v/v) ratio. Ensure the BHT is present in the methanol component.

    • Homogenize thoroughly until no visible tissue fragments remain. Keep the homogenizer on ice throughout the process.[16]

  • Initial Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Vortex for 1 minute and let it sit on ice for 15-20 minutes to ensure complete extraction.

  • Phase Separation:

    • To the single-phase mixture, add 1 mL of chloroform and 1 mL of PBS.[16]

    • Vortex the tube vigorously for 1 minute. The final solvent ratio will be approximately 2:2:1.8 (Chloroform:Methanol:PBS), which will resolve into two distinct phases.

    • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to pellet the tissue debris and achieve a sharp interface.[16]

  • Collection of Lipid Phase:

    • Carefully aspirate the upper aqueous phase using a glass Pasteur pipette.

    • Using a clean glass pipette, transfer the lower organic phase (which contains the lipids) to a new amber glass tube. Be careful not to disturb the protein disk at the interface.

  • Washing (Optional but Recommended):

    • To remove any remaining non-lipid contaminants, prepare a "synthetic upper phase" by mixing chloroform, methanol, and PBS in a 1:2:0.8 ratio and allowing it to separate. Use the top layer for washing.

    • Add 1-2 mL of this synthetic upper phase to your collected organic phase, vortex gently, and re-centrifuge. Remove the upper wash layer.

  • Drying and Storage:

    • Evaporate the solvent from the final organic phase under a gentle stream of nitrogen or argon.[5][16] Do not heat above 30-40°C to prevent degradation.[4][16]

    • Once a dry lipid film is obtained, flush the vial with inert gas, cap it tightly, and store it at -80°C.[13]

Supporting Data & Visualizations

Table 1: Antioxidant Selection for Lipid Extraction
AntioxidantRecommended Conc.MechanismNotes
BHT (Butylated Hydroxytoluene) 0.005% - 0.01% (w/v)Radical ScavengerMost common and effective for preventing lipid peroxidation.[13][17] Considered safe at these concentrations for analytical purposes.
BHA (Butylated Hydroxyanisole) 0.005% - 0.01% (w/v)Radical ScavengerSimilar to BHT, sometimes used in combination.[17]
Vitamin E (α-tocopherol) 0.01% - 0.05% (w/v)Radical ScavengerA natural antioxidant, but can be less stable and more complex to remove if needed.[20]
Diagram: Key Degradation Sites

Caption: Primary sites of chemical instability on the ceramide.

References

  • Grand Ingredients. (2025, December 26). When Barrier Repair Plateaus: Biological Limits of Ceramides. Grand Ingredients.
  • Formulator Hub. (2025, February 12). EVERYTHING YOU NEED TO KNOW ABOUT CERAMIDES IN SKINCARE.
  • Kasumov, T., et al. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY. PMC.
  • Unknown. Neutral Lipid Extraction by the Method of Bligh-Dyer.
  • Coupe, A. Can BHT be substituted with any other antioxidant in lipid extraction? ECHEMI.
  • Gerli, F.
  • Hegedűs, C., et al. (2019, December 5).
  • Unknown. 4.8.
  • Creative Proteomics. Techniques for Ceramide Analysis.
  • Creative Proteomics. How Ceramide Analysis Helps in Skincare Product Development.
  • Unknown. Lipid Extraction. Bio-protocol.
  • Kasumov, T., et al. (2010, June 1).
  • Masukawa, Y., et al. (2025, August 8).
  • Unknown. HPLC separation and ultra sensitive optical quantification of ceramide species applying 7-(diethylamino)coumarin-3-carbonyl azid derivatisation | Request PDF.
  • Ostrowska, M., et al. (2022, September 28). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids.
  • Low, L. K., & Ng, C. S. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • Low, L. K. EXTRACTION OF LIPIDS (MODIFIED FOLCH'S METHOD).
  • Sisco, E., & Robinson, E. (2025, March 25).
  • Gerli, F. Structure of ceramides. Cyberlipid.
  • Haq, M. (2017, October 25). Can BHT be substituted with any other antioxidant in lipid extraction?
  • Wang, E., et al. Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances. MDPI.
  • Yilmaz, E., & Borchert, H. (2023, November 27). The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier. PMC.
  • Li, Y., et al. (2025, August 10).
  • Haim, M., et al. (2021, July 12). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. MDPI.
  • Sisco, E., & Robinson, E. (2025, March 18).
  • Wang, T. HPLC Quantification of Sphingolipids in Soybeans with Modified Palmitate Content.
  • Grbčić, P., et al. (2023, March 2). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. MDPI.
  • Tekin, G., & Tiyaboonchai, W. (2019, August 20). Recent Advances on Topical Application of Ceramides to Restore Barrier Function of Skin.
  • Ulmer, C. Z., et al. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
  • Armstrong, C. L., et al.
  • Widyastuti, Z., & Widhiati, S. Ceramide is More Effective Than Shea Butter in Maintaining Skin Acidity. Scribd.
  • Coderch, L., et al.
  • Coderch, L., et al. (2002, December).
  • Shipley, G. G. (2025, September 20). Physical properties of ceramides: Effect of fatty acid hydroxylation.
  • Unknown. Pathways of de novo sphingolipid biosynthesis and its metabolism.
  • Toman, R. E., et al. Ceramide from sphingomyelin hydrolysis induces neuronal differentiation, whereas de novo ceramide synthesis and sphingomyelin hydrolysis initiate apoptosis after NGF withdrawal in PC12 Cells. PMC.
  • Bertea, M., et al.
  • Hullin-Matsuda, F., et al.
  • Unknown.
  • Re, A. A. Simultaneous Inhibition of Ceramide Hydrolysis and Glycosylation Synergizes to Corrupt Mitochondrial Respiration and Signal Caspase Driven Cell Death in Drug-Resistant Acute Myeloid Leukemia. Penn State Research Database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKqWiGRWDcq-7V4yA1cS7i9xjCP_fCJ5aip3HNBR7T0AV1IBo58d2zOZyE64BV8VP8qj_kSQlRGIpPqEpduXxhQYNzj0vytqEQDp9pG6mhvQmQlmbLlzLncGEv0cw9AvilSE5jvVQXPkyWrdZVdvSqFfoY9n86eRwhbvn_om09uChfKLviKVEnMIeYyqQV48sPv-gX4c-bnVY2oROp209pqtA=]([Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine vs non-hydroxylated ceramides in lipid bilayers

Biophysical Comparison Guide: N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide AS) vs. Non-Hydroxylated Ceramides (Ceramide NS) in Lipid Bilayers Executive Summary In the development of advanced lipid nanopa...

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Author: BenchChem Technical Support Team. Date: March 2026

Biophysical Comparison Guide: N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide AS) vs. Non-Hydroxylated Ceramides (Ceramide NS) in Lipid Bilayers

Executive Summary

In the development of advanced lipid nanoparticle (LNP) formulations, synthetic skin barrier models, and targeted transdermal therapeutics, the selection of specific ceramide subclasses dictates the thermodynamic stability and permeability of the resulting lipid bilayer. This guide provides an in-depth biophysical comparison between N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide AS, Cer[d18:1/h24:0]) and its non-hydroxylated counterpart, N-lignoceroyl-D-erythro-sphingosine (Ceramide NS, Cer[d18:1/24:0]). By analyzing the mechanistic causality behind their phase behaviors, we provide actionable data for researchers engineering highly specific lipid membrane systems.

Mechanistic Biophysics: The Impact of α-Hydroxylation

While Ceramide AS and Ceramide NS share an identical d18:1 sphingosine base and a 24-carbon acyl chain, Ceramide AS possesses a single α-hydroxyl group on the lignoceric acid chain. This seemingly minor structural divergence fundamentally rewrites the thermodynamic landscape of the lipid bilayer.

  • Hydrogen Bonding vs. Hydrophobic Packing (Causality): In non-hydroxylated Ceramide NS, the absence of the α-OH group allows for unhindered, tight hydrophobic packing of the acyl chains, strongly favoring a dense orthorhombic crystalline lattice at physiological temperatures[1]. Conversely, the α-OH group in Ceramide AS acts as both a hydrogen bond donor and acceptor at the lipid-water interface. The steric bulk of this hydroxyl group slightly perturbs deep hydrophobic chain interactions; however, this is thermodynamically compensated by a massive increase in lateral hydrogen bonding between adjacent ceramide headgroups[2].

  • Barrier Permeability: Molecular dynamics simulations demonstrate that the enhanced lipid-water and lipid-lipid hydrogen bonding network in α-hydroxylated ceramides significantly reduces overall water permeability compared to non-hydroxylated species, effectively creating a denser barrier against water flux[3].

MechanisticComparison Cer Sphingosine Base (d18:1) NS Ceramide NS (Non-hydroxylated) Cer->NS AS Ceramide AS (α-hydroxylated) Cer->AS HbondNS Standard Interfacial H-Bonding NS->HbondNS PhaseNS Tight Hydrophobic Packing NS->PhaseNS HbondAS Dense Lateral H-Bonding Network AS->HbondAS PhaseAS Accelerated Spinodal Decomposition AS->PhaseAS PermNS Baseline Water Permeability HbondNS->PermNS PermAS Reduced Water Permeability HbondAS->PermAS PhaseNS->PermNS PhaseAS->PermAS

Mechanistic divergence between Ceramide NS and AS in lipid bilayer phase behavior.

Phase Separation Kinetics (Spinodal Decomposition)

A critical functional difference lies in how these bilayers respond to thermal fluctuations, particularly during the transition from a fluid liquid-crystalline phase to a solid gel phase.

During a thermal quench, model membranes undergo spinodal phase separation. 4 reveal that the substitution of Ceramide NS with Ceramide AS drastically accelerates this process[4]. The addition of the single α-OH group speeds up the hydrogen-bonding kinetics of associated free fatty acids (e.g., stearic acid) within the bilayer. In Ceramide AS systems, the H-bonded carboxylic acid C=O peak forms almost immediately upon quenching, whereas Ceramide NS systems exhibit a significantly delayed, slower kinetic profile[4].

Quantitative Data Comparison

Biophysical ParameterCeramide NS (Cer[d18:1/24:0])Ceramide AS (Cer[d18:1/h24:0])Mechanistic Consequence
Acyl Chain Hydroxylation AbsentPresent (α-carbon)Dictates interfacial H-bonding capacity.
Lateral H-Bonding BaselineSignificantly EnhancedIncreases headgroup cohesion; restricts lateral diffusion[2].
Phase Separation Kinetics SlowerAcceleratedα-OH speeds up free fatty acid H-bonding during thermal quenching[4].
Hydrophobic Packing Tight (Orthorhombic favored)Slightly perturbedSteric hindrance of α-OH reduces deep hydrophobic chain interactions[1].
Water Permeability HigherLowerEnhanced H-bond network creates a denser barrier against water flux[3].
Phase at 32°C Crystalline (Orthorhombic)Crystalline (Orthorhombic)Both maintain solid domains at physiological skin temperatures[5].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the phase separation kinetics of these ceramides, researchers must utilize self-validating experimental systems. The following protocol outlines the use of Fourier-Transform Infrared (FTIR) spectroscopy combined with isotopic labeling to track spinodal decomposition without signal interference.

Protocol: Evaluating Spinodal Phase Separation Kinetics via Isotopic FTIR

This protocol is designed to isolate the kinetic behavior of free fatty acids within a ceramide-rich matrix.

  • Step 1: Isotopic Lipid Film Preparation

    • Action: Mix Ceramide (AS or NS), Cholesterol, and Deuterated Stearic Acid (SA-d35) in a 1:1:1 molar ratio in a Chloroform/Methanol (2:1 v/v) solvent system.

    • Causality & Self-Validation: Using SA-d35 shifts the fatty acid methylene stretching vibrations to the 2100–2200 cm⁻¹ region (C-D stretch), completely isolating them from the ceramide C-H stretches (2800–3000 cm⁻¹). This creates an internal control: if the C-D peak indicates phase separation without a concurrent shift in the ceramide C-H peaks, the researcher can definitively attribute the kinetic changes to the fatty acid domain rather than a global bilayer collapse[4].

  • Step 2: Hydration in D₂O

    • Action: Evaporate the solvent under a nitrogen stream, dry under vacuum, and hydrate the lipid film in a D₂O buffer (pH 5.5).

    • Causality: D₂O is utilized because standard H₂O produces a massive O-H stretching band that masks the critical lipid ester and carboxylic acid C=O stretching regions (1600–1750 cm⁻¹).

  • Step 3: Thermal Annealing

    • Action: Heat the sample to 85°C and cycle three times.

    • Causality: Heating to 85°C exceeds the isotropic transition temperature of the lipid mixture, erasing previous thermal history and ensuring a homogenous, fluid mixed phase prior to kinetic analysis[5].

  • Step 4: Thermal Quenching and Kinetic Tracking

    • Action: Rapidly quench the sample to 32°C (physiological skin temperature) inside the FTIR spectrometer. Continuously acquire spectra every 30 seconds.

    • Data Extraction: Track the formation of the 1695 cm⁻¹ band, which corresponds to the H-bonded C=O stretch of the SA-d35. The rate of peak intensity increase directly correlates to the speed of spinodal phase separation[4].

ProtocolWorkflow S1 Lipid Mixing (Cer/Chol/SA-d35) S2 Solvent Evaporation & Drying S1->S2 S3 D₂O Hydration & Annealing (85°C) S2->S3 S4 Thermal Quench (to 32°C) S3->S4 S5 FTIR Kinetics (1695 cm⁻¹ tracking) S4->S5

Self-validating FTIR workflow for tracking spinodal phase separation kinetics.

References

  • [5] Probing the role of ceramide hydroxylation in skin barrier lipid models by 2H solid-state NMR spectroscopy and X-ray powder diffraction - PubMed. Source: nih.gov. URL:

  • [3] Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations - PMC. Source: nih.gov. URL:

  • [1] Polymorphism, Nanostructures, and Barrier Properties of Ceramide-Based Lipid Films | ACS Omega - ACS Publications. Source: acs.org. URL:

  • [4] Kinetic Evidence Suggests Spinodal Phase Separation in Stratum Corneum Models by IR Spectroscopy | The Journal of Physical Chemistry B - ACS Publications. Source: acs.org. URL:

  • [2] CERAMIDES AND DIMETHYLAMINO ACID DERIVATIVES AS SKIN BARRIER MODULATORS PhD THESIS 2009 Mgr. Jakub Novotný - Univerzita Karlova. Source: cuni.cz. URL:

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Comparative

A Comparative Guide to the Biological Activity of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine and its S-enantiomer

Introduction: The Critical Role of Stereochemistry in Ceramide Function Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal signaling molecules that govern a vas...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Ceramide Function

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal signaling molecules that govern a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] At the heart of this complex lipid family lies ceramide, a molecule composed of a sphingosine backbone linked to a fatty acid via an amide bond.[3] The structural diversity of ceramides, arising from variations in both the sphingoid base and the N-acyl chain, gives rise to a staggering complexity in their cellular functions.[4][5]

A significant modification found in a subset of mammalian ceramides is the hydroxylation of the fatty acid at the 2' position, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H).[6][7] These 2'-hydroxy ceramides are crucial for the normal function of several tissues, most notably the skin and the nervous system.[6][7] This hydroxylation is stereospecific, exclusively producing the (R)-enantiomer in mammals.[8] This guide provides an in-depth comparison of the biological activities of the naturally occurring N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine and its synthetic (S)-enantiomer, highlighting how a single chiral center profoundly alters molecular function and cellular response.

Comparative Analysis: (R) vs. (S) Enantiomer Activity

The orientation of the hydroxyl group at the 2'-position of the lignoceroyl chain dictates the molecule's three-dimensional structure, influencing its ability to interact with other lipids and proteins. This fundamental difference manifests in distinct biological outcomes, from membrane biophysics to cell fate signaling.

Impact on Skin Barrier Integrity

The primary function of the skin's outermost layer, the stratum corneum (SC), is to form a permeability barrier. This "brick-and-mortar" structure consists of protein-rich corneocytes (bricks) embedded in a specialized lipid matrix (mortar) composed primarily of ceramides, cholesterol, and free fatty acids.[9][10] 2'-hydroxy ceramides are essential for the proper organization and function of this lipid barrier.[8][11]

Experimental evidence from model skin lipid membranes reveals a clear functional superiority of the natural (R)-enantiomer. The (R)-configuration promotes a more ordered and tightly packed lipid arrangement.[8] This enhanced organization is critical for minimizing water loss and preventing the ingress of external insults.[12] In contrast, membranes containing the unnatural (S)-enantiomer exhibit less ordered lipid chains, specifically a reduction in the highly organized orthorhombic packing, leading to a more permeable barrier.[8]

ParameterN-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosineN-(2'-(S)-hydroxylignoceroyl)-D-erythro-sphingosineReference
Lipid Chain Order Higher degree of orderLower degree of order[8]
Lateral Packing Promotes orthorhombic packingFewer orthorhombically packed chains[8]
Membrane Permeability Decreased permeability to markers (e.g., theophylline)Increased permeability[8]

The causality behind this difference lies in hydrogen bonding. The precise orientation of the 2'-(R)-hydroxyl group allows for optimal intermolecular hydrogen bonding with adjacent lipids, stabilizing the lamellar structure. The (S)-configuration disrupts this ideal packing, creating voids and increasing fluidity, which compromises the barrier's integrity.

Visualizing the Stratum Corneum Lipid Matrix

The following diagram illustrates the "brick-and-mortar" model of the stratum corneum and the critical role of ceramide stereochemistry in maintaining its structure.

Caption: Impact of ceramide stereochemistry on skin barrier structure.

Differential Effects on Cell Proliferation and Apoptosis

Beyond their structural role, ceramides are potent signaling molecules that can inhibit cell proliferation and induce apoptosis.[3] Studies using exogenous ceramides have shown that 2'-hydroxy ceramides are often more potent inducers of cell death than their non-hydroxylated counterparts.[6][7] Strikingly, this pro-apoptotic activity is highly dependent on the stereochemistry at the 2' position.

In human breast cancer (MCF7) cells, the naturally occurring (2'R)-isomers of 2'-hydroxy-C6-ceramide and its dihydro-analog demonstrated significantly stronger antiproliferative effects compared to the corresponding (2'S)-isomers.[13]

CompoundIC50 (µM) for MCF7 Cell Growth InhibitionReference
(2'R)-hydroxy-C6-ceramide ~3[13]
(2'S)-hydroxy-C6-ceramide ~8[13]
(2'R)-hydroxy-C6-dihydroceramide ~8[13]
(2'S)-hydroxy-C6-dihydroceramide ~12[13]
C6-ceramide (non-hydroxylated)~12[13]
C6-dihydroceramide (non-hydroxylated)~38[13]

This divergence in potency points to distinct mechanisms of action. A key insight comes from analyzing the metabolic fate of these enantiomers within the cell. While the less active (2'S)-isomer was found to efficiently generate endogenous long-chain ceramides and dihydroceramides, the highly potent (2'R)-isomer did not.[13] This suggests that the (2'R)-isomer's powerful anti-proliferative effect is intrinsic and not a result of its conversion into other bioactive sphingolipids. Conversely, the (2'S)-isomer appears to act, at least in part, by feeding into the general ceramide pool.

This differential metabolism is a critical finding. It implies that the cellular machinery, including ceramidases and ceramide synthases, can distinguish between the two enantiomers. The natural (2'R)-isomer may directly interact with downstream apoptotic effectors, while the (2'S)-isomer is preferentially shunted into metabolic pathways.

Visualizing Ceramide Synthesis and Action

The following diagram outlines the de novo ceramide synthesis pathway and the divergent fates of the (R) and (S) enantiomers upon entering the cell.

cluster_0 De Novo Ceramide Synthesis cluster_1 2'-Hydroxylation cluster_2 Exogenous Enantiomer Fates (MCF7 Cells) Serine Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine KDS->DHS Reduction DHCer Dihydroceramide DHS->DHCer CerS Cer Ceramide DHCer->Cer DES1 FA Fatty Acyl-CoA FA_OH 2-(R)-OH-Fatty Acyl-CoA FA->FA_OH FA2H (Stereospecific) FA_OH->DHCer CerS R_Cer Exogenous (2'R)-hydroxy-Cer Apoptosis Direct Pro-Apoptotic Signaling (High Potency) R_Cer->Apoptosis S_Cer Exogenous (2'S)-hydroxy-Cer Metabolism Metabolism to Long-Chain Ceramides S_Cer->Metabolism

Caption: Divergent pathways of natural synthesis and exogenous enantiomer action.

Experimental Protocols

To empower researchers to validate and build upon these findings, we provide the following detailed methodologies.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol describes a method to quantify the cytotoxic and anti-proliferative effects of ceramide enantiomers on an adherent cell line, such as MCF7.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate MCF7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Ceramide Stocks: Prepare 10 mM stock solutions of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine and its (S)-enantiomer in ethanol or DMSO. Further dilute in culture medium to create a 2X working concentration series (e.g., from 1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared ceramide dilutions (or vehicle control) to the respective wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or an appropriate solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the results to the vehicle-treated control cells (set as 100% viability). Plot the percentage of cell viability against the log of the ceramide concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Analysis of Endogenous Sphingolipids via LC-MS/MS

This protocol provides a workflow for extracting and quantifying changes in the cellular sphingolipidome after treatment with ceramide enantiomers.

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It provides high sensitivity and specificity for the quantification of individual lipid species within a complex biological sample.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells (e.g., MCF7) in 6-well plates to ~80% confluency. Treat cells with the IC50 concentration of the (R)- and (S)-enantiomers (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Aspirate the medium, wash the cells twice with ice-cold PBS, and scrape the cells into 1 mL of ice-cold PBS. Transfer to a microcentrifuge tube and pellet the cells by centrifugation (500 x g for 5 min at 4°C).

  • Lipid Extraction (Modified Folch Method):

    • To the cell pellet, add 1 mL of a chloroform:methanol:water (2:1:1, v/v/v) mixture.[14] Include an internal standard (e.g., a non-endogenous C17-sphingolipid) for quantification.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.[14]

    • Carefully collect the lower organic phase (containing the lipids) into a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase C18 column. Employ a gradient elution with a mobile phase system, for example:

      • Mobile Phase A: Ammonium acetate solution with formic acid in water.

      • Mobile Phase B: Acetonitrile and methyl tert-butyl ether with formic acid.[15]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each target ceramide species.

  • Data Analysis: Integrate the peak areas for each sphingolipid species. Normalize the peak area of each endogenous lipid to the peak area of the internal standard. Compare the normalized values across the different treatment groups (vehicle, R-enantiomer, S-enantiomer) to determine relative changes in the lipid profiles.

Visualizing the Experimental Workflow

cluster_0 Pathway 1: Cell Viability cluster_1 Pathway 2: Lipidomics Start Cell Culture (e.g., MCF7) Treatment Treat with Vehicle, (R)-Cer, or (S)-Cer Start->Treatment MTT_Assay MTT Assay (96-well plate) Treatment->MTT_Assay Parallel Experiment Harvest Harvest Cells (6-well plate) Treatment->Harvest Parallel Experiment MTT_Read Read Absorbance (570 nm) MTT_Assay->MTT_Read MTT_Analysis Calculate IC50 Values MTT_Read->MTT_Analysis Extraction Lipid Extraction (Folch Method) Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS LCMS_Analysis Quantify Sphingolipid Profile LCMS->LCMS_Analysis

Caption: Integrated workflow for comparing enantiomer effects.

Conclusion and Future Perspectives

The stereochemical configuration at the 2'-position of the N-lignoceroyl chain of D-erythro-sphingosine is a critical determinant of its biological function. The naturally occurring (R)-enantiomer is optimized for maintaining the structural integrity of the skin's permeability barrier and acts as a potent, direct inducer of anti-proliferative signaling pathways. In contrast, the synthetic (S)-enantiomer disrupts membrane organization and exhibits lower cytotoxic potency, appearing to be shunted into the general metabolic pool where it is converted into other long-chain ceramides.

These findings carry significant implications for both research and drug development.

  • For Dermatological Science: The superior barrier-forming properties of the (R)-enantiomer validate its use in topical formulations aimed at restoring compromised skin barrier function in conditions like atopic dermatitis.[12]

  • For Oncology Research: The high intrinsic potency of the (2'R)-isomer makes it an interesting candidate for further investigation as an anti-cancer agent. Understanding its direct molecular targets could unveil novel therapeutic strategies.

  • As a Research Tool: The divergent metabolic fates of the (R) and (S) enantiomers provide a unique tool for dissecting ceramide signaling. The (S)-enantiomer can be used as a probe to study the effects of increasing the general long-chain ceramide pool, while the (R)-enantiomer can be used to investigate the direct signaling roles of 2'-hydroxy ceramides, independent of their metabolism.

Future research should focus on identifying the specific proteins—be they enzymes, transporters, or signaling receptors—that differentiate between these two enantiomers. Elucidating the precise molecular interactions that underpin their distinct biological activities will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

References

  • Kyselova, Z., et al. (2021). Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models. MDPI. [Link]

  • Stonik, V.A., & Stonik, I.V. (2015). Biological Activity of Sphingolipids from Marine Organisms. ResearchGate. [Link]

  • Gulbins, E., & Petrache, I. (Eds.). (2013). Sphingolipids: Basic Science and Drug Development. Springer. [Link]

  • Byrd, J.C., et al. (2001). The Total Syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (Ceramide), and Glucosylceramide (Cerebroside) via an Azidosphingosine Analog. PubMed. [Link]

  • Czubak, K., & Ziemlińska, E. (2015). Biological activity of ceramides and other sphingolipids. ResearchGate. [Link]

  • Kok, J.W., & Nikolova-Karakashian, M. (1999). Dihydroceramide biology - Structure-specific metabolism and intracellular localization. University of Groningen Research Portal. [Link]

  • Lipotype. Alpha-hydroxy-sphingosine. Lipid Analysis. [Link]

  • Wang, Z., et al. (2023). Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method. PMC. [Link]

  • Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling. PMC. [Link]

  • Park, W.J., & Park, J. (2015). Advances in determining signaling mechanisms of ceramide and role in disease. PMC. [Link]

  • Prospector. (2024). Unlocking the Power of Ceramides: Skin Barrier Solutions and Formulation Insights. UL Prospector. [Link]

  • ResearchGate. Scheme 5 Synthesis of D-erythro-sphingosine (1). ResearchGate. [Link]

  • Szulc, Z.M., et al. (2010). Synthesis, NMR characterization and divergent biological actions of 2'-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. PMC. [Link]

  • Lee, H.S., et al. (2024). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics. KoreaScience. [Link]

  • Byun, H.S., & Bittman, R. (2002). Process for large scale preparation of sphingosines and ceramides.
  • Oura, T., et al. (2015). Sphingolipids containing sphingosine are formed in the sur2Δ or sur2Δ scs7Δ yeast mutant strains expressing human DES1. ResearchGate. [Link]

  • Hama, H. (2013). 2'-Hydroxy ceramide in membrane homeostasis and cell signaling. PubMed. [Link]

  • ResearchGate. Ceramide analysis utilizing gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Umoa Cosmetics. (2023). Ceramides in Skincare: What They Are & How They Work. Umoa Cosmetics. [Link]

  • MetwareBio. (2024). Sphingosine: What It Is, Biosynthesis, and Roles in Health & Disease. MetwareBio. [Link]

  • Sassa, T., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. [Link]

  • Conte, C., et al. (2023). Sphingolipids and Atherosclerosis: The Dual Role of Ceramide and Sphingosine-1-Phosphate. MDPI. [Link]

  • Wikipedia. Ceramide. Wikipedia. [Link]

  • Kim, B.E., et al. (2020). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. PMC. [Link]

  • Megyeri, M., et al. (2016). Distinct Signaling Roles of Ceramide Species in Yeast Revealed Through Systematic Perturbation and Systems Biology Analyses. PMC. [Link]

  • Cyberlipid. Preparation of ceramides. Cyberlipid. [Link]

  • Smith, L., et al. (2022). The Role of Sphingomyelin and Ceramide in Motor Neuron Diseases. MDPI. [Link]

  • LIPID MAPS. Sphingosine. LIPID MAPS Structure Database. [Link]

  • Google Patents. (2022). A method for determining ceramide in a sample and its product and application.

Sources

Validation

Structural comparison of N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine and phytoceramides

An in-depth structural and biophysical comparison between N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (commonly classified as Ceramide AS) and Phytoceramides (such as Ceramide NP and AP) reveals critical differen...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and biophysical comparison between N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (commonly classified as Ceramide AS) and Phytoceramides (such as Ceramide NP and AP) reveals critical differences in how minor functional group variations dictate macroscopic lipid phase behavior.

This guide provides a comprehensive analysis of their structural biochemistry, phase dynamics, and the self-validating experimental methodologies used to measure their impact on stratum corneum (SC) barrier function.

Structural Biochemistry & Causality of Phase Behavior

The functional divergence between these two ceramide classes stems directly from the chemical architecture of their sphingoid bases and acyl chains [1, 3].

  • N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (Ceramide AS): This molecule consists of a D-erythro-sphingosine base (d18:1) linked via an amide bond to a 24-carbon very-long-chain fatty acid featuring an alpha-hydroxyl group in the (R)-configuration. The defining feature of the sphingosine base is the trans-4 double bond . This double bond restricts the conformational flexibility of the proximal chain, allowing the headgroups to align closely without excessive steric hindrance. Consequently, the acyl chains are permitted to pack tightly into an orthorhombic lateral phase , which is highly impermeable to water [2, 4]. Furthermore, the (R)-alpha-hydroxyl group on the lignoceroyl chain provides targeted interfacial stabilization, anchoring the lipid within the lamellar matrix.

  • Phytoceramides: These utilize a phytosphingosine base (t18:0), which lacks the trans-4 double bond but possesses an additional hydroxyl group at the C4 position . This extra -OH group acts as both a potent hydrogen bond donor and acceptor. While this drastically increases the density and thermostability of the hydrogen-bonding network, it also increases the cross-sectional area (steric bulk) of the polar headgroup. To accommodate this bulky headgroup, the acyl chains are forced further apart, shifting the dominant lipid packing from the ultra-tight orthorhombic phase to a looser hexagonal lateral phase [2].

StructuralComparison CerAS N-(2'-(R)-hydroxylignoceroyl)- D-erythro-sphingosine DoubleBond trans-4 Double Bond (Minimal Steric Bulk) CerAS->DoubleBond HBondAS Moderate H-Bonding CerAS->HBondAS PhytoCer Phytoceramides (e.g., Cer NP, Cer AP) ExtraOH C4-Hydroxyl Group (High Steric Bulk) PhytoCer->ExtraOH HBondPhyto Dense H-Bonding Network PhytoCer->HBondPhyto PackingAS Orthorhombic Packing (Tighter Acyl Chains) DoubleBond->PackingAS PackingPhyto Hexagonal Packing (Looser Acyl Chains) ExtraOH->PackingPhyto HBondPhyto->PackingPhyto

Structural divergence of Ceramide AS and Phytoceramides dictating lipid phase behavior.

Quantitative Biophysical Comparison

The micro-structural differences dictate the macroscopic properties of the lipid membranes they form. The table below summarizes the experimentally derived biophysical parameters of both ceramide classes[2, 3, 4].

Biophysical PropertyN-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosinePhytoceramides (e.g., Cer NP)
Sphingoid Base D-erythro-sphingosine (d18:1)Phytosphingosine (t18:0)
Key Structural Feature trans-4 double bondC4-hydroxyl group
Dominant Lateral Packing Orthorhombic (highly ordered)Hexagonal (less ordered)
Hydrogen Bonding Network ModerateDense / Highly Thermostable
Headgroup Cross-Sectional Area SmallerLarger (due to extra -OH steric bulk)
Membrane Permeability Lower (highly impermeable)Slightly Higher (chain-length dependent)
Phase Separation High miscibility with free fatty acidsLower miscibility (induces phase separation)

Self-Validating Experimental Methodologies

To objectively evaluate the performance and structural integration of these ceramides, researchers rely on orthogonal biophysical techniques. The following protocols are designed as self-validating systems: the successful observation of specific spectral/diffraction phenomena inherently confirms that the in vitro model has achieved physiological relevance.

Protocol A: X-Ray Diffraction (SAXD/WAXD) for Lipid Packing Analysis

This protocol determines whether the ceramides successfully form the physiological Long Periodicity Phase (LPP) and identifies their lateral packing geometry [1, 3].

  • Lipid Matrix Assembly: Dissolve the target ceramide, cholesterol, and free fatty acids (e.g., lignoceric acid) in an equimolar ratio (1:1:1) in a chloroform/methanol (2:1 v/v) solvent system. Causality: Ceramides alone cannot form the LPP; cholesterol is required to increase lateral packing density, while free fatty acids stabilize the lamellar interfaces [1].

  • Film Deposition: Spray the lipid mixture onto a mica substrate under a gentle stream of nitrogen gas to evaporate the solvent, forming a homogenous lipid film.

  • Hydration & Equilibration: Place the substrate in a controlled humidity chamber (95% relative humidity) using a D2O/H2O buffer at 37°C for 24 hours. Causality: Proper hydration is critical. D2O is often used to manipulate electron density contrast for subsequent neutron scattering or to eliminate water scattering in specific X-ray models [1].

  • Diffraction Acquisition:

    • SAXD (Small-Angle): Scan to measure lamellar repeat distances. The appearance of a diffraction peak at ~13 nm validates the successful formation of the physiological LPP.

    • WAXD (Wide-Angle): Scan to determine lateral packing.

  • Data Interpretation: If testing Ceramide AS, WAXD will yield two distinct Bragg peaks at ~0.41 nm and ~0.37 nm, confirming tight orthorhombic packing. If testing Phytoceramides, a single peak at ~0.41 nm will dominate, confirming hexagonal packing [2].

Protocol B: ATR-FTIR Thermotropic H/D Exchange for H-Bond Density

This protocol quantifies the strength of the hydrogen-bonding network by measuring how resistant the lipid headgroups are to deuterium exchange [2].

  • Matrix Deposition: Deposit the hydrated lipid matrix onto a Germanium or ZnSe Internal Reflection Element (IRE) within an Attenuated Total Reflectance (ATR) cell.

  • Deuterium Exposure: Flush the sealed ATR cell with D2O vapor. Causality: D2O will attempt to exchange with the labile protons in the ceramide amide and hydroxyl groups.

  • Spectral Monitoring: Monitor the Amide II band (~1550 cm⁻¹). As hydrogen is replaced by deuterium, this band shifts to the Amide II' position (~1450 cm⁻¹).

  • Thermotropic Profiling: Gradually ramp the temperature from 25°C to 90°C.

  • Validation & Causality: A rapid spectral shift at lower temperatures indicates a weak H-bond network (easily penetrated by D2O). Phytoceramides will exhibit a highly delayed H/D exchange that only occurs at elevated temperatures, physically validating their dense, thermostable H-bond network compared to Ceramide AS [2].

ExperimentalWorkflow Prep 1. Lipid Matrix Assembly (Equimolar Cer/Chol/FFA) Hydration 2. Hydration & Equilibration (H2O/D2O Buffer at 37°C) Prep->Hydration Split Analytical Divergence Hydration->Split XRD 3a. X-Ray Diffraction (SAXD/WAXD) Split->XRD FTIR 3b. ATR-FTIR Spectroscopy (Thermotropic H/D Exchange) Split->FTIR XRD_Result Validate Lamellar Phases (LPP) & Lateral Packing (WAXD Peaks) XRD->XRD_Result FTIR_Result Quantify H-Bond Density via Amide II Shift Resistance FTIR->FTIR_Result

Workflow for validating lipid matrix packing and hydrogen bonding dynamics.

Implications for Drug Development

Understanding the structural nuances between N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine and phytoceramides is crucial for targeted dermatological drug development:

  • For Maximum Barrier Impermeability: Formulations aiming to arrest severe transepidermal water loss (TEWL) should prioritize sphingosine-based ceramides like Ceramide AS. The trans-4 double bond is non-negotiable for inducing the ultra-tight orthorhombic packing required to physically block water egress [3, 4].

  • For Structural Thermostability & Repair: Formulations targeting compromised skin architectures (e.g., atopic dermatitis) benefit from phytoceramides. While they pack slightly looser (hexagonal), the C4-hydroxyl group provides a massive increase in hydrogen-bonding density, creating highly thermostable lipid domains that resist environmental degradation [2].

References

  • Beddoes, C. M. et al. "Arrangement of Ceramides in the Skin: Sphingosine Chains Localize at a Single Position in Stratum Corneum Lipid Matrix Models." Langmuir, ACS Publications, 2020. URL:[Link]

  • Rerek, M. et al. "Phytosphingosine and Sphingosine Ceramide Headgroup Hydrogen Bonding: Structural Insights through Thermotropic Hydrogen/Deuterium Exchange." The Journal of Physical Chemistry B, ResearchGate, 2001. URL:[Link]

  • Kováčik, A. et al. "Effects of (R)- and (S)-α-Hydroxylation of Acyl Chains in Sphingosine, Dihydrosphingosine, and Phytosphingosine Ceramides on Phase Behavior and Permeability of Skin Lipid Models." MDPI, 2021. URL:[Link]

  • Goñi, F. M. et al. "The Physical Properties of Ceramides in Membranes." Annual Review of Biophysics, Annual Reviews, 2018. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

Operational Guide & PPE Protocol for Handling N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine As a Senior Application Scientist, my objective is to provide you with a self-validating, field-proven system for handling...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & PPE Protocol for Handling N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine

As a Senior Application Scientist, my objective is to provide you with a self-validating, field-proven system for handling complex sphingolipids. N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine (commonly referred to as C24-OH Ceramide) is a highly specialized, very long-chain alpha-hydroxy ceramide. While it is a critical molecule for researching epidermal barrier function, myelin sheath stability, and necroptotic signaling pathways, its physical properties demand strict logistical and safety protocols in the laboratory.

Hazard Assessment & The "Solvent-Solute Safety Paradox"

To design an effective safety protocol, we must first understand the causality behind the hazard.

As a raw, lyophilized powder, C24-OH Ceramide is biologically inert and is not classified as a hazardous substance under standard GHS criteria[1]. However, the molecule consists of a 24-carbon aliphatic chain linked to a sphingosine backbone, making it extremely lipophilic and completely insoluble in aqueous media.

The Paradox: To utilize this lipid in biological assays or mass spectrometry, it must be reconstituted in aggressive, volatile, and toxic organic solvents—most universally a 2:1 (v/v) mixture of Chloroform ( CHCl3​ ) and Methanol ( MeOH ). Therefore, your operational safety and Personal Protective Equipment (PPE) plan must be engineered entirely around mitigating halogenated solvent exposure , rather than the lipid itself.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling the solvents required for C24-OH Ceramide reconstitution. Notably, standard nitrile examination gloves provide zero protection against chloroform, suffering catastrophic chemical breakthrough in less than one minute[2][3].

Table 1: Quantitative PPE & Hazard Matrix for C24-OH Ceramide

Handling PhaseHazard ProfileEye/Face ProtectionHand Protection (Gloves)Body ProtectionEngineering Controls
Dry Powder Non-hazardous, biologically inertStandard safety glassesStandard Nitrile (4-6 mil)Standard lab coatOpen bench acceptable
Solvent Reconstitution Highly toxic, volatile, carcinogenic ( CHCl3​ )Chemical splash gogglesViton (Fluorinated rubber) or PVA glovesFlame-resistant (FR) lab coatCertified Chemical Fume Hood

Scientific Causality: Halogenated solvents like chloroform rapidly swell and degrade the cross-linked polymers in nitrile and latex[2]. Viton or Polyvinyl Alcohol (PVA) gloves must be used to ensure an effective chemical barrier during the reconstitution phase.

Step-by-Step Reconstitution & Storage Protocol

This protocol ensures the chemical integrity of the ceramide while maintaining absolute operator safety.

Step 1: Thermal Equilibration

  • Action: Remove the sealed lipid vial from the -20°C freezer and allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Causality: Lyophilized lipids are highly hygroscopic. Opening a cold vial causes ambient moisture to condense inside the glass. The introduction of water into the lipid matrix severely compromises its solubility in non-polar organic solvents[4].

Step 2: Solvent Preparation

  • Action: Working exclusively inside a certified chemical fume hood with the sash lowered to the appropriate level, prepare a 2:1 (v/v) Chloroform:Methanol solution.

Step 3: Dissolution

  • Action: Add the solvent mixture directly to the lipid vial to achieve your desired stock concentration (typically 1 to 5 mg/mL).

  • Causality: Chloroform disrupts the strong van der Waals forces between the long C24 lipid tails, while methanol solvates the polar hydroxyl and amide groups, ensuring complete monomeric dissolution without micelle formation.

Step 4: Homogenization

  • Action: Cap the vial securely and sonicate in a room-temperature water bath for 2–5 minutes.

  • Causality: Do not allow the water bath to exceed 35°C. Chloroform boils at 61°C; excessive heat will cause rapid solvent expansion, leading to dangerous pressure buildup and potential vial rupture.

Step 5: Aliquoting and Storage

  • Action: Transfer aliquots into amber glass vials fitted with Teflon-lined (PTFE) caps. Blanket the headspace of each vial with a gentle stream of inert gas (Nitrogen or Argon) before sealing. Store at -20°C.

  • Causality: Chloroform acts as a powerful plasticizer solvent. Storing this solution in standard polypropylene microcentrifuge tubes will rapidly dissolve the plastic, leaching polymer contaminants into your lipid stock and ruining downstream analytical assays[4]. Inert gas blanketing displaces oxygen, preventing the oxidative degradation of the sphingosine double bond.

Operational Workflow Visualization

CeramideWorkflow A 1. Lyophilized Powder (Equilibrate to RT) B 2. Fume Hood Prep (Don Viton Gloves & Goggles) A->B C 3. Solvent Addition (CHCl3:MeOH 2:1 v/v) B->C D 4. Homogenization (Mild Sonication < 35°C) C->D E 5. Aliquoting (Glass Vials with Teflon Caps) D->E F 6. Inert Gas Blanketing (Nitrogen/Argon) E->F G 7. Long-Term Storage (-20°C, Protected from Light) F->G

Operational workflow for the safe reconstitution and storage of C24-OH Ceramide.

Spill, Decontamination, and Disposal Plan

A self-validating safety system must account for logistical failures. Implement the following protocols for spills and waste management:

Spill Response:

  • Dry Powder Spill: Wipe up the powder using a damp paper towel. Wash the area with standard laboratory detergent.

  • Solvent Solution Spill: Chloroform is highly volatile and poses an immediate inhalation hazard. If the spill occurs outside the fume hood, evacuate the immediate area and allow the HVAC system to clear the vapors. Absorb the liquid using a solvent-rated spill pad or vermiculite. Place the absorbed material into a tightly sealed, properly labeled hazardous waste container.

Disposal Logistics:

  • Action: All lipid-solvent mixtures, empty glass vials, and contaminated glass pipette tips must be disposed of in a designated Halogenated Organic Waste container.

  • Causality: Never pour chloroform-based solutions down the sink. Furthermore, mixing halogenated solvents with non-halogenated waste (like acetone or ethanol) can cause dangerous exothermic reactions and violates environmental disposal regulations.

References

  • S&G Gloves. "Nitrile Glove Chemical Resistance Guide." S&G Gloves. URL:[Link]

  • Butovich, I. A., et al. "The International Workshop on Meibomian Gland Dysfunction: Report of the Subcommittee on Tear Film Lipids and Lipid–Protein Interactions in Health and Disease." Investigative Ophthalmology & Visual Science, National Institutes of Health. URL:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
Reactant of Route 2
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N-(2'-(R)-hydroxylignoceroyl)-D-erythro-sphingosine
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